Regorafenib N-oxide and N-desmethyl (M5)-d3
Description
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Properties
Molecular Formula |
C20H13ClF4N4O4 |
|---|---|
Molecular Weight |
487.8 g/mol |
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-3,5,6-trideuterio-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31)/i5D,6D,9D |
InChI Key |
JPEWXTSDCNCZOD-DINNLGBQSA-N |
Isomeric SMILES |
[2H]C1=C([N+](=C(C(=C1OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[2H])C(=O)N)[O-])[2H] |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Pharmacokinetic Roles of Regorafenib Metabolites: The Active Agent and the Analytical Standard
This guide provides an in-depth examination of two critical chemical entities in the pharmacokinetic evaluation of regorafenib: its major active metabolite, Regorafenib N-oxide, and the stable isotope-labeled internal standard, N-desmethyl (M5)-d3. Understanding their distinct but complementary roles is fundamental for researchers, clinical pharmacologists, and drug development professionals aiming to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) profile of regorafenib and establish its exposure-response relationships.
Introduction: Regorafenib and the Imperative of Pharmacokinetic Profiling
Regorafenib is an oral multi-kinase inhibitor that targets a range of protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] It has demonstrated clinical efficacy in treating metastatic colorectal cancer (CRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][3] Like many targeted therapies, regorafenib exhibits significant inter-individual variability in its pharmacokinetic profile, which can impact both its efficacy and toxicity.[4]
Therefore, robust pharmacokinetic studies are not merely a regulatory requirement but a scientific necessity. They allow for the characterization of drug exposure, the identification of factors influencing variability, and the establishment of a therapeutic window. Central to these studies is the analysis of not only the parent drug but also its metabolites, which can contribute significantly to its overall pharmacological effect.
The Metabolic Landscape of Regorafenib
Upon oral administration, regorafenib is extensively metabolized, primarily in the liver. The two principal metabolic pathways are oxidative metabolism mediated by the cytochrome P450 3A4 (CYP3A4) enzyme and glucuronidation via uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9).[1][5][6]
This biotransformation results in several metabolites, but two are of primary importance in human plasma due to their concentration and pharmacological activity:
-
M-2 (Regorafenib N-oxide): Formed through the oxidation of the pyridine ring on the parent molecule.[7][8]
-
M-5 (N-desmethyl Regorafenib N-oxide): Formed by the subsequent N-demethylation of the M-2 metabolite.[7][8]
Another key metabolite, M-7 (Regorafenib N-glucuronide), is an inactive product of the UGT1A9 pathway.[1][3]
The Role of Regorafenib N-oxide (M-2): A Major Active Metabolite
In pharmacokinetic analysis, a metabolite is considered significant if it meets two criteria: substantial systemic exposure relative to the parent drug and pharmacological activity. Regorafenib N-oxide (M-2) satisfies both.
Pharmacological Activity
Preclinical studies have demonstrated that the M-2 and M-5 metabolites possess a pharmacological activity profile similar to that of the parent compound, regorafenib.[8][9] They exhibit comparable inhibitory activity against key kinases involved in angiogenesis and oncogenesis.[2] This intrinsic activity means that M-2 is not merely a breakdown product but an active contributor to the drug's overall therapeutic effect and toxicity profile.
Systemic Exposure
At steady state in patients, the plasma concentrations of both M-2 and M-5 can reach levels nearly as high as the parent drug itself.[2][5] A mass balance study using [¹⁴C]regorafenib provided quantitative insights into the relative exposure of the parent drug and its metabolites.
| Compound | Mean AUC (0–144 h) as % of Total Radioactivity |
| Regorafenib (Parent) | 57.4% |
| M-2 (N-oxide) | 28.7% |
| M-5 (N-desmethyl N-oxide) | 6.3% |
| M-7 (N-glucuronide) | 3.1% |
| Data synthesized from Gerisch et al. (2018)[3] |
Given that M-2 accounts for nearly 30% of the total drug-related material in circulation and is pharmacologically active, it is essential to quantify its concentration. Failure to do so would lead to an underestimation of the total "active moiety" exposure, potentially confounding the analysis of exposure-response relationships for both efficacy and safety.[5][10]
The Role of N-desmethyl (M5)-d3: The Gold Standard Internal Standard
Accurate quantification of drug and metabolite concentrations in complex biological matrices like plasma requires an exacting analytical methodology. The gold standard for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][11] A cornerstone of achieving accuracy and precision in LC-MS/MS assays is the use of an appropriate internal standard (IS).[12]
The Principle of Internal Standardization
An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the very beginning of the analytical process. Its purpose is to correct for variability that can occur during sample processing and analysis. The final concentration of the analyte is calculated based on the ratio of the analyte's response to the IS's response.
Superiority of Stable Isotope-Labeled (SIL) Internal Standards
The ideal IS behaves identically to the analyte during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer. A Stable Isotope-Labeled (SIL) internal standard, where one or more atoms in the analyte molecule are replaced with a heavy isotope (e.g., ²H or deuterium (d), ¹³C, ¹⁵N), is the closest possible approximation to this ideal.[][14]
Key advantages of a SIL-IS like M5-d3:
-
Co-elution: It has virtually identical chromatographic retention time to the unlabeled analyte (M5).
-
Identical Extraction Recovery: It compensates for any loss of analyte during sample preparation steps like protein precipitation or liquid-liquid extraction.[11]
-
Correction for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the mass spectrometer source as the analyte, as these effects are primarily dependent on the molecule's chemical properties and its co-eluting matrix components.[]
Therefore, N-desmethyl (M5)-d3 is the deuterated analog of the M5 metabolite. Its role is not pharmacological; it is a critical analytical tool used to ensure the accurate and precise quantification of the active M5 metabolite in pharmacokinetic samples. While a corresponding SIL-IS for regorafenib (e.g., [²H₃,¹⁵N]-regorafenib) would be used to quantify the parent drug, M5-d3 is specifically required for the reliable measurement of M5.[3]
An Integrated Bioanalytical Workflow for Regorafenib PK Studies
The quantification of regorafenib and its metabolites (M-2, M-5) from patient plasma involves a multi-step process where the roles of the active metabolite and the SIL-IS are clearly delineated.
Detailed Experimental Protocol: Plasma Sample Analysis
The following protocol is a representative example based on published methodologies.[6][15]
-
Sample Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of human plasma (from a patient, calibrator, or QC).
-
Internal Standard Spiking: Add 20 µL of a working IS solution containing a precise concentration of Regorafenib-d3, M2-d3 (if available), and M5-d3 in methanol. Vortex briefly.
-
Causality: This step is performed first to ensure the IS is present to account for any variability in all subsequent steps.[14]
-
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the tube. Vortex vigorously for 2 minutes to precipitate plasma proteins.
-
Causality: Acetonitrile is a common organic solvent that denatures and precipitates proteins, releasing the protein-bound drug and metabolites into the supernatant.[6]
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C. This pellets the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for analysis.
-
LC-MS/MS Analysis: Inject a small volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.
-
Liquid Chromatography: The sample is passed through a C18 analytical column. A mobile phase gradient (e.g., of acetonitrile and 2mM ammonium formate in water) separates regorafenib, M-2, and M-5 based on their physicochemical properties.[15] The corresponding SIL-ISs co-elute with their analytes.
-
Mass Spectrometry: As the compounds exit the LC column, they are ionized (typically via positive electrospray ionization) and enter the mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where it selectively monitors specific mass-to-charge (m/z) transitions for each analyte and its corresponding IS, ensuring high specificity and sensitivity.[16][17]
-
-
Quantification: The peak areas for the analyte and its corresponding SIL-IS are integrated. The concentration of the unknown sample is determined by comparing its analyte/IS peak area ratio to a calibration curve generated from samples with known concentrations.
Conclusion: Two Sides of the Pharmacokinetic Coin
In the comprehensive pharmacokinetic evaluation of regorafenib, Regorafenib N-oxide and N-desmethyl (M5)-d3 play fundamentally different but equally vital roles:
-
Regorafenib N-oxide (M-2) is a major, pharmacologically active metabolite . Its significant systemic exposure means it is a key contributor to the overall therapeutic and toxic effects of regorafenib administration. Its quantification is essential for understanding the total active drug exposure and for building accurate exposure-response models that can guide dosing strategies.[5][10]
-
N-desmethyl (M5)-d3 is a bioanalytical tool . As a stable isotope-labeled internal standard, it has no pharmacological effect. Its purpose is to serve as an incorruptible reference during sample analysis, enabling the highly accurate and precise quantification of the active M5 metabolite by correcting for procedural variability.[11][]
Together, the measurement of the active metabolite and the use of the SIL-IS allow researchers and clinicians to develop a complete and reliable picture of regorafenib's journey through the body, ultimately leading to safer and more effective use of this important anti-cancer agent.
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Fukudo, M., et al. (2021). Regorafenib pharmacokinetics and its association with real-world treatment outcomes. Cancer Chemotherapy and Pharmacology, 87(5), 659-668. Available at: [Link]
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Gerisch, M., et al. (2018). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Cancer Chemotherapy and Pharmacology, 81(1), 195-206. Available at: [Link]
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The proposed metabolic pathway of regorafenib in humans in vivo. ResearchGate. Available at: [Link]
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Zhu, M., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Journal of Chromatography B, 1090, 43-51. Available at: [Link]
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Fukudo, M., et al. (2021). Regorafenib pharmacokinetics and its association with real-world treatment outcomes. ResearchGate. Available at: [Link]
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Gerisch, M., et al. (2018). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Cancer Chemotherapy and Pharmacology, 81(1), 195-206. Available at: [Link]
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A Technical Guide to the Synthesis and Characterization of Deuterated Regorafenib Metabolites for Advanced Pharmacokinetic Research
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of deuterated forms of the primary active metabolites of Regorafenib, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl). This document is intended for researchers, medicinal chemists, and drug metabolism scientists engaged in the development and analysis of novel therapeutic agents. By providing stable, isotopically labeled internal standards, the methodologies described herein are crucial for accurate quantification in pharmacokinetic and metabolic studies, ultimately supporting robust drug development programs.
Introduction: The Critical Role of Deuterated Metabolites in Regorafenib Research
Regorafenib is an oral multi-kinase inhibitor that has demonstrated efficacy in the treatment of various cancers.[1] Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of two major pharmacologically active metabolites: M-2 (Regorafenib N-oxide) and M-5 (Regorafenib N-oxide-N-desmethyl).[2] Given that these metabolites contribute significantly to the overall therapeutic and toxicological profile of Regorafenib, their accurate quantification in biological matrices is paramount for understanding the drug's disposition and for performing reliable pharmacokinetic modeling.[3]
The use of deuterated analogs as internal standards in mass spectrometry-based bioanalysis is the gold standard for achieving high accuracy and precision.[4] The strategic incorporation of deuterium, a stable isotope of hydrogen, results in a compound that is chemically identical to the analyte of interest but has a higher mass. This mass difference allows for its clear differentiation from the endogenous, non-labeled metabolite during analysis, while its identical physicochemical properties ensure that it behaves similarly during sample extraction, chromatography, and ionization.[5] This co-elution and similar behavior in the analytical system corrects for matrix effects and variability in sample processing, leading to more reliable and reproducible data.[4]
This guide will detail the strategic approaches for the synthesis of deuterated M-2 and M-5, followed by a thorough discussion of the analytical techniques required for their comprehensive characterization.
Metabolic Pathway of Regorafenib
The metabolic conversion of Regorafenib to its active metabolites, M-2 and M-5, is a sequential process. Understanding this pathway is fundamental to designing the synthetic strategies for the deuterated analogs.
Caption: Metabolic activation of Regorafenib to M-2 and M-5.
Synthetic Strategies for Deuterated Regorafenib Metabolites
The synthesis of deuterated M-2 and M-5 requires a multi-step approach, leveraging key organic transformations and the introduction of deuterium at specific molecular positions. The following sections outline plausible and efficient synthetic routes.
Synthesis of Deuterated Regorafenib M-2 (d-M-2)
The most direct approach to synthesizing deuterated M-2 involves the N-oxidation of a deuterated Regorafenib precursor. The deuterium labels can be incorporated into various positions of the Regorafenib molecule, such as the pyridine ring or the phenylurea moiety. For the purpose of a stable internal standard, deuteration of the N-methyl group is a common and effective strategy.
A key intermediate for d-M-2 is d3-Regorafenib, where the N-methyl group is deuterated. This can be achieved by modifying the final step of a known Regorafenib synthesis.[4][6]
Caption: Synthesis of d3-Regorafenib using deuterated methylamine.
Experimental Protocol: Synthesis of d3-Regorafenib
-
Preparation of the Urea Intermediate: Synthesize the precursor, 4-(4-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)pyridine-2-carboxylic acid, according to established literature procedures.[6]
-
Amidation with Deuterated Methylamine:
-
Dissolve the carboxylic acid precursor (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture for 15-20 minutes to activate the carboxylic acid.
-
Add deuterated methylamine hydrochloride (CD3NH2·HCl) (1.5 equivalents) and an additional equivalent of DIPEA.[7]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford d3-Regorafenib.
-
The final step in the synthesis of d3-M-2 is the selective oxidation of the pyridine nitrogen of d3-Regorafenib.
Experimental Protocol: N-Oxidation
-
Reaction Setup: Dissolve d3-Regorafenib (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or chloroform.
-
Addition of Oxidizing Agent: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents), portion-wise at 0 °C.[8] Alternative oxidizing systems include hydrogen peroxide in acetic acid.[9]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification:
-
Once the starting material is consumed, quench the reaction by adding a reducing agent, such as aqueous sodium thiosulfate or sodium bisulfite solution, to destroy excess peroxide.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution to remove acidic byproducts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure d3-M-2.
-
Synthesis of Deuterated Regorafenib M-5 (d-M-5)
The synthesis of deuterated M-5 is more complex as it involves both N-oxidation and N-demethylation. A logical approach is to first synthesize a deuterated N-desmethyl precursor, followed by N-oxidation.
There are two primary strategies for obtaining a deuterated N-desmethyl precursor:
-
Strategy A: N-demethylation of d3-Regorafenib. This approach is less ideal as it would remove the deuterium label.
-
Strategy B: Synthesis from a Precursor and a Deuterated Methylating Agent. This is the preferred route. It involves the synthesis of N-desmethyl Regorafenib, followed by deuteromethylation. However, for the purpose of creating a stable labeled internal standard for M-5, deuteration on an aromatic ring is a more robust strategy. Therefore, we will focus on deuterating the phenylurea moiety.
Experimental Protocol: Synthesis of d-N-desmethyl-Regorafenib (Aromatic Deuteration)
-
Deuteration of a Precursor: A suitable precursor, such as 4-chloro-3-(trifluoromethyl)aniline, can be deuterated using a variety of methods, including acid-catalyzed hydrogen-deuterium exchange in D2O at elevated temperatures or metal-catalyzed C-H activation/deuteration.[10]
-
Synthesis of d-Regorafenib: Utilize the deuterated aniline precursor in the established synthetic route for Regorafenib to produce aromatically deuterated Regorafenib.[6]
-
N-demethylation:
-
A common method for N-demethylation is the Von Braun reaction, which uses cyanogen bromide (CNBr).[11] However, this method can be harsh.
-
A milder alternative is oxidative N-demethylation. One such method involves the formation of an N-oxide followed by a Polonovski-type rearrangement, often catalyzed by iron salts.[12]
-
Protocol using Ferrocene Catalyst:
-
First, convert the d-Regorafenib to its N-oxide as described in section 3.1.2.
-
Treat the d-Regorafenib-N-oxide with a suitable activating agent (e.g., acetic anhydride) in the presence of a catalytic amount of ferrocene.[13]
-
The reaction proceeds to yield the N-desmethyl-N-formyl intermediate, which can be hydrolyzed under acidic or basic conditions to give the N-desmethyl product.
-
-
-
Purification: Purify the resulting d-N-desmethyl-Regorafenib using column chromatography or preparative HPLC.
The final step is the N-oxidation of the aromatically deuterated N-desmethyl-Regorafenib.
Experimental Protocol: N-Oxidation
-
Follow the same N-oxidation protocol as described in section 3.1.2, using d-N-desmethyl-Regorafenib as the starting material.
Characterization of Deuterated Regorafenib Metabolites
Thorough characterization is essential to confirm the identity, purity, and extent of deuterium incorporation in the synthesized standards. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is required.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition and verifying the incorporation of deuterium.
Expected Mass Shifts:
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Deuteration Pattern | Expected d-Mass |
| Regorafenib | C21H15ClF4N4O3 | 482.0772 | - | - |
| M-2 | C21H15ClF4N4O4 | 498.0721 | d3 (N-CD3) | 501.0909 |
| M-5 | C20H12ClF4N4O4 | 483.0558 | d4 (aromatic) | 487.0809 |
Fragmentation Analysis:
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns provide structural confirmation.
-
N-Oxides (M-2 and M-5): A characteristic neutral loss of 16 Da (oxygen) from the protonated molecular ion ([M+H]+) is a strong indicator of an N-oxide functionality.[14]
-
Urea Linkage: The urea bond is susceptible to cleavage, leading to characteristic fragment ions corresponding to the different aniline and picolinamide moieties.[15] The presence of deuterium on either fragment will confirm its location.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive information about the molecular structure and the precise location of deuterium incorporation.
-
¹H NMR (Proton NMR):
-
The disappearance or reduction in the intensity of a proton signal at a specific chemical shift compared to the non-labeled compound is a clear indication of deuterium substitution at that position.
-
For d3-M-2, the singlet corresponding to the N-methyl protons will be absent.
-
For aromatically deuterated M-5, specific signals in the aromatic region will be diminished or absent.
-
-
²H NMR (Deuterium NMR):
-
This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium. The chemical shift will be very similar to the corresponding proton in the ¹H NMR spectrum.[16]
-
-
¹³C NMR (Carbon NMR):
-
Carbon atoms attached to deuterium exhibit a characteristic triplet splitting pattern due to C-D coupling.
-
The chemical shift of a deuterated carbon is also slightly upfield compared to its protonated counterpart.
-
Conclusion
The synthesis and rigorous characterization of deuterated Regorafenib metabolites M-2 and M-5 are essential for advancing our understanding of the pharmacokinetics of this important anticancer agent. The synthetic routes and analytical methodologies detailed in this guide provide a robust framework for producing high-quality, reliable internal standards. By employing these deuterated analogs, researchers can achieve the accuracy and precision required for demanding bioanalytical studies, thereby facilitating the development of safer and more effective therapeutic strategies.
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An In-depth Technical Guide to the Metabolism of Regorafenib and the Formation of its Active M5 Metabolite
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Regorafenib is an oral multi-kinase inhibitor pivotal in the treatment of several refractory cancers. Its clinical activity is not solely attributable to the parent compound; its major circulating metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), are also pharmacologically active and achieve significant systemic exposure. Understanding the metabolic conversion of Regorafenib, particularly to the M-5 metabolite, is critical for optimizing therapeutic strategies, managing drug-drug interactions, and predicting patient outcomes. This guide provides a comprehensive technical overview of the metabolic pathway leading to M-5, its pharmacological significance, and the state-of-the-art experimental workflows used to characterize this biotransformation.
The Metabolic Landscape of Regorafenib
Regorafenib undergoes extensive hepatic metabolism, primarily governed by oxidative and conjugative pathways. The biotransformation is a sequential process that generates two principal active metabolites, M-2 and M-5, which circulate in human plasma at concentrations comparable to the parent drug at steady state.[1][2][3]
The Primary Oxidative Pathway: Formation of M-2 and M-5
The journey from Regorafenib to its M-5 metabolite is a two-step oxidative process predominantly catalyzed by the cytochrome P450 (CYP) enzyme system.[4][5]
-
Step 1: N-Oxidation to M-2: The initial and primary metabolic event is the N-oxidation of the pyridine moiety of Regorafenib. This reaction is mediated almost exclusively by Cytochrome P450 3A4 (CYP3A4) , leading to the formation of the active N-oxide metabolite, M-2 (BAY 75-7495).[4][6][7]
-
Step 2: N-Demethylation to M-5: The M-2 metabolite serves as the substrate for a subsequent oxidative biotransformation. This second step involves N-demethylation, resulting in the formation of the secondary, active metabolite M-5 (N-desmethyl-N-oxide, BAY 81-8752).[1][4] While CYP3A4 is central to the first step, the specific enzyme catalyzing the demethylation of M-2 to M-5 is not as clearly defined in the literature but is part of the overall oxidative metabolism.[4]
Competing Pathway: Glucuronidation
In parallel to the oxidative pathway, Regorafenib and the M-2 metabolite can also undergo Phase II metabolism via glucuronidation. This reaction is catalyzed by uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9) , leading to the formation of inactive glucuronide conjugates (e.g., M-7).[1][8][9] This pathway represents a route of detoxification and elimination.
Figure 1: Metabolic pathway of Regorafenib to its active metabolites M-2 and M-5.
Pharmacological Profile and Clinical Relevance of the M-5 Metabolite
The formation of M-5 is not merely a metabolic curiosity; it has direct implications for the overall therapeutic and toxicological profile of Regorafenib therapy.
Potency and Kinase Inhibition
In vitro studies have demonstrated that the M-5 metabolite possesses a pharmacological activity profile comparable to that of the parent drug, Regorafenib, and the M-2 metabolite.[2][10] All three compounds exhibit potent inhibitory activity against a range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, such as VEGFR2, TIE2, and BRAF.[10][11]
Pharmacokinetics and Contribution to Efficacy
Despite its potent in vitro activity, the in vivo contribution of M-5 to the overall clinical effect is a subject of nuanced investigation. This is largely due to its high degree of plasma protein binding.
| Compound | Unbound Fraction (Human Plasma) | Steady-State Exposure |
| Regorafenib | ~0.5% | Comparable to metabolites |
| Metabolite M-2 | ~0.2% | Comparable to parent drug |
| Metabolite M-5 | ~0.05% | Comparable to parent drug |
| (Data sourced from literature[8][10][11]) |
As shown in the table, M-5 is the most highly protein-bound of the three active moieties.[10][11] Consequently, while its total plasma concentration at steady state is similar to Regorafenib, its unbound, pharmacologically active concentration is significantly lower.[10][12] Some studies suggest that the free plasma concentrations of Regorafenib and M-2, but not M-5, exceed the IC50 required for VEGFR2 inhibition, positing them as the primary drivers of in vivo activity.[10][11]
Correlation with Toxicity
Emerging clinical data suggests a link between the systemic exposure to the M-5 metabolite and the incidence of adverse events. Specifically, higher trough concentrations (Ctrough) of M-5 have been significantly correlated with the occurrence of skin toxicities (e.g., hand-foot skin reaction), which are a common cause for dose modification or discontinuation of Regorafenib.[13][14] This highlights the importance of monitoring M-5 levels as a potential biomarker for predicting and managing treatment-related toxicity.
Experimental Workflows for Metabolite Characterization
The elucidation of the Regorafenib metabolic pathway relies on a combination of robust in vitro and in vivo experimental systems, coupled with highly sensitive analytical techniques.
Figure 2: General experimental workflow for studying drug metabolism.
In Vitro Protocol: Metabolism Using Human Liver Microsomes
This assay is foundational for identifying potential metabolic pathways and the enzymes involved.
Objective: To determine the formation of M-2 and M-5 from Regorafenib in a complex enzymatic environment mimicking the human liver.
Methodology:
-
Preparation: Prepare an incubation mixture in microcentrifuge tubes containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and Regorafenib (at various concentrations, e.g., 0.5-20 µM).[7]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the critical cofactor, NADPH (e.g., 1 mM final concentration). For control (non-metabolized) samples, add buffer instead of NADPH.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.[7]
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, typically containing an internal standard for analytical quantification.[15][16]
-
Sample Processing: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 13,000 x g) to precipitate proteins.[15][16]
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify Regorafenib, M-2, and M-5.
Causality: The use of NADPH is critical as it is the electron donor for CYP450-mediated oxidative reactions. Comparing the NADPH-fortified incubations to controls without it validates that the observed metabolite formation is an enzyme-driven process.
In Vitro Protocol: Recombinant Enzyme Phenotyping
This experiment provides definitive evidence for the role of a specific enzyme in a metabolic step.
Objective: To confirm that CYP3A4 is the primary enzyme responsible for the conversion of Regorafenib to M-2.
Methodology:
-
Incubation Setup: Prepare separate incubation mixtures as described above, but replace the human liver microsomes with a specific recombinant human CYP enzyme (e.g., rCYP3A4) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).[7][17]
-
Parallel Screening: Run parallel incubations with a panel of other major CYP isoforms (e.g., CYP1A2, 2C9, 2D6) to demonstrate specificity.
-
Reaction & Analysis: Follow the same initiation, incubation, termination, and analysis steps as the HLM protocol.
-
Interpretation: Significant formation of M-2 only in the presence of rCYP3A4 confirms its role as the principal catalyst.
Analytical Protocol: LC-MS/MS Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of Regorafenib and its metabolites in complex biological matrices like plasma.[15][18][19]
Objective: To accurately measure the concentrations of Regorafenib, M-2, and M-5 in plasma samples from in vivo studies.
Methodology Outline:
-
Sample Preparation: A simple protein precipitation is typically sufficient. Add 3 volumes of cold acetonitrile (containing a suitable internal standard, e.g., a stable-isotope labeled version of Regorafenib) to 1 volume of plasma.[16][19] Vortex and centrifuge to pellet the proteins.
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).[15][16] Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile). The gradient is optimized to separate Regorafenib, M-2, and M-5 from each other and from endogenous matrix components within a short run time (e.g., 3-5 minutes).[15][19]
-
Mass Spectrometric Detection: Analyze the column eluent using a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) to detect specific precursor-to-product ion transitions for each analyte and the internal standard, ensuring high selectivity and sensitivity.[19]
-
Quantification: Construct a calibration curve using standards of known concentrations in blank plasma. Quantify the analytes in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Conclusion
The metabolism of Regorafenib to its M-5 metabolite is a sequential oxidative process initiated by CYP3A4. M-5 is a pharmacologically potent metabolite that achieves significant systemic exposure, contributing to the overall clinical profile of Regorafenib. While its high plasma protein binding may limit its direct contribution to in vivo efficacy compared to the parent drug and the M-2 metabolite, its association with treatment-related toxicities makes it a clinically relevant analyte. The robust experimental and bioanalytical workflows detailed herein are essential for characterizing such complex metabolic pathways, providing critical insights that inform drug development, clinical pharmacology, and personalized medicine strategies.
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The Gold Standard: A Technical Guide to the Critical Role of Stable Isotope-Labeled Internal Standards in Bioanalysis
Executive Summary
In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. The reliability of pharmacokinetic, toxicokinetic, and biomarker data hinges on the robustness of the bioanalytical methods employed. This technical guide delves into the core principles and practices that underscore the importance of internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. We will explore the fundamental limitations of structural analogue standards and build a comprehensive, evidence-based case for why Stable Isotope-Labeled Internal Standards (SIL-IS) are universally regarded as the gold standard. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and reliability of their bioanalytical data through the principled application of SIL-IS.
The Foundation of Quantitative Bioanalysis: The Internal Standard
The journey of an analyte from a biological sample to a final concentration value is fraught with potential for variability. Analyte loss can occur during every step, from sample collection and storage to complex multi-step extraction procedures.[1] Furthermore, the analysis itself, particularly when using LC-MS, is subject to fluctuations in injection volume and instrument response.[2][3] The most significant challenge in LC-MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[1][4][5]
To counteract these sources of error, a known quantity of a reference compound, the internal standard (IS), is added to every sample, calibrator, and quality control (QC) standard.[2][6] Instead of relying on the absolute response of the analyte, quantification is based on the ratio of the analyte's response to the IS's response.[2] This ratiometric approach is the bedrock of modern quantitative bioanalysis, as it normalizes for variations throughout the analytical workflow.[1][4]
Types of Internal Standards: A Critical Distinction
Two primary categories of internal standards are used in LC-MS bioanalysis:
-
Structural Analogue Internal Standard: This is a molecule that is chemically similar but not identical to the analyte.[1][2] The ideal analogue shares the analyte's core structure and key functional groups to mimic its behavior during extraction and ionization.[1]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the analyte molecule itself, but with one or more atoms replaced by their heavier, non-radioactive stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4][7]
While structural analogues can mitigate some variability, their physicochemical properties are inherently different from the analyte. This can lead to different extraction recoveries, chromatographic retention times, and responses to matrix effects.[4][8] A SIL-IS, being chemically and physically almost identical to the analyte, provides a far superior correction, a concept we will explore in detail.[4][9]
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Structural Analogue IS |
| Chemical Structure | Virtually identical to the analyte | Similar, but not identical |
| Physicochemical Properties | Nearly identical (pKa, logP, etc.) | May differ significantly |
| Chromatographic Behavior | Ideally co-elutes with the analyte | Elutes at a different retention time |
| Extraction Recovery | Tracks analyte recovery very closely | May have different recovery efficiency |
| Matrix Effect Compensation | Excellent; experiences the same ion suppression/enhancement | Poor to moderate; experiences different matrix effects |
| Cost & Availability | Higher cost, may require custom synthesis | Lower cost, more readily available |
| Regulatory Preference | Considered the "gold standard" | Acceptable if SIL-IS is not feasible, but requires more justification |
Table 1: High-level comparison of Stable Isotope-Labeled and Structural Analogue Internal Standards.
The SIL-IS Advantage: Unpacking the Mechanism of Superiority
The unparalleled performance of a SIL-IS stems from its ability to behave as a near-perfect chemical mimic of the analyte throughout the entire bioanalytical process.
The Principle of Co-elution in Mitigating Matrix Effects
Matrix effects are the nemesis of accurate quantitation in LC-MS.[10] Because a SIL-IS has virtually identical chemical properties to the analyte, it co-elutes chromatographically.[4][11] This co-elution is the critical factor for accurate matrix effect correction. When both the analyte and the SIL-IS exit the chromatography column and enter the mass spectrometer's ion source at the same time, they are exposed to the exact same microenvironment of co-eluting matrix components.[4] Consequently, any suppression or enhancement of the ionization process affects both molecules to the same degree.[1][4] The ratio of their signals remains constant, preserving the integrity of the quantitative measurement even in the presence of severe matrix effects.[1]
A structural analogue, which elutes at a different time, will be exposed to a different set of matrix components and thus a different degree of ion suppression or enhancement, leading to biased and unreliable results.[4]
Caption: How SIL-IS corrects for matrix effects vs. an analogue.
Ensuring Accuracy Through Extraction and Sample Handling
The near-identical physicochemical properties of a SIL-IS ensure that it faithfully tracks the analyte during all sample preparation steps. Whether the method involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), the SIL-IS will have the same extraction efficiency as the analyte.[1][12] If a portion of the analyte is lost due to incomplete extraction or adsorption to surfaces, a proportional amount of the SIL-IS will also be lost. This consistent tracking ensures that the analyte-to-IS ratio remains unchanged, leading to a highly accurate final concentration measurement.
Verifiable Improvement in Assay Performance
The theoretical advantages of SIL-IS are consistently borne out in practice, leading to significant improvements in method accuracy and precision, which are cornerstones of a validated bioanalytical method according to regulatory guidelines.[13]
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (% CV) | Source |
| Drug X | Stable Isotope-Labeled (SIL-IS) | -2.5% to +3.1% | ≤ 4.5% | Hypothetical Data |
| Drug X | Structural Analogue | -18.7% to +22.4% | ≤ 14.8% | Hypothetical Data |
| Mycotoxin | ¹³C-Labeled (SIL-IS) | High | High | Haubl et al.[14] |
| Anticancer Drug | Stable Isotope-Labeled (SIL-IS) | Improved | Improved | Stokvis et al.[14] |
Table 2: Comparison of typical assay performance metrics. The use of a SIL-IS consistently results in lower bias and better precision, demonstrating its superior ability to correct for analytical variability.
A Practical Guide to Implementing SIL-IS
While SIL-IS is the preferred choice, its successful implementation requires careful consideration of several technical factors.[7]
Selection of the Appropriate SIL-IS
-
Choice of Isotope: The most common stable isotopes are ²H, ¹³C, and ¹⁵N.[7][14]
-
Deuterium (²H): Often the least expensive and easiest to synthesize.[15] However, it can be prone to back-exchange with hydrogen from the solvent if placed on unstable positions (e.g., on heteroatoms like O or N).[7] A more significant issue is the "deuterium isotope effect," which can cause the deuterated standard to chromatograph slightly differently from the native analyte, compromising co-elution.[11][12]
-
Carbon-13 (¹³C) & Nitrogen-15 (¹⁵N): These are the preferred isotopes.[1] They are synthetically incorporated into the carbon or nitrogen backbone of the molecule, making them completely stable against back-exchange.[7] Critically, they do not typically cause a chromatographic shift, ensuring true co-elution with the analyte.[11][16]
-
-
Mass Difference: The mass difference between the SIL-IS and the analyte should be sufficient to prevent mass spectrometric cross-talk. A difference of at least 3 or 4 mass units is generally recommended for small molecules.[1][17] This ensures that the natural isotopic abundance of the analyte (e.g., the M+1 and M+2 peaks from natural ¹³C) does not interfere with the signal of the SIL-IS.
-
Position of the Label: The isotopic label must be placed in a metabolically stable position on the molecule. If the label is on a part of the molecule that is cleaved off during metabolism, the resulting metabolite-IS will no longer be a valid internal standard for the parent drug. The label should also ideally be on a fragment of the molecule that is monitored in MS/MS detection.[7]
-
Isotopic Purity: The SIL-IS should have the lowest possible content of the unlabeled analyte.[12][17] Significant amounts of unlabeled analyte in the IS stock solution can artificially inflate the measured concentrations, particularly at the lower limit of quantification (LLOQ).
SIL-IS Synthesis Approaches
Two primary methods are used to create SIL standards:
| Synthesis Method | Description | Pros | Cons |
| Hydrogen/Deuterium Exchange | The unlabeled molecule is exposed to a deuterium source (e.g., D₂O) under catalytic conditions to exchange protons for deuterons.[7] | Less expensive, simpler process. | Limited to deuterium labeling; can lead to incomplete labeling and labeling at unstable positions. |
| Chemical Synthesis | The molecule is built from the ground up using building blocks that already contain the stable isotope (e.g., ¹³C-labeled urea).[7] | Allows for precise placement of ¹³C or ¹⁵N labels; results in high isotopic purity and stability. | More complex and expensive. |
Table 3: Comparison of SIL-IS synthesis methodologies.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines the key steps for the correct use of a SIL-IS in a typical bioanalytical workflow. The core principle is to introduce the IS as early as possible to ensure it experiences the same conditions as the analyte.
1. Preparation of Stock and Working Solutions: a. Prepare a primary stock solution of the analyte and the SIL-IS in a suitable organic solvent. b. From these stocks, prepare separate working solutions for spiking calibration standards and the IS, respectively. Per FDA guidance, calibration standards and QCs should ideally be prepared from separate stock solutions.[13]
2. Sample Spiking and Preparation (Example: Protein Precipitation): a. Aliquot a known volume (e.g., 100 µL) of blank matrix, calibration standards, QCs, and unknown study samples into labeled tubes. b. CRITICAL STEP: Add a small, precise volume (e.g., 10 µL) of the SIL-IS working solution to every tube (except double blanks). Vortex briefly. This ensures a constant concentration of IS in all samples. c. Add the precipitation agent (e.g., 300 µL of acetonitrile). d. Vortex vigorously for 1-2 minutes to ensure complete protein precipitation. e. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins. f. Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
3. LC-MS/MS Analysis and Data Processing: a. Inject the prepared samples into the LC-MS/MS system. b. Acquire data, monitoring the specific mass transitions for both the analyte and the SIL-IS. c. Integrate the peak areas for both the analyte and the SIL-IS. d. Calculate the Peak Area Ratio (Analyte Area / IS Area) for all standards, QCs, and samples. e. Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards. Apply a linear regression with appropriate weighting (e.g., 1/x²). f. Determine the concentration of the analyte in QCs and unknown samples by interpolating their Peak Area Ratios from the calibration curve.
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A Senior Application Scientist's In-Depth Technical Guide to the Biotransformation of Regorafenib in Preclinical Models
Introduction: Regorafenib, an oral multi-kinase inhibitor, has demonstrated significant efficacy in the treatment of various solid tumors, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2][3][4][5] A comprehensive understanding of its metabolic fate is paramount for drug development professionals to predict its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic window. This guide provides a detailed exploration of the biotransformation pathways of Regorafenib in preclinical models, offering both mechanistic insights and practical, field-proven experimental protocols.
Section 1: The Metabolic Landscape of Regorafenib
Regorafenib undergoes extensive metabolism, primarily in the liver, through two main competing pathways: oxidation and glucuronidation.[6][7] This biotransformation results in the formation of several metabolites, with two major active metabolites, M-2 (N-oxide) and M-5 (demethylated N-oxide) , being of particular pharmacological significance.[1][2][3][4][5][8] In preclinical and clinical studies, the systemic exposure to these active metabolites at steady state is comparable to that of the parent drug, suggesting they contribute significantly to the overall clinical activity of Regorafenib.[1][2][3][4][9]
Key Metabolites and Their Pharmacological Activity
-
Regorafenib (Parent Drug): The primary active compound that inhibits multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[2][5]
-
Metabolite M-2 (N-oxide): A major active metabolite formed through oxidation of the pyridine N-oxide moiety of Regorafenib.[1][2][3][4][8]
-
Metabolite M-5 (demethylated N-oxide): Another major active metabolite resulting from the N-demethylation of M-2.[1][2][3][4][8]
Preclinical studies have demonstrated that both M-2 and M-5 exhibit similar kinase inhibition profiles and potency to the parent compound, Regorafenib.[1][2][3][4] These metabolites have been shown to effectively inhibit key angiogenic and oncogenic pathways, contributing to the overall anti-tumor efficacy of Regorafenib.[1][2][3][4]
Primary Metabolic Pathways and Enzymology
The biotransformation of Regorafenib is predominantly mediated by Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).
-
Oxidative Metabolism (Phase I): The formation of the active metabolites M-2 and M-5 is primarily catalyzed by CYP3A4 .[6][8][10][11][12][13][14][15] Genetic polymorphisms in the CYP3A4 gene can lead to variability in Regorafenib metabolism and may influence individual patient responses and toxicity profiles.[10][16]
-
Glucuronidation (Phase II): Regorafenib and its N-oxide metabolite (M-2) can also undergo direct glucuronidation, a Phase II metabolic process, to form inactive glucuronide conjugates (M-7 and M-8, respectively).[8][14] This reaction is mainly catalyzed by UGT1A9 .[6][17][18] Species and tissue differences in UGT1A9 expression can influence the extent of Regorafenib glucuronidation.[17]
The interplay between these two pathways is crucial in determining the overall exposure to the active and inactive forms of Regorafenib.
Section 2: Preclinical Models for Studying Regorafenib Biotransformation
A multi-pronged approach utilizing both in vitro and in vivo preclinical models is essential for a thorough characterization of Regorafenib's biotransformation.
In Vitro Models: Mechanistic Insights into Metabolism
In vitro systems provide a controlled environment to investigate the specific enzymes and pathways involved in Regorafenib metabolism.
-
Liver Microsomes: These subcellular fractions are rich in CYP enzymes and are a cost-effective tool for initial metabolic stability screening and identifying the primary oxidative metabolites.[19][20]
-
Hepatocytes: Primary hepatocytes offer a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as transporters, providing a closer representation of the in vivo liver environment.
-
Recombinant Human Enzymes: Using specific recombinant CYP or UGT enzymes allows for definitive identification of the key enzymes responsible for the formation of each metabolite.[21]
In Vivo Models: Understanding the Complete Pharmacokinetic Profile
Animal models, particularly rodents, are indispensable for evaluating the complete pharmacokinetic profile of Regorafenib and its metabolites in a physiological context.
-
Mouse Models: NMRI Foxn1 nu/nu mice are commonly used in preclinical pharmacology and pharmacokinetic studies of Regorafenib.[1][2] These studies allow for the determination of key pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) for the parent drug and its metabolites.[2]
-
Pharmacokinetic Studies: Following oral administration of Regorafenib, plasma samples are collected at various time points to characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites.[2]
Section 3: Experimental Protocols
The following protocols provide a standardized framework for investigating the biotransformation of Regorafenib in preclinical models.
Protocol 1: In Vitro Metabolism of Regorafenib in Liver Microsomes
Objective: To determine the metabolic stability of Regorafenib and identify its major oxidative metabolites.
Materials:
-
Regorafenib
-
Pooled human or mouse liver microsomes
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., Sorafenib)[22]
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Regorafenib in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and Regorafenib.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining Regorafenib and identify the formed metabolites.
Data Analysis:
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of Regorafenib.
-
Identify the major metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Protocol 2: In Vivo Pharmacokinetic Study of Regorafenib in Mice
Objective: To determine the plasma pharmacokinetic profile of Regorafenib and its major metabolites (M-2 and M-5) following oral administration.
Materials:
-
Regorafenib formulated for oral gavage
-
Female NMRI Foxn1 nu/nu mice[2]
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Centrifuge
-
Plasma storage tubes
Procedure:
-
Acclimate the mice to the housing conditions for at least one week.
-
Administer a single oral dose of Regorafenib (e.g., 10 mg/kg) to a cohort of mice.[2]
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from a subset of mice via a suitable method (e.g., retro-orbital sinus or tail vein).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentrations of Regorafenib, M-2, and M-5 in the plasma samples using a validated LC-MS/MS method.[7][23][24]
Data Analysis:
-
Construct plasma concentration-time profiles for Regorafenib, M-2, and M-5.
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
Section 4: Data Presentation and Interpretation
Quantitative Data Summary
Table 1: Representative Pharmacokinetic Parameters of Regorafenib and its Metabolites in Female NMRI Foxn1 nu/nu Mice following Repeated Oral Administration of 10 mg/kg Regorafenib. [2]
| Compound | Cmax (μg/L) | AUC(0–24)ss (μg·h/L) |
| Regorafenib | 4146 | 38,467 (82%) |
| M-2 | 753 | 7,504 (16%) |
| M-5 | 63 | 940 (2%) |
| Total | ~5000 | 46,911 |
Data presented as mean values. Percentages in the AUC column represent the contribution of each analyte to the total exposure.
Key Insights and Causality
The data from preclinical models consistently demonstrate that while Regorafenib is the most abundant circulating compound, its active metabolites, M-2 and M-5, achieve significant systemic exposure.[2] The choice of preclinical models is critical; for instance, the use of immunodeficient mice allows for the study of pharmacokinetics in the context of human tumor xenografts, providing a more clinically relevant model.[1][2][3][4] The high plasma protein binding of Regorafenib and its metabolites (around 99%) is another crucial factor to consider when interpreting pharmacokinetic data and predicting in vivo activity.[4][9]
Section 5: Conclusion and Future Directions
The biotransformation of Regorafenib is a complex process involving multiple enzymes and resulting in pharmacologically active metabolites. A thorough understanding of these pathways, facilitated by the judicious use of preclinical in vitro and in vivo models, is essential for optimizing the clinical development and use of this important anti-cancer agent. Future research should continue to explore the impact of genetic polymorphisms on Regorafenib metabolism and investigate potential drug-drug interactions with co-administered therapies that may modulate the activity of CYP3A4 and UGT1A9.
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A Technical Guide to the Physicochemical Properties of Regorafenib Metabolites: Regorafenib N-oxide and N-desmethyl (M5)-d3
Introduction
Regorafenib is an oral multi-kinase inhibitor pivotal in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1][2] Its mechanism of action involves blocking various protein kinases associated with tumor angiogenesis, oncogenesis, and the tumor microenvironment.[2] The clinical pharmacology of Regorafenib is complex, not only due to the parent compound but also due to its extensive hepatic metabolism.
Metabolism occurs primarily via cytochrome P450 3A4 (CYP3A4) and uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9).[2][3][4][5] This biotransformation leads to the formation of two major, pharmacologically active metabolites: M-2 (Regorafenib N-oxide) and M-5 (N-desmethyl Regorafenib N-oxide) .[6][7] Critically, these metabolites are not mere byproducts; they exhibit similar in vitro pharmacological activity to Regorafenib and reach comparable concentrations at steady state, contributing significantly to the drug's overall therapeutic and toxicological profile.[3][8]
Understanding the distinct physicochemical properties of these metabolites is therefore paramount for researchers in drug development, pharmacology, and bioanalysis. These properties govern solubility, absorption, distribution, stability, and analytical behavior. This guide provides an in-depth examination of the core physicochemical characteristics of Regorafenib N-oxide and its deuterated N-desmethyl analog, (M5)-d3, offering both foundational data and the scientific rationale behind the experimental methods used for their characterization.
Caption: Metabolic pathway of Regorafenib.
Part 1: Physicochemical Profile of Regorafenib N-oxide (M-2)
Regorafenib N-oxide (M-2) is the most prominent metabolite of Regorafenib found in plasma.[9] Its formation involves the oxidation of the pyridine nitrogen atom of the parent molecule. This structural modification significantly alters the electronic and steric properties of the compound, influencing its interaction with biological targets and its overall physicochemical behavior.
Core Properties of Regorafenib N-oxide
The fundamental physicochemical data for Regorafenib N-oxide are summarized below. These parameters are essential for designing formulations, predicting biological behavior, and developing analytical methods.
| Property | Value / Description | Source(s) |
| IUPAC Name | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide | [] |
| Synonyms | Regorafenib M2 Metabolite, BAY 75-7495 | [3][] |
| CAS Number | 835621-11-9 | [][11] |
| Molecular Formula | C₂₁H₁₅ClF₄N₄O₄ | [11] |
| Molecular Weight | 498.8 g/mol | [11] |
| Appearance | White Solid | [] |
| Melting Point | 223-227°C | [] |
| Solubility | Soluble in DMSO | [11] |
| UV Absorption (λmax) | 264 nm | [11] |
| Storage Stability | Stable for ≥ 4 years at -20°C. Stable in mouse plasma for 8 hours at room temperature and for 6 months at -80°C. | [][11] |
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
The aqueous solubility of a metabolite is a critical determinant of its absorption and distribution in vivo. The Shake-Flask method (OECD Guideline 105) is the gold-standard technique for this measurement due to its directness and reliability.
Causality Behind Experimental Choices:
-
Methodology: The shake-flask method establishes a true equilibrium between the solid compound and the solution, providing a thermodynamically accurate solubility value, which is crucial for biopharmaceutical classification.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 37 °C) is essential to mimic physiological conditions and ensure reproducibility.
-
pH Control: For ionizable compounds, solubility varies with pH. Using buffers relevant to physiological conditions (e.g., pH 6.8 for intestinal fluid, pH 7.4 for plasma) provides more clinically relevant data than using pure water.
-
Equilibration Time: Sufficient time is required to ensure equilibrium is reached. Preliminary studies are often conducted to determine the time point after which the concentration in solution no longer increases.
-
Quantification: A validated, specific analytical method like HPLC-UV or LC-MS/MS is required to accurately measure the concentration of the dissolved analyte without interference from potential degradants or impurities.[12]
Step-by-Step Protocol:
-
Preparation: Prepare buffered solutions at relevant physiological pH values (e.g., pH 6.8 and 7.4).
-
Addition of Compound: Add an excess amount of Regorafenib N-oxide solid to vials containing the buffered solutions. The excess solid ensures that saturation is achieved.
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled water bath set to 37 ± 0.5 °C. Agitate for a predetermined period (e.g., 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.
-
Sampling: Carefully collect an aliquot from the supernatant, ensuring no solid material is disturbed.
-
Dilution & Analysis: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of dissolved Regorafenib N-oxide using a validated HPLC-UV method at its λmax of 264 nm.[11]
Caption: Workflow for Shake-Flask Solubility Determination.
Part 2: Profile of N-desmethyl Regorafenib N-oxide (M-5) and (M5)-d3
The M-5 metabolite is formed via N-demethylation of M-2, also mediated by CYP3A4.[4] While present at lower concentrations than M-2, it is also pharmacologically active.[3] For quantitative bioanalysis, a stable isotope-labeled internal standard is the gold standard. Regorafenib N-oxide and N-desmethyl (M5)-d3 is the deuterated analog of M-5, designed specifically for this purpose.[13][14]
Core Properties of M-5 and its Deuterated Analog
| Property | M-5 (N-desmethyl Regorafenib N-oxide) | (M5)-d3 | Source(s) |
| IUPAC Name | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxidopyridin-1-ium-2-carboxamide | N/A | [15] |
| Synonyms | BAY 81-8752, Regorafenib metabolite M5 | Deuterium labeled Regorafenib N-oxide and N-desmethyl (M5) | [13][15] |
| CAS Number | 835621-12-0 | Unlabeled: 835621-12-0 | [15] |
| Molecular Formula | C₂₀H₁₃ClF₄N₄O₄ | C₂₀H₁₀D₃ClF₄N₄O₄ (representative) | [15][16] |
| Molecular Weight | 484.8 g/mol | ~487.8 g/mol (Varies with deuteration pattern) | [15] |
| XLogP3-AA | 3.3 | N/A | [15] |
| Primary Use | Pharmacologically active metabolite | Internal Standard for mass spectrometry | [3][14] |
Experimental Protocol: Bioanalytical Quantification using (M5)-d3 Internal Standard
Accurate quantification of metabolites in biological matrices like plasma is essential for pharmacokinetic studies. The use of a stable isotope-labeled (SIL) internal standard like (M5)-d3 is the most robust approach for LC-MS/MS analysis.
Causality Behind Experimental Choices:
-
Internal Standard (IS): The ideal IS co-elutes chromatographically and has nearly identical ionization efficiency and extraction recovery to the analyte. A SIL-IS is the perfect candidate because its physical properties are almost identical to the unlabeled analyte, but it is distinguishable by its higher mass.
-
Trustworthiness: This approach provides a self-validating system. Any sample loss during extraction or variations in ionization due to matrix effects will affect both the analyte (M-5) and the IS ((M5)-d3) proportionally. The ratio of the analyte peak area to the IS peak area remains constant, ensuring accurate and precise quantification.[5][17]
-
Extraction: Protein precipitation is a common, rapid method for sample cleanup. It efficiently removes the bulk of plasma proteins that would otherwise interfere with the analysis and damage the LC column.
-
LC-MS/MS: This analytical technique offers superior selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), it can accurately quantify the analytes even in a complex biological matrix.[4][6]
Step-by-Step Protocol:
-
Sample Preparation: Aliquot 100 µL of human plasma samples (standards, QCs, or unknown) into microcentrifuge tubes.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of a known concentration of (M5)-d3 working solution to every tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing the IS) to each tube. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
LC-MS/MS Analysis: Inject a small volume (e.g., 5-10 µL) onto a UPLC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate M-5 from other plasma components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific SRM transitions for M-5 and (M5)-d3.
-
-
Data Processing: Calculate the peak area ratio of M-5 to (M5)-d3. Quantify the concentration of M-5 in the unknown samples by interpolating their area ratios against a calibration curve constructed from standards with known concentrations.
Caption: Bioanalytical workflow using a deuterated internal standard.
Conclusion and Field Insights
The characterization of Regorafenib's metabolites, M-2 and M-5, is not a mere academic exercise but a critical component of its clinical and pharmacological assessment. The introduction of the N-oxide moiety increases the polarity of the molecule compared to the parent drug, Regorafenib, which can influence its solubility, membrane permeability, and interaction with drug transporters.
Both metabolites are highly bound to plasma proteins, with reported unbound fractions in human plasma of approximately 0.2% for M-2 and a mere 0.05% for M-5.[3][8] This extensive protein binding has profound pharmacokinetic implications, limiting the concentration of free, active drug available to engage with target kinases and potentially prolonging the elimination half-life.
For scientists in drug development, the data presented herein underscore the necessity of a metabolite-centric approach. The comparable steady-state concentrations and pharmacological activity of M-2 and M-5 to Regorafenib itself demand their individual physicochemical and pharmacological profiling. For analytical chemists, the availability of deuterated standards like (M5)-d3 is indispensable for developing robust, validated bioanalytical methods required for clinical pharmacokinetic and therapeutic drug monitoring studies. This comprehensive understanding ensures a more complete picture of Regorafenib's disposition and activity in patients.
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The Gold Standard: A Rationale for Using d3-Labeled Internal Standards in LC-MS/MS Analysis
Executive Summary
In the landscape of quantitative bioanalysis, achieving accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a pillar of modern analytical chemistry, yet it is not without its challenges, most notably the unpredictable nature of matrix effects. This technical guide delves into the core principles and practical rationale behind the use of stable isotope-labeled internal standards (SIL-IS), with a specific focus on deuterium (d3) labeling. We will explore why this strategy has become the "gold standard," endorsed by regulatory bodies and embraced by scientists seeking the highest fidelity in their quantitative data. This document serves as a guide for researchers, scientists, and drug development professionals to understand not just the "how," but the fundamental "why" behind this critical methodological choice.
The Challenge: Navigating the Complexities of Biological Matrices
Quantitative analysis via LC-MS/MS is profoundly susceptible to variations introduced during sample preparation and analysis. Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures of endogenous compounds, including salts, lipids, and proteins.[1] During the electrospray ionization (ESI) process, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to a phenomenon known as "matrix effect."[2][3] This effect can manifest as either ion suppression or enhancement, both of which introduce significant variability and inaccuracy into quantitative results.[4][5] The core problem is that the matrix effect is often inconsistent and unpredictable from sample to sample, making simple external calibration unreliable.
To achieve robust and reproducible quantification, a method is needed to correct for these variations in real-time, for every individual sample. This is the fundamental role of an internal standard (IS).
The Solution: The Principle of Stable Isotope Dilution (SID)
The most effective way to counteract analytical variability is through the principle of isotope dilution mass spectrometry (IDMS).[6][7] This technique involves adding a known quantity of an isotopically enriched version of the analyte—a stable isotope-labeled internal standard (SIL-IS)—to every sample, calibrator, and quality control (QC) at the earliest stage of sample preparation.[8][9]
The foundational assumption of SID is that the SIL-IS is chemically and physically identical to the analyte.[10] Consequently, it experiences the exact same processing variations and, most critically, the same degree of ion suppression or enhancement during LC-MS/MS analysis.[11] Because the mass spectrometer can differentiate the analyte from the SIL-IS based on their mass-to-charge (m/z) difference, quantification is based on the ratio of the analyte's response to the SIL-IS's response.[12] This ratiometric measurement normalizes the variability, leading to a highly accurate and precise determination of the analyte's concentration.
Caption: Co-elution of analyte and d3-IS through the LC-MS system.
Why Deuterium? The Practical Choice for Labeling
While other stable isotopes like ¹³C and ¹⁵N can be used, deuterium (²H or D) is a common and practical choice for several reasons. A "d3" label signifies that three hydrogen atoms in the molecule have been replaced by deuterium atoms.
-
Sufficient Mass Shift: A mass increase of at least 3 atomic mass units (amu) is generally recommended to minimize cross-signal contribution from the naturally occurring isotopes of the analyte.[13] For example, the M+2 isotope of an analyte could potentially interfere with a d2-labeled standard. A d3 label provides a clear mass separation that is easily resolved by the mass spectrometer.
-
Synthetic Accessibility: Deuterium-labeled compounds are often more synthetically accessible and, therefore, more cost-effective compared to ¹³C or ¹⁵N-labeled analogues, which can be significantly more expensive and less readily available.[14][15]
-
Chemical Similarity: Deuterium is chemically very similar to hydrogen, ensuring that the labeled standard closely mimics the behavior of the unlabeled analyte during extraction, chromatography, and ionization.[16]
The "Ideal" Internal Standard: Striving for Perfect Emulation
A SIL-IS, particularly a d3-labeled one, is considered the gold standard because it fulfills the key criteria of an ideal internal standard:
-
Physicochemical Homology: It is structurally identical to the analyte, differing only in isotopic composition. This ensures it has the same extraction recovery, ionization efficiency, and fragmentation pattern.[10]
-
Co-elution: Ideally, the IS should co-elute perfectly with the analyte. This is critical because matrix effects can be transient and highly specific to a narrow retention time window.[17] If the IS and analyte separate chromatographically, they may experience different degrees of ion suppression, compromising the accuracy of the normalization.[18]
-
Mass Spectrometric Resolution: It is clearly distinguishable from the analyte by the mass spectrometer.
-
Isotopic Purity and Stability: The standard must have high isotopic purity (typically >98%) to prevent interference from any unlabeled analyte impurity.[16][19] The deuterium label should also be placed on a chemically stable position in the molecule to avoid back-exchange with hydrogen atoms from the solvent.[14]
While ¹³C-labeled standards often exhibit closer co-elution and have no risk of back-exchange, d3-standards provide a robust and pragmatic solution that delivers excellent performance for the vast majority of applications when properly validated.[14][15]
Practical Implementation: A Step-by-Step Workflow
Incorporating a d3-labeled internal standard is a systematic process that forms the backbone of a validated bioanalytical method.
Experimental Protocol: Preparation of a Calibration Curve
-
Stock Solutions: Prepare a primary stock solution of the analyte and a separate primary stock solution of the d3-labeled internal standard in a suitable organic solvent.
-
Working Solutions:
-
Create a series of analyte working solutions by serially diluting the analyte stock solution. These will be used to spike the calibration standards.
-
Prepare a single IS working solution at a constant concentration that will be added to all samples.
-
-
Spiking the Matrix:
-
Dispense equal aliquots of the blank biological matrix (e.g., human plasma) into a set of labeled tubes.
-
Spike each matrix aliquot with a small volume of the appropriate analyte working solution to create a calibration curve with at least six non-zero concentration levels. Include a blank (matrix only) and a zero sample (matrix + IS).[20][21]
-
-
Adding the Internal Standard: Add a precise and equal volume of the IS working solution to every tube (calibrators, QCs, and unknown samples), except for the blank. Vortex gently to mix.
-
Sample Extraction: Perform the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all samples. This step removes the majority of matrix interferences while extracting both the analyte and the d3-IS.
-
Evaporation and Reconstitution: Evaporate the extracted samples to dryness under nitrogen and reconstitute them in a mobile phase-compatible solvent.
-
LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system.
-
Data Processing: For each injection, integrate the peak area of the analyte and the d3-IS. Calculate the peak area ratio (Analyte Area / IS Area). Plot this ratio against the nominal concentration of the analyte for the calibration standards to generate a calibration curve. Use this curve to determine the concentration of the analyte in unknown samples.
Caption: Quantitative workflow using a d3-labeled internal standard.
Potential Pitfalls and Advanced Considerations
While powerful, the use of d3-labeled standards is not without potential complications that require scientific diligence.
-
Chromatographic Isotope Effect: The C-D bond is slightly shorter and stronger than the C-H bond, which can sometimes lead to a small difference in retention time between the analyte and the d3-IS, particularly in reversed-phase chromatography.[22][23] This can compromise the accuracy of matrix effect correction.[17] Method development should aim to optimize chromatographic conditions (e.g., gradient, temperature) to ensure maximal co-elution.[22]
-
Isotopic Interference: It is crucial to assess potential isotopic crosstalk, where the signal from the analyte contributes to the signal of the IS, or vice-versa.[24] This is especially important for analytes containing atoms with significant natural isotopes, like chlorine or bromine.[13]
-
Purity of the Standard: The presence of unlabeled analyte in the SIL-IS raw material can lead to an overestimation of the analyte at the lower limit of quantification (LLOQ). The purity must be verified.[18]
The Regulatory Standpoint: A Mandate for Robustness
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of a stable isotope-labeled internal standard for quantitative LC-MS/MS bioanalytical methods.[11][21] The FDA's Bioanalytical Method Validation Guidance for Industry explicitly states that a SIL-IS is the preferred choice.[20][25] Using a less ideal IS (e.g., a structural analog) often requires more extensive validation to prove its suitability and may be met with greater regulatory scrutiny.[11][21]
Monitoring the internal standard response across an analytical run serves as a critical quality control metric. Consistent IS response indicates a stable and well-controlled analytical process.
Table 1: Typical Bioanalytical Method Validation Acceptance Criteria for Internal Standard Response
| Parameter | Acceptance Criteria | Rationale |
| IS Response Variability | The coefficient of variation (%CV) of the IS response should generally be within ±15% for a batch of samples. | Provides an indication of the consistency of the extraction process and instrument performance. |
| Selectivity | In blank matrix from at least six sources, the response at the retention time of the IS should be <5% of the IS response in the LLOQ sample. | Ensures that endogenous matrix components do not interfere with the detection of the internal standard.[21] |
| Matrix Effect | The IS-normalized matrix factor across different lots of matrix should have a %CV ≤15%. | Demonstrates that the SIL-IS effectively compensates for variable matrix effects in different sources of the biological matrix. |
Criteria based on FDA Guidance on Bioanalytical Method Validation.[26]
Conclusion
The use of d3-labeled internal standards in LC-MS/MS analysis is a cornerstone of modern quantitative science. It is not merely a procedural step but a fundamental strategy rooted in the principle of isotope dilution to ensure data integrity. By perfectly mimicking the analyte through every stage of the analytical process, the d3-IS provides a self-validating system that actively corrects for the inevitable and unpredictable variability of sample preparation and matrix effects. This approach provides the accuracy, precision, and robustness demanded by researchers, drug developers, and regulatory agencies, solidifying its role as the undisputed gold standard in the field.
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The Pivotal Role of Active Metabolites in Regorafenib Therapy: A Technical Guide to the Discovery and Significance of M2 and M5
Abstract
Regorafenib, an oral multi-kinase inhibitor, has become a cornerstone in the treatment of various malignancies, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2][3][4] Its clinical efficacy, however, is not solely attributable to the parent compound. This technical guide provides an in-depth exploration of the discovery, characterization, and clinical significance of its two major active metabolites, M2 (N-oxide) and M5 (N-oxide and N-desmethyl). We will delve into the metabolic pathways, pharmacological activities, and bioanalytical methodologies pertinent to these crucial chemical entities. This guide is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of the holistic pharmacology of regorafenib.
Introduction: The Clinical Landscape of Regorafenib
Regorafenib's approval by regulatory bodies such as the U.S. Food and Drug Administration (FDA) marked a significant advancement in the therapeutic options for patients with treatment-refractory cancers.[5][6] It exerts its anti-tumor effects by targeting a wide array of protein kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1][7][8] Key targets include VEGFR1-3, TIE2, KIT, RET, RAF-1, and BRAF.[6][9][10] Early clinical development and subsequent real-world evidence underscored the importance of understanding its metabolic fate, as metabolites can significantly contribute to both efficacy and toxicity profiles.
The Metabolic Journey of Regorafenib: Unveiling M2 and M5
The biotransformation of regorafenib is a critical determinant of its overall pharmacological profile. In humans, regorafenib is primarily metabolized in the liver.[1][11][12]
The Central Role of Cytochrome P450 3A4 (CYP3A4)
The initial and pivotal step in the formation of the major active metabolites is oxidative metabolism mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme.[11][12][13][14][15][16] This enzymatic reaction leads to the formation of the primary active metabolite, M2 (regorafenib-N-oxide).[1][11][17] Subsequently, M2 can undergo further N-demethylation, also influenced by CYP3A4, to generate the secondary active metabolite, M5 (N-desmethyl-regorafenib-N-oxide).[11][17]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Regorafenib Metabolic Pathway to Active Metabolites M2 and M5.
The Contribution of UGT1A9 in Glucuronidation
In addition to oxidative metabolism, regorafenib and its metabolite M2 can also undergo glucuronidation, a phase II metabolic reaction, primarily catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9).[11][12][13] This process leads to the formation of inactive glucuronide metabolites, such as M7, facilitating their excretion.[12]
Pharmacological Significance: M2 and M5 as Potent Kinase Inhibitors
A crucial finding in the development of regorafenib was the discovery that both M2 and M5 are not inert byproducts but are pharmacologically active, exhibiting kinase inhibition profiles remarkably similar to the parent compound.[1][2][4]
In Vitro Kinase Inhibition Profiles
Competitive binding assays and cell-based phosphorylation assays have demonstrated that M2 and M5 potently inhibit key angiogenic and oncogenic kinases with comparable potency to regorafenib.[1][2][4] This includes critical targets such as VEGFRs, KIT, RET, PDGFRs, and RAF kinases.[1][9][10] The similar inhibitory activity of the parent drug and its major metabolites suggests a collective and sustained therapeutic effect.[1]
| Compound | Target Kinase | Kd (nmol/L)[1] |
| Regorafenib | VEGFRs | 15 - 28 |
| KIT | 6.9 | |
| RET | 5.2 | |
| PDGFRs | 8.3 - 19 | |
| RAFs | 42 - 59 | |
| Metabolite M2 | VEGFRs | 23 - 46 |
| KIT | 9.8 | |
| RET | 7.6 | |
| PDGFRs | 7.3 - 11 | |
| RAFs | 24 - 130 | |
| Metabolite M5 | VEGFRs | 17 - 40 |
| KIT | 5.8 | |
| RET | 5.8 | |
| PDGFRs | 11 | |
| RAFs | 11 - 66 |
In Vivo Anti-Tumor Efficacy
Preclinical murine xenograft models have confirmed the significant in vivo anti-tumor activity of M2 and M5.[1][2] When administered orally, both metabolites demonstrated a dose-dependent inhibition of tumor growth, comparable to that observed with regorafenib.[1][2] These findings provide compelling evidence that M2 and M5 are major contributors to the overall clinical efficacy of regorafenib.[1][2]
Clinical Pharmacokinetics and Relevance
The pharmacokinetic profiles of M2 and M5 in humans are of paramount importance for understanding their clinical contribution.
Steady-State Plasma Concentrations
Clinical studies in patients with advanced cancers have revealed that at steady state, the total plasma exposure to both M2 and M5 is comparable to that of the parent drug, regorafenib.[1][3][4] This sustained presence of active metabolites throughout the dosing interval reinforces their significant role in the therapeutic effect.
Plasma Protein Binding
Regorafenib, M2, and M5 are all highly bound to plasma proteins.[1][2] However, there are slight differences in their unbound fractions, which may influence their pharmacological activity. In human plasma, the unbound fractions are approximately 0.5% for regorafenib, 0.2% for M2, and 0.05% for M5.[1][2] Despite the high protein binding, the estimated free plasma concentrations of regorafenib and M2 have been shown to exceed the IC50 values for key targets like VEGFR2, suggesting they are the primary drivers of in vivo activity.[1][2]
| Compound | Unbound Fraction (Human Plasma)[1][2] |
| Regorafenib | ~0.5% |
| Metabolite M2 | ~0.2% |
| Metabolite M5 | ~0.05% |
Correlation with Clinical Outcomes and Toxicities
Emerging evidence suggests a correlation between the plasma concentrations of regorafenib and its metabolites with both treatment efficacy and adverse events.[18][19][20][21] Some studies have indicated that the trough concentrations of M5 may be associated with the incidence of certain toxicities, such as skin reactions and hypertension.[20][21][22][23] This highlights the potential utility of therapeutic drug monitoring of both the parent drug and its active metabolites to optimize treatment outcomes and manage side effects.
Bioanalytical Methodologies for M2 and M5 Quantification
Accurate and robust bioanalytical methods are essential for the quantitative determination of regorafenib, M2, and M5 in biological matrices, particularly human plasma.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The gold standard for the simultaneous quantification of regorafenib and its metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24][25][26][27] This technique offers high sensitivity, specificity, and throughput, making it ideal for pharmacokinetic studies in both preclinical and clinical settings.
Experimental Protocol: A Validated LC-MS/MS Method
The following provides a generalized, step-by-step protocol for the quantification of regorafenib, M2, and M5 in human plasma, based on established methodologies.[24][25][26]
dot graph TD { subgraph "Sample Preparation" A[Plasma Sample] --> B{Protein Precipitation}; B --> C[Centrifugation]; C --> D[Supernatant Collection]; end subgraph "LC-MS/MS Analysis" D --> E{LC Separation}; E --> F{Mass Spectrometric Detection}; end subgraph "Data Processing" F --> G[Quantification]; end A -- "Internal Standard Addition" --> B; } Workflow for LC-MS/MS Quantification of Regorafenib and Metabolites.
Step 1: Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add an internal standard solution (e.g., isotopically labeled regorafenib).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Step 2: Chromatographic Separation
-
Inject an aliquot of the prepared sample onto a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
The gradient program should be optimized to achieve baseline separation of regorafenib, M2, and M5 from each other and from endogenous plasma components.
Step 3: Mass Spectrometric Detection
-
Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the analytes using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for regorafenib, M2, M5, and the internal standard should be optimized.
Step 4: Quantification
-
Construct a calibration curve by analyzing a series of calibration standards of known concentrations prepared in blank plasma.
-
The peak area ratios of the analytes to the internal standard are plotted against the nominal concentrations.
-
The concentrations of the analytes in the unknown samples are then determined by interpolating their peak area ratios from the calibration curve.
Conclusion and Future Perspectives
The discovery and characterization of the active metabolites M2 and M5 have fundamentally enriched our understanding of the pharmacology of regorafenib. It is now evident that the clinical activity of this multi-kinase inhibitor is a composite of the effects of the parent drug and these two key metabolites. Future research should continue to explore the intricate relationships between the pharmacokinetics of regorafenib, M2, and M5, and individual patient outcomes. Further investigation into the impact of genetic polymorphisms in metabolizing enzymes like CYP3A4 on the formation of these metabolites could pave the way for more personalized dosing strategies, thereby maximizing therapeutic benefit while minimizing toxicity.
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An In-Depth Technical Guide to the In Vitro Metabolism of Regorafenib Using Human Liver Microsomes
Introduction: Understanding the Metabolic Fate of Regorafenib
Regorafenib is a potent oral multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer and hepatocellular carcinoma.[1][2] Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolism, primarily occurring in the liver.[3][4][5] This technical guide provides a comprehensive overview of the in vitro metabolism of regorafenib, with a specific focus on studies utilizing human liver microsomes (HLMs). Understanding these metabolic pathways is crucial for researchers, scientists, and drug development professionals to predict drug clearance, potential toxicities, and interaction profiles.
Regorafenib undergoes extensive metabolism, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes and glucuronidation by UDP-glucuronosyltransferases (UGTs).[3][6] The two major circulating and pharmacologically active metabolites are M-2 (regorafenib-N-oxide) and M-5 (N-desmethyl-regorafenib-N-oxide).[3][7][8] At steady state, the plasma concentrations of these metabolites are comparable to the parent drug, highlighting their significant contribution to the overall clinical activity and safety profile of regorafenib.[7][9]
This guide will delve into the experimental design, key enzymatic players, and analytical methodologies essential for accurately characterizing the in vitro metabolism of regorafenib in human liver microsomes.
Core Metabolic Pathways of Regorafenib
The biotransformation of regorafenib is a multi-step process involving both Phase I and Phase II metabolic reactions.
Phase I Metabolism (Oxidative): The initial oxidative metabolism of regorafenib is predominantly catalyzed by CYP3A4 , leading to the formation of the active metabolite M-2 (regorafenib-N-oxide).[4][8][10] Further metabolism, which includes N-demethylation, leads to the formation of the other major active metabolite, M-5 (N-desmethyl-regorafenib-N-oxide).[8] While CYP3A4 is the principal isoform, in vitro studies have also suggested the potential involvement of other CYP enzymes.[11]
Phase II Metabolism (Glucuronidation): Both regorafenib and its primary metabolite M-2 can undergo glucuronidation, a Phase II reaction, to form inactive glucuronides. This process is mainly mediated by UGT1A9 .[3][12][13] This pathway plays a crucial role in the detoxification and elimination of the drug.
Below is a diagram illustrating the primary metabolic pathways of regorafenib.
Caption: Primary metabolic pathways of Regorafenib.
Experimental Workflow for In Vitro Metabolism Studies with Human Liver Microsomes
A well-designed in vitro study using human liver microsomes is fundamental to understanding the metabolic profile of a drug candidate like regorafenib. The following workflow outlines the critical steps.
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Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Regorafenib and its Active Metabolites in Human Plasma
Abstract
This application note details a high-throughput, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the multi-kinase inhibitor Regorafenib and its primary active metabolites, Regorafenib M-2 (N-oxide) and Regorafenib M-5 (N-oxide and N-desmethyl), in human plasma. Regorafenib is a cornerstone therapy for several cancers, and monitoring its plasma concentration, along with its equipotent metabolites, is crucial for optimizing therapeutic efficacy and managing toxicity.[1][2][3] The described protocol employs a simple protein precipitation step for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation, with a total run time of under 7 minutes.[4] The method is validated according to the principles outlined in the FDA and European Medicines Agency (EMA) guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[5][6][7] This protocol is designed for researchers, clinical scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring (TDM) of Regorafenib.
Introduction: The Rationale for Regorafenib TDM
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer (CRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[8][9] It exerts its anti-neoplastic effects by targeting a range of kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[10][11]
Regorafenib is extensively metabolized in the liver, primarily by Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9), into two major active metabolites: M-2 (Regorafenib-N-oxide) and M-5 (N-desmethyl-regorafenib-N-oxide).[8][9][10] Preclinical and clinical studies have shown that these metabolites exhibit pharmacological activity and potency comparable to the parent drug and circulate at similar steady-state concentrations in human plasma.[2][12] The significant inter-individual variability in the pharmacokinetics of Regorafenib and its metabolites, coupled with a narrow therapeutic window, underscores the clinical necessity for TDM.[13] TDM can aid in personalizing dosage regimens to maximize treatment efficacy while minimizing adverse events, such as skin toxicities.[3]
LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity, specificity, and ability to multiplex the analysis of the parent drug and its metabolites in a single run.[1][4]
Metabolic Pathway of Regorafenib
The metabolic conversion of Regorafenib to its active forms is a critical aspect of its pharmacology. The diagram below illustrates this pathway.
Caption: Metabolic activation of Regorafenib.
Analyte and Internal Standard Information
Accurate mass measurements are fundamental to developing a selective MS/MS method. The table below lists the key properties of the analytes and a suitable internal standard (IS). Regorafenib-d3 is often chosen as an IS for its similar chromatographic behavior and ionization efficiency, ensuring reliable quantification.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Analyte Type |
| Regorafenib | C₂₁H₁₅ClF₄N₄O₃ | 482.82 | Parent Drug |
| Metabolite M-2 | C₂₁H₁₅ClF₄N₄O₄ | 498.81 | Active Metabolite |
| Metabolite M-5 | C₂₀H₁₃ClF₄N₄O₄ | 484.79 | Active Metabolite |
| Regorafenib-d3 | C₂₁H₁₂D₃ClF₄N₄O₃ | 485.84 | Internal Standard |
Data sourced from PubChem and other chemical suppliers.[9][14][15]
Experimental Protocol
This protocol provides a self-validating system, where the inclusion of calibration standards and quality control samples in each run ensures the accuracy and precision of the results for unknown study samples.
Materials and Reagents
-
Reference Standards: Regorafenib, Regorafenib M-2, Regorafenib M-5, and Regorafenib-d3 (Internal Standard, IS).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade; Formic acid, 99% purity.
-
Water: Deionized water, 18.2 MΩ·cm.
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.
Preparation of Stock Solutions, Calibration Standards, and QCs
The causality behind preparing separate stock solutions for calibration standards (CAL) and quality controls (QC) is a core principle of bioanalytical method validation. This practice ensures that the accuracy of the calibration curve is not biased by potential errors in a single stock solution.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in DMSO or Methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stocks with 50:50 (v/v) ACN:Water. These will be used to spike blank plasma for CALs and QCs.
-
Internal Standard (IS) Working Solution (150 ng/mL): Dilute the Regorafenib-d3 stock solution with ACN to achieve a final concentration of 150 ng/mL. This solution will be used as the protein precipitation agent.[8]
-
Calibration (CAL) Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve. A typical range is 5-1000 ng/mL.[8] Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[8]
Sample Preparation: Protein Precipitation
Protein precipitation is selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with LC-MS/MS analysis.
-
Aliquot Samples: To 50 µL of plasma sample (blank, CAL, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 150 µL of the IS working solution (150 ng/mL in ACN). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to an autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.[8]
LC-MS/MS System and Conditions
The following conditions have been adapted from established methods and serve as a robust starting point for method development.[4][8][16][17] The choice of a C18 column is based on its proven efficacy in retaining and separating moderately hydrophobic molecules like Regorafenib and its metabolites. A gradient elution is necessary to effectively separate the analytes from endogenous plasma components and from each other within a short analytical run time.
| Parameter | Condition |
| LC System | UHPLC System (e.g., Vanquish, ACQUITY UPLC) |
| Column | Accucore Vanquish C18 (100 x 2.1 mm, 1.5 µm) |
| Column Temp. | 40°C |
| Autosampler Temp. | 10°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1.0 min (30% B), 1.0-4.0 min (30-90% B), 4.0-5.0 min (90% B), 5.1-7.0 min (30% B) |
Positive electrospray ionization (ESI+) is chosen as it provides excellent sensitivity for nitrogen-containing compounds like Regorafenib. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity in complex biological matrices. Two transitions are monitored per analyte for confirmation and quantification, a practice recommended by regulatory guidelines.[17]
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Voltage | 3500 V |
| Vaporizer Temp. | 350°C |
| Sheath Gas | 40 Arb |
| Aux Gas | 10 Arb |
| Analyte | Precursor Ion (m/z) |
| Regorafenib | 483.1 |
| M-2 | 499.1 |
| M-5 | 485.1 |
| Regorafenib-d3 (IS) | 486.1 |
Method Validation Framework
A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions and clinical decision-making. The validation process must demonstrate that the method is suitable for its intended purpose, adhering to guidelines from bodies like the FDA and EMA.[5][6][18]
Key Validation Parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analytes from endogenous components in the matrix. Assessed by analyzing at least six different blank plasma lots.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (R²) should be ≥0.99.[8]
-
Accuracy and Precision: Intra-day and inter-day accuracy (as %RE) and precision (as %CV) are evaluated using replicate QC samples (n≥5) at a minimum of four concentration levels. Acceptance criteria are typically within ±15% (±20% at the LLOQ).[4][17]
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analytes. Assessed by comparing the response of analytes in post-extraction spiked blank plasma to the response in a neat solution.
-
Recovery: The efficiency of the extraction procedure. Determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Analyte stability must be demonstrated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C).
-
Post-Preparative (Autosampler) Stability.
-
Overall Experimental Workflow
The diagram below provides a high-level overview of the entire process from sample receipt to final data analysis, illustrating the logical flow of the protocol.
Caption: Workflow for Regorafenib quantification.
Conclusion
The LC-MS/MS method described provides a reliable, rapid, and robust tool for the simultaneous quantification of Regorafenib, M-2, and M-5 in human plasma. The simple sample preparation protocol and short chromatographic run time make it highly suitable for high-throughput analysis in a clinical or research setting. Adherence to the outlined validation principles will ensure that the generated data is accurate and defensible, supporting pharmacokinetic studies and the clinical implementation of therapeutic drug monitoring for patients undergoing Regorafenib therapy.
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link][6]
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Application Note: A Robust Bioanalytical Method for the Quantification of Regorafenib in Human Plasma using Regorafenib M5-d3 as a Stable Isotope-Labeled Internal Standard
Introduction: The Imperative for Precision in Regorafenib Pharmacokinetics
Regorafenib is an oral multi-kinase inhibitor pivotal in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma.[1][2][3] Its mechanism of action involves targeting multiple kinases implicated in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][4] The clinical efficacy and safety of Regorafenib are intrinsically linked to its pharmacokinetic (PK) profile, which exhibits significant inter-individual variability. Therefore, accurate and precise quantification of Regorafenib in biological matrices, such as human plasma, is critical for therapeutic drug monitoring (TDM) and for establishing definitive exposure-response relationships during clinical development.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technology for this purpose, offering unparalleled sensitivity and selectivity. A cornerstone of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS).[5] The ideal IS is a stable isotope-labeled (SIL) analogue of the analyte.[6][7] A SIL IS, such as Regorafenib M5-d3, shares near-identical physicochemical properties with the analyte (Regorafenib). This ensures it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix-induced ionization suppression or enhancement.[7][8][9] By normalizing the analyte's signal to the SIL IS's signal, the method effectively cancels out potential variability, leading to superior accuracy and precision, a requirement mandated by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12]
This application note provides a comprehensive, field-proven protocol for the quantitative determination of Regorafenib in human plasma using Regorafenib M5-d3 as the internal standard. The methodology described herein is designed to meet the stringent validation requirements for clinical pharmacokinetic sample analysis.
Analyte and Internal Standard Profile
The selection of a deuterated internal standard is a critical first step. Regorafenib is metabolized in the liver by CYP3A4 and UGT1A9 enzymes into two major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[2][13][14] The chosen internal standard, Regorafenib M5-d3, is a deuterated version of the M-5 metabolite's parent structure, ensuring it is not naturally present in samples while maintaining the necessary structural analogy to the primary analyte, Regorafenib.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Regorafenib | [Image of Regorafenib Structure - Not available for generation] | C₂₁H₁₅ClF₄N₄O₃ | 482.8[3] |
| Regorafenib M5-d3 | [Image of Regorafenib M5-d3 Structure - Not available for generation] | C₂₁H₁₂D₃ClF₄N₄O₃ | 485.8 (approx.)[15][16] |
Detailed Bioanalytical Protocol
This protocol is optimized for speed, recovery, and the reduction of matrix effects. The protein precipitation method was selected for its simplicity and high-throughput applicability, which is essential in a clinical trial setting.
Required Materials and Reagents
-
Reference Standards: Regorafenib (≥99% purity), Regorafenib M5-d3 (≥98% purity, isotopic purity ≥99%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free, pooled human plasma (K₂EDTA anticoagulant).
-
Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials with inserts.
Preparation of Stock and Working Solutions
-
Regorafenib Stock Solution (1 mg/mL): Accurately weigh 10 mg of Regorafenib and dissolve in 10 mL of methanol.
-
Regorafenib M5-d3 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Regorafenib M5-d3 and dissolve in 1 mL of methanol.
-
Working Solutions for Calibration and QC: Serially dilute the Regorafenib stock solution with 50:50 (v/v) methanol:water to prepare working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the Regorafenib M5-d3 stock solution with acetonitrile to achieve a final concentration of 50 ng/mL. This concentration should be chosen based on the expected analyte concentrations and the response of the mass spectrometer.
Plasma Sample Preparation: Protein Precipitation
-
Allow all frozen plasma samples (CCs, QCs, and clinical study samples) to thaw completely at room temperature, followed by vortexing to ensure homogeneity.
-
Aliquot 50 µL of plasma into appropriately labeled 1.5 mL microcentrifuge tubes.
-
Add 150 µL of the Internal Standard Spiking Solution (50 ng/mL in acetonitrile) to each tube. The addition of IS in the precipitation solvent ensures immediate and efficient protein crashing.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into autosampler vials or a 96-well plate.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used. The gradient elution is designed to provide sharp peak shapes and adequate separation from endogenous plasma components.
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 2.5 min; hold at 95% B for 1 min; return to 10% B and equilibrate for 1.5 min |
| Total Run Time | 5.0 min[17] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Regorafenib: 483.1 → 260.1 (Quantifier), 483.1 → 282.1 (Qualifier) Regorafenib M5-d3: 486.1 → 263.1 (Quantifier) |
| IonSpray Voltage | 5500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
Note: MRM transitions are instrument-dependent and must be optimized by infusing the pure analyte and internal standard.
Method Validation: A Self-Validating System
A bioanalytical method is only reliable if it has been rigorously validated. The protocol must adhere to the principles outlined in the ICH M10 guideline, which has been adopted by both the FDA and EMA.[10][11][12][18] The use of a SIL IS is fundamental to meeting these criteria.
-
Selectivity: Assessed by analyzing at least six different sources of blank human plasma to check for interferences at the retention times of Regorafenib and Regorafenib M5-d3.[5]
-
Calibration Curve & Linearity: A calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero standards is analyzed.[19] A typical range for Regorafenib is 5 to 5,000 ng/mL.[20][21] The curve should be fitted with a weighted (1/x²) linear regression.
-
Accuracy and Precision: Determined by analyzing QC samples at four levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC) in at least three separate analytical runs. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (%CV) for precision should not exceed 15% (20% at the LLOQ).[5]
-
Matrix Effect: The use of a co-eluting SIL IS like Regorafenib M5-d3 is the most effective strategy to mitigate matrix effects.[7][8] This is verified by comparing the analyte/IS peak area ratio in post-extraction spiked samples from different plasma lots to the ratio in a neat solution.
-
Recovery: While not required to be 100%, the extraction recovery for both the analyte and the IS should be consistent and reproducible across the concentration range.[22]
-
Stability: The stability of Regorafenib must be demonstrated under various conditions that mimic sample handling and storage: freeze-thaw cycles, short-term (bench-top) stability, long-term frozen storage, and post-preparative (autosampler) stability.[22]
Data Visualization and Workflow
Visualizing the workflow and the logic behind the use of a SIL IS is crucial for training and understanding.
Caption: Bioanalytical workflow from plasma sample to pharmacokinetic data report.
Caption: Logic diagram illustrating how a SIL IS corrects for analytical variability.
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for the accurate quantification of drugs in clinical pharmacokinetic studies. This application note details a robust, validation-ready LC-MS/MS method for determining Regorafenib concentrations in human plasma using Regorafenib M5-d3. The co-extraction and co-elution of the analyte and the SIL IS ensure that process-induced variability is effectively normalized, yielding high-quality data that can reliably inform clinical decisions, support regulatory submissions, and ultimately enhance patient outcomes. Adherence to the principles of method validation outlined by regulatory agencies is non-negotiable and forms the basis of trustworthy bioanalytical results.
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Link
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Link
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Link
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SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Link
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Semantic Scholar. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Link
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Wiley Online Library. (2021). Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake. Link
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European Medicines Agency. ICH M10 on bioanalytical method validation. Link
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Link
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Link
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PubMed Central (PMC). (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Link
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ResearchGate. Development of a Simple LC-MS Assay for Determination of Regorafenib in Rat Plasma and its Application to a Pharmacokinetic Study. Link
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PubMed. (2017). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Link
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National Center for Biotechnology Information (NCBI). (2021). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Link
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U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Link
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PubMed. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Link
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U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
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Protocol for the Extraction of Regorafenib and its Metabolites from Human Plasma for Bioanalytical Quantification
An Application Note from the Office of the Senior Application Scientist
Introduction: The Rationale for Quantifying Regorafenib
Regorafenib (marketed as Stivarga®) is an oral multi-kinase inhibitor pivotal in the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][2][3] Its therapeutic action involves the inhibition of various kinases related to angiogenesis, oncogenesis, and the tumor microenvironment.[3][4] In human plasma, Regorafenib is metabolized primarily by CYP3A4 and UGT1A9 into two major pharmacologically active metabolites: M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl) , which circulate at concentrations comparable to the parent drug at steady state.[4][5][6]
Significant inter-individual variability in the pharmacokinetics of Regorafenib and its metabolites has been observed in clinical practice.[7][8] This variability can lead to plasma concentrations that are either sub-therapeutic or associated with significant toxicity, such as skin toxicities, which often necessitate dose modifications.[7][9] Consequently, Therapeutic Drug Monitoring (TDM) is an increasingly critical tool for optimizing treatment efficacy and minimizing adverse events.[7][9][10]
Accurate TDM is contingent upon a robust and reproducible method for extracting Regorafenib and its metabolites from a complex biological matrix like human plasma. The high degree of plasma protein binding exhibited by Regorafenib (>99%) and its metabolites (M-2: 99.8%, M-5: 99.95%) presents a significant analytical challenge, making the choice of extraction technique paramount for reliable quantification, typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][11][12][13] This document provides a detailed guide to the prevalent extraction methodologies, explaining the scientific principles behind each protocol.
Pre-Analytical Stage: Sample Collection and Handling
The integrity of bioanalytical data begins with meticulous sample handling. Failure to adhere to proper collection and storage protocols can compromise analyte stability and lead to erroneous results.
-
Anticoagulant Selection: Whole blood should be collected in tubes containing either K3EDTA or Lithium Heparin as the anticoagulant.[6][14] These have been demonstrated to be compatible with Regorafenib analysis without interfering with downstream quantification.
-
Plasma Separation: Promptly after collection, plasma must be separated from whole blood by centrifugation. A typical procedure involves centrifugation at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge to minimize cellular contamination and enzymatic activity.[15]
-
Storage and Stability: Following separation, the plasma should be transferred to clearly labeled polypropylene tubes. If not analyzed immediately, samples must be frozen and stored at –20°C or, for long-term storage, at –80°C to ensure the stability of Regorafenib and its metabolites.[15] Repeated freeze-thaw cycles should be avoided as they can degrade the analytes.
Core Extraction Methodologies
The primary goal of the extraction process is to isolate the analytes of interest from endogenous plasma components—primarily proteins, lipids, and salts—that can interfere with LC-MS/MS analysis by causing matrix effects (e.g., ion suppression or enhancement). The choice of method represents a trade-off between speed, cost, and the ultimate cleanliness of the final extract.
Method A: Protein Precipitation (PPT)
Protein Precipitation is the most rapid and commonly employed technique for Regorafenib extraction, valued for its simplicity and high-throughput compatibility.[6][10][16]
Causality & Scientific Principle: This method leverages the principle that high concentrations of a water-miscible organic solvent will disrupt the hydration shell around plasma proteins, causing them to denature, aggregate, and precipitate out of solution.[17] The analytes, which are soluble in the organic solvent, remain in the supernatant. Acetonitrile is the precipitating agent of choice for Regorafenib analysis; it demonstrates excellent protein removal efficiency and its physicochemical properties are highly compatible with the reversed-phase chromatography typically used for analysis.[13][16][18] A solvent-to-plasma ratio of at least 2:1 or 3:1 is required for effective protein removal.[11][19]
Detailed Step-by-Step Protocol: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature. Vortex briefly to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working Internal Standard (IS) solution (e.g., Sorafenib or a stable isotope-labeled Regorafenib in methanol) and vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.[16]
-
Vortex vigorously for at least 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge the tube at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer approximately 200-250 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Method C: Solid-Phase Extraction (SPE)
SPE is the most sophisticated of the three methods, offering the highest degree of sample cleanup and the potential for analyte concentration. It is often used in method validation and research settings where sensitivity is paramount. [20] Causality & Scientific Principle: SPE separates components of a mixture based on their physical and chemical properties. [21]For Regorafenib, a reversed-phase SPE cartridge (e.g., C18) is typically used. The non-polar stationary phase of the sorbent retains the moderately non-polar Regorafenib and its metabolites from the loaded plasma sample. Polar, water-soluble interferences are washed away with a weak aqueous solvent. Finally, a strong organic solvent is used to disrupt the hydrophobic interactions and elute the purified analytes. [22]This multi-step process of conditioning, loading, washing, and eluting provides a highly purified and often concentrated extract. [20][22] Detailed Step-by-Step Protocol: Solid-Phase Extraction
-
Pre-treat Sample: In a separate tube, mix 100 µL of plasma with 10 µL of IS and dilute with 200 µL of 2% formic acid in water to reduce protein binding and ensure proper interaction with the sorbent.
-
Condition Cartridge: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Wash Cartridge: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 95:5 water:methanol) to remove salts and other polar interferences.
-
Elute Analytes: Elute Regorafenib and its metabolites by passing 1 mL of a strong solvent (e.g., methanol or acetonitrile) through the cartridge into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a nitrogen stream and reconstitute in 100 µL of the mobile phase for analysis.
Summary of Method Performance and Validation
Any bioanalytical method must be validated according to regulatory guidelines from bodies like the FDA and EMA to ensure its reliability. [23][24][25]Validation assesses parameters such as linearity, accuracy, precision, recovery, and matrix effects. The following table summarizes typical performance characteristics for the described extraction methods based on published literature.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range | 50 - 8,000 ng/mL [10] | 10 - 25,000 ng/mL [14] | 10 - 10,000 ng/mL [20] |
| LLOQ | 2 - 50 ng/mL [6][10] | 10 ng/mL [14] | 10 ng/mL [20] |
| Accuracy (%RE) | 89.4% to 108.8% [10] | Within ±15% [14] | Within 9.4% [20] |
| Precision (%CV) | ≤ 7.2% [10] | < 15% | < 12.2% [20] |
| Recovery | ≥ 85.5% [10] | ~77% [14] | > 81% [20] |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low-Medium | High |
| Extract Cleanliness | Fair | Good | Excellent |
Conclusion and Recommendations
The successful extraction of Regorafenib and its active metabolites, M-2 and M-5, from human plasma is a critical prerequisite for accurate bioanalysis in both clinical and research settings.
-
Protein Precipitation (PPT) stands out as the method of choice for high-throughput environments, such as routine TDM, due to its speed, simplicity, and low cost. While it may be more susceptible to matrix effects, modern LC-MS/MS systems can often mitigate these challenges. [10]* Liquid-Liquid Extraction (LLE) offers a cleaner extract than PPT and can be optimized for high recovery, but it is more labor-intensive and involves larger solvent volumes.
-
Solid-Phase Extraction (SPE) provides the cleanest extracts and the ability to concentrate analytes, making it ideal for applications requiring the lowest possible limits of quantification. [20]However, it is the most time-consuming and expensive of the three methods.
The selection of an appropriate protocol should be guided by the specific goals of the analysis, balancing the need for sample cleanliness and sensitivity against considerations of throughput, cost, and available automation. Regardless of the method chosen, adherence to a validated protocol is essential for generating reliable data to guide patient care and advance drug development.
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
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ResearchGate. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. [Link]
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National Institutes of Health. (2020). Early Higher Plasma Regorafenib Concentration Predicts Shorter PFS in Japanese Patients With mCRC. [Link]
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ResearchGate. (n.d.). US FDA guidelines for bioanalytical method validation. [Link]
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Agilent Technologies. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. [Link]
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MDPI. (2024). Retrospective Analysis of Regorafenib Efficiency in Treatment of Metastatic Colorectal Cancer—Experience of Two Polish Comprehensive Cancer Centers. [Link]
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Application Note: Therapeutic Drug Monitoring of Regorafenib and its Active Metabolites Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Audience: Researchers, clinical scientists, and drug development professionals.
Abstract: Regorafenib is an oral multi-kinase inhibitor approved for various malignancies, but its use is complicated by significant inter-individual pharmacokinetic variability and a narrow therapeutic window. This variability affects both treatment efficacy and the incidence of adverse events. Therapeutic Drug Monitoring (TDM) has emerged as a critical tool to optimize dosing by measuring the plasma concentrations of Regorafenib and its primary active metabolites, Regorafenib N-oxide (M2) and N-desmethyl Regorafenib N-oxide (M5). This application note provides a comprehensive guide to the principles and a detailed protocol for the simultaneous quantification of Regorafenib, M2, and M5 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Central to this protocol is the use of Regorafenib N-desmethyl (M5)-d3, a stable isotope-labeled internal standard (SIL-IS), which is essential for correcting analytical variability and ensuring the highest degree of accuracy and precision.
Pharmacological Rationale for TDM of Regorafenib
Regorafenib is a potent inhibitor of multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] However, its clinical utility is often hampered by adverse events like hand-foot skin reactions, fatigue, and hypertension, which can necessitate dose reductions or treatment discontinuation in a significant number of patients.[2][3]
Studies have shown that both treatment efficacy and toxicity are linked to drug exposure.[4][5] Regorafenib is extensively metabolized in the liver, primarily by Cytochrome P450 3A4 (CYP3A4), into two major active metabolites: M2 (N-oxide) and M5 (N-desmethyl N-oxide).[1][6] These metabolites are not only abundant in circulation but also exhibit pharmacological activity comparable to the parent drug.[6][7] Therefore, a comprehensive TDM approach must account for the parent drug and these active metabolites to get a complete picture of the total active drug exposure.[8] Monitoring the trough concentrations (Ctrough) of Regorafenib and particularly its M5 metabolite has been shown to correlate with treatment outcomes and the incidence of skin toxicities.[3][9]
Metabolic Pathway of Regorafenib
Regorafenib undergoes N-oxidation by CYP3A4 to form the M2 metabolite. A subsequent N-demethylation step leads to the formation of the M5 metabolite.[6] Both contribute significantly to the overall clinical effect.
Caption: Metabolic activation of Regorafenib.
The Critical Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)
For quantitative bioanalysis by LC-MS/MS, an internal standard (IS) is indispensable for correcting variations during sample preparation and analysis.[10][11] A Stable Isotope-Labeled Internal Standard (SIL-IS), where several atoms in the analyte molecule are replaced with heavy isotopes (e.g., ²H (D), ¹³C, ¹⁵N), is considered the "gold standard".[12][13]
Why M5-d3 is an ideal Internal Standard:
-
Co-elution and Identical Behavior: A SIL-IS has nearly identical physicochemical properties to the analyte. This ensures it behaves the same way during sample extraction, chromatography, and ionization in the mass spectrometer.[13]
-
Correction for Matrix Effects: Biological samples like plasma contain numerous endogenous components that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. Because the SIL-IS co-elutes and has the same ionization characteristics, it experiences the same degree of ion suppression or enhancement as the analyte, allowing for accurate correction.[10]
-
Improved Accuracy and Precision: By normalizing the analyte response to the IS response, SIL-IS significantly improves the accuracy and precision of the assay, which is crucial for clinical decision-making.[11][12]
Using a deuterated version of one of the metabolites, such as N-desmethyl (M5)-d3 , provides a robust internal standard for the quantification of not only M5 but also Regorafenib and M2, assuming chromatographic separation is achieved. Its distinct mass-to-charge ratio (m/z) allows the mass spectrometer to differentiate it from the unlabeled analytes while ensuring it corrects for analytical variability across all compounds.
Application Protocol: LC-MS/MS Quantification in Human Plasma
This protocol outlines a method for the simultaneous determination of Regorafenib, M2, and M5 in human plasma, validated according to international guidelines.[14][15]
Principle
A small volume of human plasma is subjected to protein precipitation with an organic solvent containing the SIL-IS (M5-d3). After centrifugation, the supernatant is diluted and injected into an LC-MS/MS system. The analytes are separated chromatographically and detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of each analyte to the SIL-IS against a calibration curve.
Materials and Reagents
| Item | Description/Source |
| Analytes | Regorafenib, Regorafenib N-oxide (M2), N-desmethyl Regorafenib N-oxide (M5) |
| Internal Standard | N-desmethyl Regorafenib N-oxide (M5)-d3 |
| Solvents | Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid |
| Water | Ultrapure (18.2 MΩ·cm) |
| Plasma | Human plasma (K₂EDTA) |
Instrumentation and Conditions
| Parameter | Setting |
| LC System | UPLC/HPLC System (e.g., Waters ACQUITY, Shimadzu Nexera) |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, <2 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold, re-equilibrate. (Total run time ~5 min) |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters) |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
Table of MRM Transitions: Note: These are representative values and must be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Regorafenib | 483.1 | 284.1 | 35 |
| M2 (N-oxide) | 499.1 | 284.1 | 40 |
| M5 (N-desmethyl N-oxide) | 485.1 | 284.1 | 40 |
| M5-d3 (IS) | 488.1 | 287.1 | 40 |
Step-by-Step Sample Preparation Protocol
-
Thaw Samples: Allow patient plasma samples, calibration standards, and quality controls (QCs) to thaw completely at room temperature.
-
Aliquoting: In a microcentrifuge tube, add 50 µL of plasma.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing the internal standard (M5-d3) at a fixed concentration (e.g., 100 ng/mL).
-
Scientist's Note: Acetonitrile is an efficient solvent for precipitating plasma proteins. Adding the IS at this stage ensures it accounts for any variability in protein precipitation and subsequent steps.
-
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new tube or 96-well plate.
-
Dilution: Add 100 µL of mobile phase A (0.1% Formic Acid in Water) to the supernatant.
-
Scientist's Note: This dilution step helps to reduce potential matrix effects and ensures the sample solvent is compatible with the initial mobile phase conditions, leading to better peak shape.
-
-
Injection: Inject 5 µL of the final mixture into the LC-MS/MS system.
Data Analysis and Quantification
The concentrations of Regorafenib, M2, and M5 are calculated by the instrument's software based on a calibration curve constructed from standards of known concentrations. The curve is generated by plotting the peak area ratios (Analyte Area / IS Area) versus the nominal concentration, using a weighted (1/x²) linear regression model.
Method Validation Strategy (Trustworthiness)
To ensure the reliability of the TDM results, the analytical method must be rigorously validated according to guidelines from regulatory bodies like the FDA and EMA.[16][17][18] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention times of the analytes.
-
Linearity and Range: Demonstrating a linear relationship between concentration and response over a clinically relevant range (e.g., 20 to 10,000 ng/mL).[14][19]
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15%, and accuracy (%Bias) should be within ±15% of the nominal value.
-
Matrix Effect: Assessing the impact of different plasma lots on the ionization of the analytes.
-
Recovery: Measuring the efficiency of the extraction process.
-
Stability: Evaluating the stability of the analytes in plasma under various conditions (freeze-thaw, short-term, long-term storage).
Clinical Application and Interpretation
The validated method can be applied to analyze patient trough samples (Ctrough), typically collected just before the next scheduled dose.
Caption: Workflow for Regorafenib Therapeutic Drug Monitoring.
Interpreting the results requires collaboration between the laboratory and the clinical team. While definitive therapeutic ranges are still being refined, published data suggests that maintaining a combined trough concentration of Regorafenib and its metabolites within a certain range may optimize the balance between efficacy and toxicity.[20] For example, high concentrations of M5 have been linked to an increased risk of skin toxicities, guiding clinicians to consider dose modifications to mitigate such adverse events.[3]
Conclusion
Therapeutic drug monitoring of Regorafenib, M2, and M5 is a powerful strategy to manage the significant pharmacokinetic variability and improve patient outcomes. The use of a robust LC-MS/MS method, anchored by a stable isotope-labeled internal standard like N-desmethyl (M5)-d3 , provides the necessary accuracy and reliability for clinical application. This approach enables clinicians to personalize Regorafenib dosing, maximizing therapeutic benefit while minimizing the risk of severe toxicity.
References
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Osumi, H., et al. (2020). Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities. International Journal of Clinical Oncology, 25(4), 531-540. [Link]
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Solms, A., et al. (2017). Exposure-response (ER) relationship of regorafenib (REG) in patients with hepatocellular carcinoma (HCC). Journal of Clinical Oncology, 35(4_suppl), 390-390. [Link]
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Pothu, R., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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Nishikawa, K., et al. (2020). Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients. Clinical Pharmacology & Therapeutics, 108(2), 363-370. [Link]
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Osumi, H., et al. (2020). Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities. ProQuest. [Link]
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Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. [Link]
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Ying, X., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 963784. [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation Website. [Link]
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Ploeger, B. A., et al. (2017). Exposure-response relationship of regorafenib efficacy in patients with hepatocellular carcinoma. Cancer Chemotherapy and Pharmacology, 80(6), 1157-1165. [Link]
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He, K., et al. (2016). Development of a Simple LC-MS Assay for Determination of Regorafenib in Rat Plasma and its Application to a Pharmacokinetic Study. ResearchGate. [Link]
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Fu, Z., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Biomedical Chromatography, 32(6), e4203. [Link]
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Sytema, S., et al. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
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Allard, M., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. ResearchGate. [Link]
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Naseem, M., et al. (2018). Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? World Journal of Gastrointestinal Oncology, 10(1), 1-13. [Link]
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Zhu, J., et al. (2024). Exploring the effect of Wuzhi capsule on the pharmacokinetics of regorafenib and its main metabolites in rat plasma using liquid chromatography‐tandem mass spectrometry. Journal of Separation Science. [Link]
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Ying, X., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. National Institutes of Health (NIH). [Link]
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Mross, K., et al. (2012). Regorafenib (BAY 73-4506) in advanced colorectal cancer: a phase I study. British Journal of Cancer, 106(8), 1388-1395. [Link]
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Iacuzzi, V., et al. (2020). A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. Journal of Pharmaceutical and Biomedical Analysis, 188, 113358. [Link]
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Iacuzzi, V., et al. (2020). A LC–MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. ResearchGate. [Link]
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Suzuki, T., et al. (2020). A Phase II Study of Regorafenib With a Lower Starting Dose in Patients With Metastatic Colorectal Cancer: Exposure-Toxicity Analysis of Unbound Regorafenib and Its Active Metabolites (RESET Trial). Clinical Colorectal Cancer, 19(1), 13-21.e3. [Link]
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Abdel-Akim, S., et al. (2020). Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival of chemorefractory metastatic colorectal cancer patients: results from a multicenter GERCOR TEXCAN phase II study. Investigational New Drugs, 38(4), 1187-1196. [Link]
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA Website. [Link]
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U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Website. [Link]
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Application Note: Quantitative Bioanalysis of Regorafenib and its Active Metabolites in Preclinical Plasma Samples by LC-MS/MS
Introduction: The Critical Role of Metabolite Quantification in Regorafenib Preclinical Assessment
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases, proving effective in treating metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST).[1] In preclinical and clinical development, understanding the pharmacokinetic profile of a drug is paramount. This extends beyond the parent compound to its major metabolites, which can significantly contribute to both efficacy and toxicity.
In humans and preclinical species, Regorafenib is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[2][3] Two major circulating and pharmacologically active metabolites are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl) .[2][4] Preclinical studies have shown that M-2 and M-5 exhibit a kinase inhibition profile and potency comparable to the parent drug.[4][5] Furthermore, at steady state, the plasma exposure of these metabolites can be similar to that of Regorafenib itself, suggesting they are key contributors to the overall in vivo activity.[3][5]
Therefore, a robust and validated bioanalytical method for the simultaneous quantification of Regorafenib, M-2, and M-5 in preclinical animal plasma is essential for accurately characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, and supporting toxicokinetic assessments.[6][7] This application note provides a detailed, field-proven protocol for this purpose, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[8]
Metabolic Pathway of Regorafenib
The metabolic conversion of Regorafenib to its primary active metabolites, M-2 and M-5, is a critical pathway to understand for comprehensive pharmacokinetic analysis. The biotransformation is primarily an oxidative process.
Caption: Metabolic pathway of Regorafenib to its active metabolites M-2 and M-5.
Experimental Design & Protocols
A self-validating system is built upon meticulous planning and execution. The following protocols are designed for high-throughput analysis while ensuring data integrity, adhering to principles outlined in international bioanalytical method validation guidelines.[5][6][9]
Part 1: Sample Preparation - The Foundation of Accurate Quantification
The primary goal of sample preparation is to remove endogenous matrix components, such as proteins and phospholipids, that can interfere with analysis, while efficiently recovering the analytes of interest.[2][10] For this application, Protein Precipitation (PPT) is the chosen method.
Causality Behind Experimental Choice:
-
Simplicity and Speed: PPT is a rapid, single-step process ideal for high-throughput preclinical studies.[4]
-
Efficiency: Acetonitrile is selected as the precipitating solvent because it provides more efficient and complete protein removal from plasma compared to methanol, resulting in a cleaner supernatant and larger, more compact pellets that are easier to separate.[4][11]
-
Analyte Solubility: Regorafenib and its metabolites are soluble in acetonitrile, ensuring high recovery in the supernatant.
Protocol 1: Plasma Protein Precipitation
-
Thawing: Thaw frozen animal plasma samples on ice to prevent degradation.[12]
-
Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma.
-
Internal Standard (IS) Spiking: Add 10 µL of the working Internal Standard solution (e.g., stable isotope-labeled Regorafenib-d3, M-2-d3, and M-5-d3 at 100 ng/mL in 50% acetonitrile) to each plasma sample.
-
Expert Insight: The use of stable isotope-labeled (SIL) internal standards is the gold standard.[13] They co-elute with the analyte and have nearly identical ionization and fragmentation behavior, providing the most effective compensation for matrix effects and variability in extraction and instrument response.[14]
-
-
Precipitation: Add 200 µL of ice-cold acetonitrile (a 4:1 solvent-to-plasma ratio) to each tube. This ratio ensures robust protein removal.[4]
-
Vortexing: Vortex vigorously for 1 minute to ensure complete denaturation and precipitation of plasma proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate for LC-MS/MS analysis. Avoid disturbing the protein pellet.
Part 2: LC-MS/MS Analysis - Achieving Specificity and Sensitivity
The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity for quantification.[15]
Experimental Workflow Diagram
Caption: Workflow for the bioanalysis of Regorafenib and its metabolites.
Protocol 2: UPLC-MS/MS Conditions
-
UPLC System: A high-performance liquid chromatography system capable of handling high pressures.
-
Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good retention and separation of these relatively hydrophobic molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Expert Insight: The addition of formic acid aids in the protonation of the analytes in the positive ionization mode, enhancing the MS signal.
-
-
Gradient Elution: A gradient from low to high organic phase (Acetonitrile) allows for the effective elution and separation of the parent drug and its metabolites within a short run time. A typical gradient might be:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple Quadrupole MS
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
MS/MS Parameters and Rationale for MRM Transitions
The selection of precursor and product ions is critical for the selectivity of an MRM assay. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are chosen based on their stability and intensity following collision-induced dissociation (CID).[15] The fragmentation pathways of Regorafenib and its N-oxide metabolites provide characteristic product ions suitable for quantification.[2][10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Rationale for Product Ion Selection |
| Regorafenib | 483.1 | 266.1 | 50 | 35 | Cleavage of the urea linkage, resulting in the stable 4-chloro-3-(trifluoromethyl)phenyl isocyanate fragment.[10] |
| Metabolite M-2 | 499.1 | 282.1 | 50 | 38 | Similar cleavage of the urea linkage on the N-oxide molecule. The +16 Da shift from the parent drug is maintained.[10] |
| Metabolite M-5 | 485.1 | 282.1 | 50 | 38 | Cleavage of the urea linkage. The product ion is identical to M-2's as the demethylation occurs on the other side of the molecule.[10] |
| Regorafenib-d3 (IS) | 486.1 | 266.1 | 50 | 35 | Stable isotope label on the non-fragmenting portion of the molecule ensures identical fragmentation to the analyte. |
| M-2-d3 (IS) | 502.1 | 282.1 | 50 | 38 | Stable isotope label maintains fragmentation pattern. |
| M-5-d3 (IS) | 488.1 | 282.1 | 50 | 38 | Stable isotope label maintains fragmentation pattern. |
Note: Collision energies should be optimized for the specific instrument used.
Part 3: Method Validation - Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure it is suitable for its intended purpose. The validation should be performed in accordance with the principles outlined in the harmonized ICH M10 guideline, which is now the global standard, superseding previous FDA and EMA guidances.[5]
Key Validation Parameters and Acceptance Criteria (per ICH M10)
| Parameter | Purpose | Experiment | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components. | Analyze at least 6 blank matrix lots. | Response at the retention time of the analyte should be ≤ 20% of the LLOQ. For the IS, response should be ≤ 5% of its response in the LLOQ sample. |
| Calibration Curve | Define the relationship between concentration and response. | Analyze calibration standards over the expected concentration range. | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99 is recommended. |
| Accuracy & Precision | Determine the closeness of measured values to nominal and the reproducibility. | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations in at least 3 runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Assess the impact of matrix components on ionization. | Compare analyte response in post-extraction spiked samples to response in neat solution. | The IS-normalized matrix factor CV% should be ≤ 15%. |
| Recovery | Evaluate the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Should be consistent and reproducible, though no specific % is mandated. |
| Stability | Ensure analyte integrity under various storage and handling conditions. | Test QC samples after freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. | Mean concentration should be within ±15% of nominal values. |
Conclusion
This application note details a robust, selective, and sensitive LC-MS/MS method for the simultaneous quantification of Regorafenib and its active metabolites, M-2 and M-5, in preclinical animal plasma. The protocol, from the streamlined protein precipitation sample preparation to the optimized MRM-based mass spectrometry analysis, is designed for high-throughput environments common in drug development. By adhering to the validation principles of the ICH M10 guideline, researchers can generate high-quality, reliable pharmacokinetic data. This information is crucial for making informed decisions during preclinical development, ultimately contributing to a comprehensive understanding of Regorafenib's disposition and its translation to the clinical setting.
References
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ResearchGate. (n.d.). Mass spectra and fragmentation pathways of regorafenib (A), regorafenib‐N‐oxide (M2) (B), N‐desmethyl‐regorafenib‐N‐oxide (M5) (C), and internal standard (IS) (D). [Link]
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Fu, Z., et al. (2021). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Oncology Letters. [Link]
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Allard, M., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. ScienceDirect. [Link]
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Therapeutic Goods Administration (TGA). (n.d.). AusPAR: Regorafenib. [Link]
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ResearchGate. (n.d.). Abstract 1666: Regorafenib (BAY 73-4506): preclinical pharmacology and clinical identification and quantification of its major metabolites. [Link]
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Bioanalysis Zone. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
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Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
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Yale School of Medicine. (n.d.). MRM Quantitative Analysis. [Link]
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ResearchGate. (n.d.). Concentration–time profile of regorafenib and its metabolites M2 (N-oxide metabolite) and M5 (N-oxide/N-desmethyl metabolite). [Link]
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Bruce, J. E., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. NIH. [Link]
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Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. PubMed. [Link]
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Groenland, S. L., et al. (2020). Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities. PubMed. [Link]
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High-Throughput Bioanalytical Method for the Quantification of Regorafenib and its Active Metabolites in Human Plasma using UPLC-MS/MS
Introduction: The Clinical Imperative for Precise Regorafenib Monitoring
Regorafenib is an oral multi-kinase inhibitor that has become a cornerstone in the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][2][3] It exerts its therapeutic effect by targeting multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. However, significant inter-individual variability in the pharmacokinetics of Regorafenib leads to unpredictable plasma concentrations, which can result in either insufficient efficacy or severe adverse events.[1][2][4] This variability necessitates Therapeutic Drug Monitoring (TDM) to tailor dosing to the individual patient, thereby optimizing treatment outcomes.
The metabolic pathway of Regorafenib is a critical consideration in its bioanalysis. The drug is primarily metabolized in the liver by CYP3A4 and UGT1A9 enzymes, leading to the formation of two major active metabolites: M-2 (N-oxide) and M-5 (N-desmethyl N-oxide).[4][5] These metabolites exhibit pharmacological activity comparable to the parent compound and contribute significantly to both the therapeutic and toxic effects.[5] Therefore, a robust bioanalytical method must be capable of simultaneously and accurately quantifying Regorafenib, M-2, and M-5.
This application note details a high-throughput, sensitive, and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of Regorafenib and its active metabolites, M-2 and M-5, in human plasma. The protocol is designed for rapid sample turnaround, making it suitable for clinical pharmacokinetic studies and routine therapeutic drug monitoring. The method has been validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation.[6][7]
Causality-Driven Experimental Design
The selection of each component and step in this protocol is underpinned by a clear scientific rationale aimed at achieving the highest levels of accuracy, precision, and efficiency.
-
Sample Preparation: Protein Precipitation. For high-throughput analysis, an efficient and rapid sample clean-up is paramount. Protein precipitation using acetonitrile was selected due to its ability to effectively remove a large proportion of plasma proteins with minimal analyte loss.[2] This one-step procedure is easily amenable to automation, which is crucial for processing large batches of clinical samples.[8] While other techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts, they are more time-consuming and less cost-effective for a high-throughput TDM setting.
-
Chromatography: UPLC with a C18 Column. The use of a Waters ACQUITY UPLC BEH C18 column allows for rapid and efficient separation of the analytes from endogenous plasma components within a short run time of 3.0 minutes.[1][2] The C18 stationary phase provides the necessary hydrophobicity to retain Regorafenib and its metabolites, while the gradient elution with an acidified mobile phase (0.1% formic acid) ensures sharp peak shapes and optimal ionization in the mass spectrometer.[2][4]
-
Detection: Tandem Mass Spectrometry (MS/MS). A triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity for quantitative bioanalysis.[2] By monitoring specific precursor-to-product ion transitions for each analyte and the internal standard, we can effectively eliminate interference from the complex plasma matrix, ensuring that the measured signal is solely from the compounds of interest. The use of electrospray ionization (ESI) in the positive ion mode is optimal for these nitrogen-containing compounds.[2][9]
Detailed Bioanalytical Protocol
Materials and Reagents
-
Reference Standards: Regorafenib, Regorafenib-M2, Regorafenib-M5 (analytical grade)
-
Internal Standard (IS): Sorafenib or a stable isotope-labeled Regorafenib
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade)
-
Biological Matrix: Drug-free human plasma
Instrumentation
-
UPLC System: Waters ACQUITY UPLC System or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent[2]
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[2]
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.[2]
-
Working Solutions: Prepare serial dilutions of the stock solutions with methanol to create working solutions for the calibration curve and quality control (QC) samples.[10]
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working solutions to obtain calibration standards ranging from 5 to 1,000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 25, 75, and 750 ng/mL).[10]
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL.[2]
High-Throughput Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.[2]
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[2]
-
Transfer 100 µL of the clear supernatant to an autosampler vial for analysis.[2]
This entire workflow can be automated using a liquid handling platform such as the Agilent Bravo to enhance throughput and reproducibility.[8]
UPLC-MS/MS Analytical Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2][4] |
| Mobile Phase B | Acetonitrile[2][4] |
| Flow Rate | 0.4 mL/min[2] |
| Gradient Elution | 10% B (0-0.5 min), 10-90% B (0.5-1.0 min), 90% B (1.0-2.0 min), 10% B (2.0-3.0 min)[2][4] |
| Injection Volume | 2.0 µL[2] |
| Column Temperature | 40°C[10] |
| Autosampler Temp. | 4°C[10] |
| Total Run Time | 3.0 minutes[2][4] |
Table 2: Mass Spectrometric Conditions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Regorafenib | 483.0 | 262.0[11] | ESI Positive |
| Regorafenib-M2 | 499.1 | 283.1 | ESI Positive |
| Regorafenib-M5 | 485.1 | 283.1 | ESI Positive |
| Internal Standard | 450.0 | 260.0[11] | ESI Positive |
Method Validation: A Self-Validating System
The method was rigorously validated according to the FDA's "Bioanalytical Method Validation" guidance to ensure its reliability for clinical applications.[6][7][12]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Result |
| Selectivity | No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least 6 different sources.[10] | Compliant |
| Linearity (r²) | ≥ 0.99[2] | Compliant |
| Range | 5 - 1,000 ng/mL[10] | Compliant |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL, with accuracy within ±20% and precision ≤20% RSD.[10] | Compliant |
| Intra-day Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) | 2.5% - 6.6%[1][2] |
| Inter-day Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) | 4.0% - 11.1%[1][2] |
| Accuracy (RE) | Within ±15% (±20% at LLOQ) | Within ±15%[1][2] |
| Extraction Recovery | Consistent and reproducible across the concentration range. | 75.6% - 94.4%[1][2] |
| Matrix Effect | Factor should be consistent across different lots of plasma. | Compliant |
| Stability (Freeze-Thaw, Short-Term, Long-Term, Autosampler) | Analyte concentration should be within ±15% of the nominal concentration.[10] | Compliant |
Application and Future Perspectives
This validated high-throughput method has been successfully applied to pharmacokinetic studies, demonstrating its utility in a real-world research setting.[1] The rapid analysis time and simple sample preparation make it an ideal tool for therapeutic drug monitoring, enabling clinicians to make timely dose adjustments to improve patient outcomes.
Furthermore, the high sensitivity of LC-MS/MS opens the door for the implementation of microsampling techniques.[13][14] Volumetric absorptive microsampling (VAMS), for instance, allows for the collection of a precise volume of blood with a simple finger prick, which can be performed by the patient at home.[15][16][17] This patient-centric approach reduces the burden of frequent clinic visits and has the potential to revolutionize therapeutic drug monitoring for Regorafenib and other targeted therapies.
Visualized Experimental Workflow
Caption: High-throughput bioanalytical workflow for Regorafenib.
References
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Gu, E., Liu, Y., Pan, L., Hu, Y., Ye, X., & Luo, P. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 955263. [Link]
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Gu, E., Liu, Y., Pan, L., Hu, Y., Ye, X., & Luo, P. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. PubMed. [Link]
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Gu, E., Liu, Y., Pan, L., Hu, Y., Ye, X., & Luo, P. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology. [Link]
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Hulin, A., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 142, 42-48. [Link]
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Gu, E., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. OUCI. [Link]
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Zhang, W., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. PLoS ONE, 13(10), e0206137. [Link]
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Agilent. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Agilent Technologies. [Link]
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Kim, H. S., et al. (2016). Development of a Simple LC-MS Assay for Determination of Regorafenib in Rat Plasma and its Application to a Pharmacokinetic Study. ResearchGate. [Link]
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Miyake, H., et al. (2020). Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities. International Journal of Clinical Oncology, 25(4), 531-540. [Link]
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Ohori, M., et al. (2016). Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection. Biomedical Chromatography, 30(10), 1611-1617. [Link]
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Rousseau, B., et al. (2022). Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival of chemorefractory metastatic colorectal cancer patients. European Journal of Cancer, 169, 137-147. [Link]
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Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): preclinical pharmacology and clinical identification and quantification of its major metabolites. Cancer Research, 71(8 Supplement), 1666. [Link]
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Ravi, Y., et al. (2021). Development of Fast and Simple LC-ESI-MS/MS Technique for the Quantification of Regorafenib; Application to Pharmacokinetics in Healthy Rabbits. Current Pharmaceutical Analysis, 17(4), 554-563. [Link]
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Taniguchi, H., et al. (2023). Early Higher Plasma Regorafenib Concentration Predicts Shorter PFS in Japanese Patients With mCRC. The Oncologist, 28(11), e1024-e1032. [Link]
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Mandrioli, R., et al. (2023). Biological Fluid Microsampling for Therapeutic Drug Monitoring: A Narrative Review. MDPI. [Link]
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The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. The Center for Biosimilars. [Link]
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Wróblewska, K., et al. (2022). Volumetric Absorptive Microsampling in Therapeutic Drug Monitoring of Immunosuppressive Drugs—From Sampling and Analytical Issues to Clinical Application. ResearchGate. [Link]
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Sample preparation techniques for the analysis of Regorafenib in biological matrices.
Application Notes & Protocols
Topic: High-Efficiency Sample Preparation Techniques for the Bioanalysis of Regorafenib and its Active Metabolites in Biological Matrices
For: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Executive Summary
Regorafenib is a potent oral multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1] Accurate quantification of Regorafenib and its primary active metabolites, M-2 (N-oxide) and M-5 (N-desmethyl-N-oxide), in biological matrices like plasma is critical for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence (BE) assessments.[2][3][4] The inherent complexity of biological matrices necessitates robust sample preparation to remove interfering substances, such as proteins and phospholipids, which can compromise the accuracy and sensitivity of subsequent analytical determination, typically performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5]
This document provides a comprehensive guide to the most effective sample preparation techniques for Regorafenib analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). It offers detailed, field-proven protocols, explains the scientific rationale behind methodological choices, and presents comparative data to aid researchers in selecting the optimal technique for their specific analytical objectives.
Foundational Principles: The "Why" of Sample Preparation
The primary goal of sample preparation in the bioanalysis of Regorafenib is to isolate the analytes of interest from a complex biological sample, rendering them compatible with the analytical instrument. Regorafenib is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] Its physicochemical properties, including high lipophilicity (LogP ~4.5) and extensive plasma protein binding, dictate the choice of extraction solvents and techniques.[1][3]
An effective sample preparation strategy must achieve three core objectives:
-
Removal of Interferences: Primarily proteins, which can precipitate in the analytical column and foul the mass spectrometer, and phospholipids, which are a major cause of matrix effects (ion suppression or enhancement).[5]
-
Analyte Concentration: To ensure the sample concentration falls within the linear dynamic range of the analytical method, especially when measuring low trough concentrations (Cmin).
-
Solvent Exchange: To transfer the analyte into a solvent that is compatible with the initial mobile phase of the chromatographic system, ensuring good peak shape and retention.
The choice of an internal standard (IS) is also critical for reliable quantification. A suitable IS should mimic the chemical properties and extraction behavior of the analyte. For Regorafenib, the structurally similar multi-kinase inhibitor Sorafenib is frequently and successfully used as an IS.[6][7][8]
Technique I: Protein Precipitation (PPT)
Protein Precipitation is the simplest, fastest, and most cost-effective method for sample cleanup. It is often the first technique evaluated for high-throughput screening environments.
2.1. Principle of Operation The mechanism involves the addition of a water-miscible organic solvent (most commonly acetonitrile) to the plasma or serum sample.[9] This disrupts the hydration shell around the protein molecules, altering the dielectric constant of the solution and causing the proteins to denature, aggregate, and precipitate out of the solution. The analytes, being more soluble in the resulting supernatant, are then separated by centrifugation.
Causality: Acetonitrile is preferred over methanol as it tends to precipitate proteins more completely and produces a denser, more compact protein pellet, making supernatant collection cleaner and easier.[9][10] A solvent-to-sample ratio of at least 3:1 (v/v) is recommended to ensure efficient protein removal.[11]
2.2. Workflow Diagram: Protein Precipitation
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Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of Regorafenib and its Metabolite M5 using a Deuterated Internal Standard
Abstract
This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the multi-kinase inhibitor Regorafenib and its active metabolite, N-desmethyl-regorafenib-N-oxide (M5), in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Regorafenib M5-d3, is employed. This document provides a detailed, step-by-step protocol encompassing sample preparation, optimized chromatographic conditions, and specific mass spectrometric parameters. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring reliable bioanalysis for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
Introduction: The Rationale for Precise Regorafenib Quantification
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various advanced solid tumors, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1] Its therapeutic efficacy is attributed to its ability to inhibit angiogenesis and tumor proliferation by targeting multiple protein kinases.[1] Regorafenib undergoes extensive hepatic metabolism, primarily by CYP3A4, leading to the formation of active metabolites, including N-desmethyl-regorafenib-N-oxide (M5).[2][3] Given the significant inter-individual variability in the pharmacokinetics of Regorafenib and its metabolites, precise and accurate quantification in biological matrices is paramount for establishing pharmacokinetic/pharmacodynamic relationships and optimizing patient dosing strategies.[4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent sensitivity, selectivity, and specificity.[1][5] The use of a stable isotope-labeled internal standard, such as Regorafenib M5-d3, is critical for mitigating matrix effects and variabilities in sample processing and instrument response, thereby ensuring the integrity of the analytical data. This application note details a validated method that provides the necessary performance for rigorous bioanalytical studies.
Experimental Workflow: A Comprehensive Overview
The analytical workflow is designed for efficiency and robustness, from sample receipt to final data analysis. The key stages are outlined in the diagram below.
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Application Notes & Protocols: The Role of Regorafenib M5-d3 in Advancing Drug-Drug Interaction Studies
Introduction: Navigating the Complexities of Regorafenib Metabolism and Drug Interactions
Regorafenib is an oral multi-kinase inhibitor pivotal in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1][2][3] Its therapeutic efficacy is intrinsically linked to its complex metabolic profile, which is primarily governed by cytochrome P450 (CYP) 3A4 and uridine diphosphate-glucuronosyltransferase (UGT) 1A9 enzymes.[4][5][6] This metabolic pathway yields two major active metabolites, M2 (N-oxide) and M5 (N-oxide and N-desmethyl), which circulate in human plasma at concentrations comparable to the parent drug and contribute significantly to its overall clinical activity.[2][4][7]
Given that Regorafenib is often administered to patients receiving multiple medications, a thorough understanding of its potential for drug-drug interactions (DDIs) is paramount for ensuring patient safety and therapeutic efficacy.[8][9] Unanticipated DDIs can lead to altered drug exposures, potentially causing adverse events or diminished anti-tumor activity.[8][9] Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the critical need to evaluate the DDI potential of investigational drugs through a combination of in vitro and clinical studies.[8][10][11]
This application note provides a detailed guide for researchers on utilizing Regorafenib M5-d3, a stable isotope-labeled internal standard (SIL-IS), in DDI studies. We will delve into the scientific rationale for using SIL-IS in quantitative bioanalysis, outline the metabolic pathways of Regorafenib, and provide a comprehensive, step-by-step protocol for conducting an in vitro CYP inhibition study using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The "Gold Standard": Why Regorafenib M5-d3 is Essential for Accurate Bioanalysis
In the realm of quantitative LC-MS/MS, the use of a stable isotope-labeled internal standard is considered the "gold standard" for achieving the highest levels of accuracy and precision.[12] An ideal internal standard should behave identically to the analyte during sample extraction, chromatography, and ionization, thereby compensating for any potential variability in these processes.[13][14][15]
Regorafenib M5-d3, where three hydrogen atoms in the M5 metabolite are replaced with deuterium, is chemically identical to the unlabeled M5 but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[15]
Key Advantages of Using Regorafenib M5-d3:
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer source, a phenomenon known as the matrix effect.[13][16] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[16] Since Regorafenib M5-d3 co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate measurement.[13][16]
-
Compensation for Extraction Variability: During sample preparation, there can be slight variations in the recovery of the analyte. By adding a known amount of Regorafenib M5-d3 at the beginning of the extraction process, any losses of the analyte will be mirrored by losses of the internal standard, thus normalizing the final measurement.[13][14]
-
Improved Precision and Accuracy: The use of a SIL-IS significantly reduces the variability in analytical results, leading to improved precision (reproducibility) and accuracy (closeness to the true value).[12][13]
Understanding the Metabolic Landscape of Regorafenib
A clear understanding of Regorafenib's metabolic pathways is crucial for designing and interpreting DDI studies. The primary routes of biotransformation involve oxidation and glucuronidation.
-
Oxidative Metabolism (CYP3A4): The initial and major metabolic step is the N-oxidation of Regorafenib by CYP3A4 to form the active metabolite M2.[5][6][17] M2 can then be further metabolized to the active metabolite M5 through N-demethylation, also mediated by CYP3A4.[5][17]
-
Glucuronidation (UGT1A9): Both Regorafenib and its M2 metabolite can undergo direct glucuronidation by UGT1A9 to form inactive glucuronides (M7 and M8, respectively).[5][18]
Because CYP3A4 is a major enzyme responsible for the metabolism of a vast number of drugs, there is a high potential for DDIs when Regorafenib is co-administered with strong inhibitors or inducers of this enzyme.[6][19]
Caption: Metabolic pathway of Regorafenib.
Protocol: In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes
This protocol outlines a standard procedure to evaluate the potential of a test compound to inhibit the CYP3A4-mediated metabolism of Regorafenib to its M5 metabolite, using Regorafenib M5-d3 as the internal standard.
Materials and Reagents
-
Regorafenib
-
Regorafenib M5-d3
-
Test Compound (potential inhibitor)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% Formic Acid (for protein precipitation and mobile phase)
-
Water with 0.1% Formic Acid (for mobile phase)
-
96-well plates
-
LC-MS/MS system
Experimental Workflow
Caption: Experimental workflow for an in vitro DDI study.
Step-by-Step Procedure
-
Prepare Stock Solutions:
-
Dissolve Regorafenib, Regorafenib M5-d3, and the test compound in a suitable organic solvent (e.g., DMSO or Methanol) to prepare concentrated stock solutions.
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Pooled human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL)
-
Regorafenib (substrate, at a concentration near its Km for CYP3A4)
-
A range of concentrations of the test compound (or a known inhibitor as a positive control, and buffer as a negative control).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Initiate the Reaction:
-
Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Terminate the Reaction:
-
Stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing a known concentration of Regorafenib M5-d3 (the internal standard). This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting parameters that should be optimized for your specific instrument.
| Parameter | Condition |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Regorafenib | 483.1 | 270.1 |
| M5 | 483.1 | 286.1 |
| Regorafenib M5-d3 | 486.1 | 289.1 |
Note: These are example transitions and should be optimized empirically.
Data Analysis
-
Integrate the peak areas for the M5 metabolite and the Regorafenib M5-d3 internal standard.
-
Calculate the peak area ratio (M5 / Regorafenib M5-d3) for each sample.
-
Determine the percent inhibition of M5 formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Conclusion and Future Directions
The use of Regorafenib M5-d3 is indispensable for conducting reliable and accurate DDI studies. By providing a robust internal standard for LC-MS/MS analysis, it enables researchers to confidently assess the inhibitory potential of co-administered drugs on Regorafenib's metabolism. The protocol detailed in this note serves as a foundational framework for in vitro CYP inhibition assays. The resulting IC50 values can then be used in static or dynamic models, as recommended by regulatory agencies, to predict the likelihood of clinically significant DDIs.[9][20] This proactive approach to DDI assessment is a cornerstone of modern drug development, ultimately contributing to safer and more effective therapeutic strategies for patients.
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? . (n.d.). SciSpace. [Link]
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Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma . (n.d.). ijrti. [Link]
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Concentration–time profile of regorafenib and its metabolites M2... . (n.d.). ResearchGate. [Link]
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Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients . (2019). PubMed. [Link]
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Application of deuterated internal standards in drug metabolism and pharmacokinetic (DMPK) studies.
Abstract
In the landscape of drug metabolism and pharmacokinetics (DMPK), the quest for quantitative accuracy is paramount. This technical guide provides an in-depth exploration of the application of deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Moving beyond a simple recitation of protocols, this document delves into the fundamental principles, strategic considerations, and practical workflows that underscore the use of these powerful analytical tools. From the rationale behind their selection to detailed, field-tested protocols and troubleshooting, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to achieving the highest standards of data integrity and analytical robustness.
The Principle of Isotope Dilution and the Ideal Internal Standard
The core of accurate bioanalytical quantification lies in the ability to correct for variability inherent in the analytical process. An internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls (QCs) before sample processing.[1] Its purpose is to mimic the analyte of interest throughout the entire analytical workflow, from extraction to detection, thereby normalizing for any procedural variations.[2]
The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte to ensure it experiences the same degree of extraction loss, matrix effects (ion suppression or enhancement), and instrument response variability.[3][4] This is where stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, have emerged as the "gold standard."[3]
A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen.[5] This subtle change in mass allows it to be distinguished from the analyte by the mass spectrometer, while its chemical structure remains virtually identical.[6] Consequently, the deuterated IS co-elutes with the analyte during chromatography and experiences the same ionization efficiency, making it the ultimate tool for correcting analytical variability.[7]
Advantages of Deuterated Internal Standards in DMPK
The adoption of deuterated internal standards in DMPK studies is driven by a host of compelling advantages that directly contribute to the reliability and reproducibility of pharmacokinetic and toxicological data.[5]
-
Enhanced Quantitative Accuracy: By co-eluting with the analyte, deuterated standards provide the most accurate correction for matrix effects, which are a major source of error in bioanalysis.[4][6]
-
Improved Precision and Reproducibility: The use of a SIL-IS leads to more consistent results across different analytical runs and between different laboratories, a critical factor in long-term drug development programs.[5][8]
-
Mitigation of Sample Preparation Variability: Any loss of analyte during extraction or other sample handling steps is mirrored by a proportional loss of the deuterated internal standard, ensuring the analyte-to-IS ratio remains constant.[6]
-
Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of SIL-IS in robust bioanalytical method validation.[4][5] While not always mandatory, their use is strongly recommended for ensuring data integrity in regulatory submissions.[1][5]
Table 1: Comparison of Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated (SIL-IS) | Co-elutes with analyte, corrects for matrix effects and extraction loss, high accuracy and precision. | Can be expensive, potential for isotopic crosstalk and in-source H/D exchange. |
| Analog | More readily available and less expensive than SIL-IS. | May not co-elute with the analyte, may have different ionization efficiency and extraction recovery. |
| Generic | Inexpensive and readily available. | Does not mimic the analyte's behavior, leading to poor correction for matrix effects and extraction variability. |
Strategic Considerations for Implementing Deuterated Internal Standards
While the benefits are clear, the successful implementation of deuterated internal standards requires careful planning and consideration of several key factors.
Synthesis and Isotopic Purity
The synthesis of a deuterated internal standard is a critical step that dictates its performance.[3] Various methods, including controlled hydrogen-deuterium exchange and de novo chemical synthesis, are employed to introduce deuterium into the molecule.[6][9]
-
Isotopic Purity: The deuterated standard should possess high isotopic enrichment (ideally ≥98%) to minimize the contribution of any unlabeled analyte present as an impurity.[10]
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent or during analysis. Labeling on hydroxyl (-OH), amine (-NH), and sulfhydryl (-SH) groups should be avoided.[10][11]
-
Number of Deuterium Atoms: Typically, incorporating 2 to 10 deuterium atoms is sufficient to provide a clear mass difference from the analyte without significantly altering its chromatographic behavior.[6]
Potential Pitfalls and Troubleshooting
Despite their advantages, deuterated internal standards are not without potential challenges. A proactive understanding of these issues is crucial for robust method development.
-
Isotopic Crosstalk and Interference: Naturally occurring heavy isotopes (e.g., ¹³C) in the analyte can contribute to the mass spectrometric signal of the deuterated internal standard, particularly if the mass difference is small.[12][13] This can be mitigated by selecting an IS with a sufficient mass difference from the analyte.
-
Chromatographic Isotope Effect: In some cases, the replacement of hydrogen with deuterium can lead to a slight change in retention time, causing partial separation of the analyte and the internal standard.[14] This effect is more pronounced with a higher number of deuterium substitutions.
-
Metabolic Switching: While rare, there is a possibility that the deuteration could alter the metabolic profile of the drug, leading to the formation of different metabolites. This should be evaluated during method development.
-
In-source Hydrogen-Deuterium Exchange: Under certain mass spectrometry conditions, the deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, compromising the integrity of the standard.[11]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the application of deuterated internal standards in a typical DMPK workflow using LC-MS/MS.
Preparation of Stock and Working Solutions
Accurate preparation of solutions is fundamental to the success of the bioanalytical method.
-
Analyte Stock Solution: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Deuterated Standard Stock Solution: Prepare a stock solution of the deuterated internal standard in the same solvent and at a similar concentration to the analyte stock solution.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution. Prepare separate working solutions for low, medium, and high QC levels.[10]
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a consistent and appropriate response in the mass spectrometer (e.g., 100 ng/mL).[10]
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances.[10]
This is a rapid and simple method for removing the majority of proteins from plasma or serum samples.[15]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.[10]
-
Add 20 µL of the internal standard working solution to each tube and vortex briefly.[10]
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid, if necessary) to precipitate the proteins.[10][15]
-
Vortex vigorously for 1 minute to ensure complete precipitation.[10]
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.[10]
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.[10]
This method provides a more thorough cleanup, resulting in a cleaner extract and reduced matrix effects.[10]
-
Conditioning: Place SPE cartridges on a vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.[10]
-
Sample Loading: Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine or plasma sample and vortex. Load the sample onto the conditioned SPE cartridge.[10]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.[10]
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent (e.g., acetonitrile) to elute the analyte and internal standard.[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent (e.g., 50:50 methanol:water).[15]
LC-MS/MS Analysis
The following are typical instrument parameters for the quantitative analysis of small molecules using a triple quadrupole mass spectrometer. These parameters must be optimized for each specific analyte and its deuterated internal standard.
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor ion → product ion transitions for both the analyte and the deuterated internal standard.
-
Data Analysis and Method Validation
The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing it to the calibration curve. The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA's M10 Bioanalytical Method Validation).[1][16]
Table 2: Key Bioanalytical Method Validation Parameters
| Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the determined value to the nominal or known true value. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |
Visualizing the Workflow
The following diagrams illustrate the key workflows in the application of deuterated internal standards.
Caption: A generalized workflow for bioanalysis using deuterated internal standards.
Caption: A decision tree for selecting the appropriate sample preparation protocol.
Conclusion
Deuterated internal standards are an indispensable tool in modern DMPK studies, providing an unparalleled level of accuracy and precision in the quantification of drugs and their metabolites in biological matrices.[5] By understanding the fundamental principles of their application, carefully considering the strategic aspects of their synthesis and implementation, and adhering to rigorous, well-validated protocols, researchers can ensure the generation of high-quality, reliable data that is essential for informed decision-making throughout the drug development pipeline. The investment in and proper use of deuterated internal standards is a direct investment in the scientific integrity and ultimate success of a drug development program.[4]
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Troubleshooting & Optimization
How to minimize matrix effects in the LC-MS/MS analysis of Regorafenib.
A Guide to Minimizing Matrix Effects for Researchers, Scientists, and Drug Development Professionals
Introduction to Matrix Effects in Regorafenib Analysis
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, causing ion suppression or enhancement that can compromise the accuracy, precision, and sensitivity of your assay.[1][2][3] In the analysis of Regorafenib, a multi-kinase inhibitor, from complex biological matrices like plasma or serum, endogenous components such as phospholipids, proteins, and salts are the primary sources of these interferences.[4][5] This guide will walk you through a systematic approach to identifying, understanding, and minimizing these effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of matrix effects in my Regorafenib LC-MS/MS data?
A1: The most common indicators of matrix effects include:
-
Poor reproducibility of results , especially between different lots of biological matrix.
-
Inaccurate quantification , with results being either unexpectedly low (ion suppression) or high (ion enhancement).
-
Non-linear calibration curves , particularly at the lower and upper limits of quantification.
-
Peak shape distortion for Regorafenib or its internal standard.
-
Shifting retention times , which can be caused by the buildup of matrix components on the analytical column.[1]
Q2: How can I qualitatively and quantitatively assess matrix effects for Regorafenib?
A2: A systematic evaluation of matrix effects is a critical component of method validation, as outlined by FDA and EMA guidelines.[6][7][8]
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[9][10][11][12][13] A constant flow of a Regorafenib standard solution is infused into the mass spectrometer post-column. A blank, extracted matrix sample is then injected. Any deviation from a stable baseline for the Regorafenib signal indicates the presence of co-eluting matrix components.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the matrix effect. The response of Regorafenib in a post-extraction spiked sample (blank matrix extract with analyte added) is compared to the response of the analyte in a neat solution at the same concentration.
Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide: A Multi-faceted Approach to Minimizing Matrix Effects
Effectively minimizing matrix effects requires a holistic approach that addresses sample preparation, chromatography, and mass spectrometry detection.
Issue 1: Inconsistent results and poor recovery of Regorafenib.
This is often linked to the chosen sample preparation technique. The goal of sample preparation is to remove as many interfering endogenous components as possible while efficiently recovering the analyte of interest.[14]
Solution: Optimize Your Sample Preparation Strategy
-
Protein Precipitation (PPT): This is a simple and fast method, often employing acetonitrile or methanol.[15][16] However, it is the least effective at removing phospholipids and other small molecule interferences, which can lead to significant matrix effects.[17] It may be suitable for high-throughput screening in early drug discovery but often requires further optimization for regulated bioanalysis.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning Regorafenib into an immiscible organic solvent.[18] This technique is effective at removing non-polar interferences. The choice of extraction solvent and pH is critical for maximizing the recovery of Regorafenib.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is highly effective at removing a broad range of interferences, including phospholipids.[19][20] It offers high selectivity and the ability to concentrate the sample, thereby improving sensitivity. Various sorbent chemistries (e.g., reversed-phase, ion-exchange) can be tailored to the physicochemical properties of Regorafenib.
Comparative Overview of Sample Preparation Techniques:
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive.[14] | Least effective at removing interferences, high risk of matrix effects.[17] | High-throughput screening, early-stage discovery. |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, effective for non-polar interferences.[18] | Can be labor-intensive, requires solvent optimization. | Intermediate to late-stage development. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, high selectivity, sample concentration.[19] | More complex method development, higher cost per sample. | Regulated bioanalysis, assays requiring high sensitivity. |
Experimental Protocol: A General SPE Workflow for Regorafenib
-
Conditioning: Wet the SPE sorbent with an organic solvent (e.g., methanol) to activate the functional groups.
-
Equilibration: Flush the sorbent with an aqueous solution (e.g., water or buffer) to prepare it for sample loading.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the sorbent with a weak solvent to remove polar interferences while retaining Regorafenib.
-
Elution: Elute Regorafenib with a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solution for LC-MS/MS injection.
dot
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- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ionization Suppression with Deuterated Internal Standards
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize liquid chromatography-mass spectrometry (LC-MS) and encounter the challenge of ionization suppression, even when using deuterated internal standards. Here, we will delve into the underlying causes of this phenomenon and provide practical, field-tested troubleshooting strategies to ensure the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is ionization suppression and why is it a concern in LC-MS?
Ionization suppression is a matrix effect that reduces the ionization efficiency of a target analyte in the mass spectrometer's ion source.[1][2] This occurs when co-eluting compounds from the sample matrix, such as salts, lipids, or proteins, compete with the analyte for ionization.[1][2][3][4] The result is a decreased signal intensity for the analyte, which can compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][2][3] Even with highly selective tandem mass spectrometry (MS/MS), ionization suppression can still occur in the ion source before the mass analysis.
The primary mechanisms behind ionization suppression in electrospray ionization (ESI) include:
-
Competition for Charge: In the ESI process, a finite amount of charge is available on the surface of the droplets.[5] If co-eluting matrix components are present at high concentrations, they can compete with the analyte for this charge, leading to a reduction in the formation of gas-phase analyte ions.[3][5]
-
Changes in Droplet Properties: High concentrations of interfering compounds can increase the surface tension and viscosity of the ESI droplets.[3][5] This hinders solvent evaporation, making it more difficult for the analyte to be released into the gas phase.[3][5]
-
Co-precipitation: Non-volatile materials in the matrix can cause the analyte to co-precipitate within the droplet, preventing its efficient ionization.[3][5]
Q2: Aren't deuterated internal standards supposed to eliminate ionization suppression issues?
Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are often considered the "gold standard" for quantitative LC-MS analysis.[6] This is because they are chemically and physically almost identical to the analyte.[7][8] The core assumption is that the deuterated internal standard will co-elute perfectly with the analyte and therefore experience the exact same degree of ionization suppression.[2] By calculating the ratio of the analyte signal to the internal standard signal, any variations caused by suppression should be normalized, leading to accurate quantification.[1][2]
However, this assumption doesn't always hold true in practice.[9][10]
Q3: Why might my deuterated internal standard fail to fully compensate for ionization suppression?
Several factors can lead to what is known as "differential matrix effects," where the analyte and the deuterated internal standard experience different degrees of ionization suppression:
-
Chromatographic Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in retention time between the analyte and the internal standard.[9][10][11] This is particularly true for reversed-phase chromatography, where the deuterated compound can be slightly less retained. If this small separation causes the analyte and internal standard to elute into regions of the chromatogram with varying levels of co-eluting matrix components, they will experience different degrees of suppression.[12]
-
Concentration-Dependent Suppression: The extent of ionization suppression can be dependent on the concentration of the suppressing species and the analyte itself.[12] If the concentration of the internal standard is significantly different from the analyte, they may not experience the same degree of suppression.[12]
-
Analyte-Internal Standard Interactions: In some cases, the analyte and its deuterated internal standard can suppress each other's ionization.[12][13] This effect can also be concentration-dependent.[12]
Troubleshooting Guide
This section provides a structured approach to diagnosing and mitigating ionization suppression when using deuterated internal standards.
Issue 1: I'm observing poor accuracy and precision in my results, despite using a deuterated internal standard.
This is a classic sign of differential matrix effects. The following workflow can help you diagnose and address the problem.
Caption: Troubleshooting workflow for differential matrix effects.
Step 1: Verify Chromatographic Co-elution
-
Objective: To confirm that the analyte and the deuterated internal standard have identical retention times.
-
Procedure:
-
Prepare a solution containing both the analyte and the deuterated internal standard in a clean solvent (e.g., methanol or acetonitrile).
-
Inject this solution into your LC-MS system.
-
Overlay the extracted ion chromatograms (XICs) for both the analyte and the internal standard.
-
Zoom in on the peaks and verify that the retention times are identical. A difference of even a few seconds can be significant.
-
Step 2: Perform a Post-Column Infusion Experiment
-
Objective: To identify regions in your chromatogram where ionization suppression is occurring.[14][15][16]
-
Procedure:
-
Set up a 'T' junction between your LC column and the mass spectrometer's ion source.
-
Use a syringe pump to continuously infuse a standard solution of your analyte at a constant flow rate into the eluent from the LC column.
-
Inject a blank matrix sample (a sample prepared in the same way as your study samples, but without the analyte or internal standard).
-
Monitor the signal of the infused analyte. A steady baseline should be observed. Any dips in this baseline indicate regions of ionization suppression.[14][15][16]
-
Compare the retention time of your analyte with the regions of suppression. If your analyte elutes in a region of significant suppression, this is likely the cause of your issues.
-
Step 3: Quantitatively Assess the Matrix Effect
-
Objective: To determine the magnitude of the ionization suppression.
-
Procedure:
-
Prepare two sets of samples:
-
Set A: Analyte spiked into a clean solvent at a known concentration.
-
Set B: Analyte spiked at the same concentration into an extracted blank matrix sample.
-
-
Analyze both sets of samples and compare the peak area of the analyte.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
-
A value significantly less than 100% indicates ionization suppression.
-
Data Presentation: Example Matrix Effect Calculation
| Sample | Analyte Peak Area | Matrix Effect (%) |
| Analyte in Solvent | 1,500,000 | N/A |
| Analyte in Matrix | 750,000 | 50% |
In this example, a 50% matrix effect indicates significant ionization suppression.
Issue 2: My deuterated internal standard shows a different retention time than my analyte.
This is the chromatographic isotope effect in action.[9][10][11] While often small, it can be problematic.
-
Optimize Chromatography:
-
Reduce Gradient Steepness: A shallower gradient can sometimes improve the co-elution of the analyte and internal standard.
-
Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or additives.
-
Adjust Column Temperature: Increasing or decreasing the column temperature can alter selectivity and may improve co-elution.
-
-
Consider a Different Labeled Standard:
-
If chromatographic optimization is unsuccessful, consider using an internal standard labeled with a heavier isotope that has a smaller isotopic effect on retention time, such as ¹³C or ¹⁵N.[15]
-
Solutions and Best Practices
Once you have diagnosed the source of the ionization suppression, you can implement one or more of the following strategies to mitigate its effects.
Caption: Key strategies for mitigating ionization suppression.
1. Enhance Sample Preparation
The most effective way to combat ionization suppression is to remove the interfering matrix components before analysis.[3][17]
-
Solid-Phase Extraction (SPE): This technique can be highly selective and is excellent for removing salts and phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can be effective for separating analytes from highly complex matrices.
2. Optimize Chromatographic Separation
If you can chromatographically separate your analyte from the interfering compounds, you can eliminate suppression.[3][18]
-
Increase Chromatographic Resolution: Using a longer column or a column with a smaller particle size can improve the separation of the analyte from matrix components.[18]
-
Modify the Mobile Phase: Adjusting the pH or using different additives can alter the retention of both the analyte and interfering compounds.
3. Adjust Mass Spectrometer Source Conditions
While not a complete solution, optimizing the ion source parameters can sometimes reduce the impact of suppression.
-
Optimize Gas Flows and Temperatures: Adjusting the nebulizer gas, auxiliary gas, and source temperature can influence the desolvation process and potentially minimize suppression.
-
Consider a Different Ionization Technique: If available, atmospheric pressure chemical ionization (APCI) is often less susceptible to ionization suppression than ESI.[5]
4. Dilute the Sample
A simple yet effective strategy is to dilute the sample.[3][5] This reduces the concentration of all matrix components, thereby lessening their impact on the ionization of the analyte. However, this approach may not be suitable for trace-level analysis where sensitivity is critical.[5]
References
-
Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Reddy, T. M., & S, J. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
-
Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Biochemistry, 38(4), 328-334. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
-
Reddy, T. M., & S, J. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). Retrieved from [Link]
-
Furey, A., & Moriarty, M. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). Alsachim. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
Taylor, P. J. (2005). Ion suppression in mass spectrometry. Semantic Scholar. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). American Pharmaceutical Review. Retrieved from [Link]
-
Hewavitharana, A. K., & Lee, S. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. Retrieved from [Link]
-
George, J. (2017). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 39(4), 335-346. Retrieved from [Link]
-
Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 685(2), 103-115. Retrieved from [Link]
-
Liang, H. R., et al. (2003). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of the American Society for Mass Spectrometry, 14(1), 69-76. Retrieved from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. (2017). myadlm.org. Retrieved from [Link]
-
Gigliobianco, M. R., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. ResearchGate. Retrieved from [Link]
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- 18. waters.com [waters.com]
Optimizing chromatographic separation of Regorafenib and its polar metabolites.
Technical Support Center
Optimizing Chromatographic Separation of Regorafenib and its Polar Metabolites
Introduction: The Analytical Challenge
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor used in the treatment of various cancers.[1][2] Its metabolism, primarily mediated by CYP3A4 and UGT1A9, results in the formation of two major active metabolites: Regorafenib M-2 (N-oxide) and Regorafenib M-5 (N-desmethyl-N-oxide).[1][3][4] From a chromatographic perspective, the analytical challenge lies in achieving baseline separation for the relatively non-polar parent drug, Regorafenib, and its significantly more polar N-oxide metabolites within a single run. These metabolites often elute early in reversed-phase liquid chromatography (RPLC) methods, making them susceptible to matrix effects and poor retention.[5][6]
This guide provides practical, in-depth solutions to common issues encountered during the method development and routine analysis of Regorafenib and its metabolites, M-2 and M-5.
Frequently Asked Questions (FAQs)
Q1: What is the recommended column chemistry for separating Regorafenib and its polar metabolites?
A1: A C18 column is the most widely used and recommended stationary phase for this application.[7][8][9] High-quality, end-capped C18 columns with particle sizes in the sub-2 µm (for UHPLC) to 5 µm (for HPLC) range provide the necessary hydrophobic retention for the parent drug while still offering adequate separation of the early-eluting polar metabolites.[8][10] For particularly challenging separations, phenyl-hexyl phases can be considered to introduce alternative selectivity through π-π interactions.[11][12]
Q2: What are the typical mobile phases and additives used for this analysis?
A2: The most common mobile phase combination is a gradient elution using acetonitrile and/or methanol with acidified water.[8][13]
-
Organic Modifiers: Acetonitrile is often preferred as it can provide sharper peaks and lower backpressure compared to methanol.[8]
-
Aqueous Modifiers: Water containing an acidic additive is crucial for good peak shape. Formic acid (0.1%) is frequently used, especially for LC-MS/MS applications, as it is a volatile modifier that aids in the protonation of the analytes, leading to enhanced sensitivity in positive ion mode.[8][14] Buffers like potassium phosphate (KH2PO4) at a controlled pH (e.g., 3.5) have also been successfully used for HPLC-UV methods.[15][16]
Q3: Why is pH control of the mobile phase so critical for this separation?
A3: pH control is paramount because Regorafenib and its metabolites contain multiple ionizable functional groups (pyridine and amide moieties).[1] The pH of the mobile phase dictates the ionization state of these groups, which in turn significantly affects their retention time and peak shape in reversed-phase chromatography.[12][17] Maintaining a consistent, acidic pH (typically between 2.5 and 4.0) ensures that the analytes are in a stable, protonated state, which minimizes peak tailing caused by secondary interactions with residual silanols on the column's silica surface.[17][18] Operating at least 2 pH units away from the analyte's pKa is a general rule to ensure a single ionic form exists.[17]
Troubleshooting Guides
This section addresses specific, common problems in a question-and-answer format, providing both the underlying cause and a step-by-step solution.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My Regorafenib and metabolite peaks are exhibiting significant tailing. What are the likely causes and how can I resolve this?
A: Peak tailing for nitrogen-containing compounds like Regorafenib is a classic issue in RPLC. The primary causes are secondary ionic interactions with the stationary phase or mass overload.
-
Cause 1: Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica backbone of the C18 column are acidic. At mobile phase pH values above ~3.5, these silanols can become deprotonated (Si-O⁻) and interact ionically with the protonated basic sites on the analytes, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[12][18]
-
Solution Workflow:
-
Optimize Mobile Phase pH: Ensure your aqueous mobile phase contains an acidic modifier like 0.1% formic acid.[8][14] This lowers the pH, keeping the silanol groups in their neutral form (Si-OH) and minimizing unwanted ionic interactions.
-
Check Column Health: Use a high-quality, end-capped C18 column. If the column is old or has been exposed to high pH, the stationary phase may be degraded. Consider flushing the column or replacing it.
-
Reduce Injection Load: Injecting too much sample can saturate the column, leading to mass overload and tailing.[17] Dilute your sample and reinject. If the peak shape improves, mass overload was a contributing factor.
-
-
Cause 2: Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase can cause peak distortion and fronting.
-
Solution:
-
Match Sample Solvent: Ideally, dissolve your sample in the initial mobile phase conditions or a weaker solvent. For example, if your gradient starts at 10% acetonitrile, your sample solvent should not exceed this concentration.
-
Problem 2: Insufficient Resolution Between Metabolites M-2 and M-5
Q: I am struggling to achieve baseline separation between the polar metabolites M-2 and M-5, which are eluting very close to the solvent front. What steps should I take?
A: Resolving highly polar, early-eluting compounds requires careful optimization of retention and selectivity. The goal is to increase their interaction with the stationary phase and exploit subtle differences in their structure.
-
Solution Workflow:
-
Decrease the Initial Organic Percentage: The most effective way to increase retention for early-eluting peaks is to lower the percentage of organic solvent at the start of your gradient. If your method starts at 20% acetonitrile, try reducing it to 10% or even 5%.[11][19]
-
Shallow the Gradient Slope: After increasing initial retention, slow down the rate of change in the mobile phase composition during the elution of the metabolites. A shallower gradient provides more time for the column to resolve closely eluting peaks.[11][19]
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities.[12] If you are using acetonitrile, try substituting it with methanol (or a mix). Methanol is a stronger proton donor and can alter hydrogen bonding interactions with the analytes and stationary phase, potentially improving resolution.[12]
-
Lower the Column Temperature: Reducing the temperature (e.g., from 40°C to 30°C) increases mobile phase viscosity and can sometimes enhance resolution, although it will also increase backpressure and run time.[19]
-
Below is a decision tree to guide the optimization process for resolving co-eluting peaks.
Optimized Methodologies & Protocols
The following table outlines a validated UPLC-MS/MS method that can serve as a robust starting point for your analysis.
Table 1: Example UPLC-MS/MS Protocol
| Parameter | Setting | Rationale & Comments |
| LC System | UPLC System (e.g., Waters ACQUITY, Agilent 1290) | UHPLC/UPLC systems with low delay volumes are ideal for fast gradients and separating polar compounds. |
| Column | Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm | A short column with small particles provides high efficiency and speed. The BEH particle technology offers excellent stability across a wide pH range.[8] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifies the mobile phase to ensure consistent protonation of analytes and good peak shape.[8][14] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common choice for good peak shape and efficiency.[8] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity, lowers backpressure, and can improve peak efficiency. |
| Injection Vol. | 2-5 µL | Keep injection volume low to prevent peak distortion, especially when the sample solvent is stronger than the mobile phase. |
| Gradient Program | 0.0 min: 10% B0.5 min: 10% B1.0 min: 90% B2.0 min: 90% B2.1 min: 10% B3.0 min: 10% B | The initial hold at 10% B ensures retention of polar metabolites. The rapid ramp to 90% B elutes the parent drug, followed by a quick re-equilibration. This is a fast, 3-minute method.[8] |
| MS Detector | Triple Quadrupole Mass Spectrometer (TQD) | Provides the sensitivity and selectivity required for bioanalytical quantification. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Regorafenib and its metabolites readily form protonated molecules [M+H]⁺ in the presence of formic acid.[3] |
| MRM Transitions | Regorafenib: 483.1 > 286.1Metabolite M-2: 499.1 > 286.1Metabolite M-5: 485.1 > 286.1 | These are example transitions; they must be optimized on your specific instrument. The common fragment ion (286.1) corresponds to a stable part of the molecule. |
Protocol: System Suitability Test (SST)
Before analyzing samples, it is crucial to verify system performance.
-
Prepare an SST Solution: Create a solution containing Regorafenib, M-2, and M-5 at a known concentration (e.g., 100 ng/mL).
-
Perform 5-6 Replicate Injections: Run the SST solution using the method outlined above.
-
Evaluate Key Parameters:
-
Resolution (Rs): The resolution between M-2 and M-5 should be > 1.5.
-
Tailing Factor (Tf): The tailing factor for all peaks should be between 0.9 and 1.5.
-
Reproducibility (%RSD): The relative standard deviation of the peak areas and retention times should be < 5%.
-
-
Proceed with Analysis: Only if all SST criteria are met should you proceed with running your unknown samples.
References
- A HPLC-UV Method for the Quantification of Regorafenib in Tumor. Neoplasia Research. [URL: https://www.neoplasia-research.
- Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27061794/]
- Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7808381/]
- Technical Support Center: Optimizing HPLC Separation of Harmol and Its Metabolites. Benchchem. [URL: https://www.benchchem.
- A HPLC-UV Method for the Quantification of Regorafenib in Tumor. ResearchGate. [URL: https://www.researchgate.
- Regorafenib. PubChem, National Institutes of Health (NIH). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11167602]
- From Complexity to Clarity: Expanding Metabolome Coverage With Innovative Analytical Strategies. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889073/]
- A Validated RP-HPLC Method for Estimation of Regorafenib in Bulk and Tablet Dosage Form. Experiment Journal. [URL: https://experimentjournal.com/2020/09/a-validated-rp-hplc-method-for-estimation-of-regorafenib-in-bulk-and-tablet-dosage-form-2/]
- Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4245564/]
- Reversed Phase Selectivity. Phenomenex. [URL: https://www.phenomenex.com/Assets/XSLT/documents/ViewDocument/Reversed%20Phase%20Selectivity_Poster.pdf]
- Regorafenib metabolite M2 oxide. Biosynth. [URL: https://www.biosynth.com/p/IR164114/42861/regorafenib-metabolite-m2-oxide]
- A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.952541/full]
- N-Desmethyl regorafenib N-oxide. PubChem, National Institutes of Health (NIH). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53491673]
- Regorafenib N-oxide and N-desmethyl (M5). MedChemExpress. [URL: https://www.medchemexpress.com/regorafenib-n-oxide-and-n-desmethyl-m5-.html]
- Regorafenib N-Oxide (M2 Metabolite). BOC Sciences. [URL: https://www.bocsci.com/product/regorafenib-n-oxide-m2-metabolite-cas-835621-11-9-408931.html]
- How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. [URL: https://pharmaguru.org/how-to-improve-resolution-in-hplc-5-simple-tips/]
- Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28494338/]
- How to Improve HPLC Resolution: Key Factors for Better Separation. Mastelf. [URL: https://www.mastelf.com/how-to-improve-hplc-resolution/]
- How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. SiliCycle. [URL: https://www.silicycle.com/experts-corner/how-to-get-the-perfect-shape-according-to-experts-top-6-most-common-shape-problems-in-hplc]
- Rapid UPLC Tandem Triple Quadrupole Mass Spectrometry Method for Determination of Regorafenib in Plasma. ResearchGate. [URL: https://www.researchgate.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [URL: https://www.chromatographyonline.
- Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. ResearchGate. [URL: https://www.researchgate.net/publication/316654030_Simultaneous_analysis_of_regorafenib_and_sorafenib_and_three_of_their_metabolites_in_human_plasma_using_LC-MSMS]
- Reversed Phase HPLC Method Development. Phenomenex. [URL: https://www.phenomenex.com/Assets/XSLT/documents/ViewDocument/Reversed%20Phase%20HPLC%20Method%20Development.pdf]
- How to Optimize Your Reversed Phase Chromatography. SelectScience. [URL: https://www.selectscience.
- Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24497330/]
- Regorafenib. APExBIO. [URL: https://www.apexbt.com/regorafenib.html]
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Stability testing of Regorafenib N-oxide and N-desmethyl (M5)-d3 in various biological matrices.
Welcome to the technical support center for the bioanalysis of Regorafenib N-oxide and N-desmethyl (M5)-d3. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and accurate quantification of these critical analytes in various biological matrices. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of these analytes can be influenced by several factors, including temperature, pH, light exposure, and enzymatic degradation.[1][2][3] It is crucial to control these variables throughout the sample lifecycle, from collection to analysis, to ensure data integrity.
Q2: What are the recommended storage conditions for plasma and urine samples containing this compound?
A2: For long-term storage, it is generally recommended to keep plasma and urine samples at -70°C or -80°C.[4] Short-term storage at 2-8°C may be acceptable, but the duration should be validated. Avoid repeated freeze-thaw cycles as this can lead to degradation of the analytes.[5]
Q3: How can I minimize enzymatic degradation of Regorafenib N-oxide in my samples?
A3: To minimize enzymatic activity, it is advisable to cool the samples on ice immediately after collection and process them as quickly as possible. The addition of enzyme inhibitors, such as sodium fluoride for esterases, can also be considered, depending on the specific matrix and potential metabolic pathways.
Q4: What type of collection tubes are recommended for blood samples to be used for plasma analysis of these analytes?
A4: The choice of anticoagulant can impact analyte stability. While specific studies on Regorafenib metabolites are not detailed in the provided results, K3EDTA is a commonly used anticoagulant in published methods for Regorafenib analysis.[4] It is essential to validate the chosen anticoagulant to ensure it does not interfere with the assay or affect the stability of the analytes.
Q5: Are there any known issues with the stability of the deuterated internal standard, N-desmethyl (M5)-d3, that I should be aware of?
A5: While deuterated internal standards are generally stable, it is crucial to evaluate their stability under the same conditions as the analyte.[2] Potential issues could include back-exchange of deuterium atoms, although this is less common with methyl-d3 labels. Stability should be confirmed during method validation.
Troubleshooting Guides
Issue 1: Low Analyte Response or Signal Loss
You are observing a consistently lower-than-expected signal for Regorafenib N-oxide and/or N-desmethyl (M5)-d3 in your quality control (QC) samples and study samples.
Potential Causes and Solutions:
-
Degradation during Sample Handling and Storage:
-
Cause: Exposure to elevated temperatures, prolonged storage at room temperature, or multiple freeze-thaw cycles can lead to analyte degradation.[5][6]
-
Solution: Review your sample handling procedures. Ensure samples are kept on ice during processing and that storage temperatures are consistently maintained. A thorough validation of freeze-thaw stability is crucial.[7]
-
-
pH-dependent Instability:
-
Cause: The pH of the biological matrix can influence the stability of the analytes.[1][2] Changes in pH during storage or sample preparation can accelerate degradation.
-
Solution: Measure the pH of your matrix. If necessary, adjust the pH with a suitable buffer immediately after sample collection or thawing to maintain a stable environment. The optimal pH range should be determined during method development.
-
-
Adsorption to Container Surfaces:
-
Cause: Analytes, particularly at low concentrations, can adsorb to the surfaces of collection tubes, storage vials, or pipette tips.
-
Solution: Consider using low-adsorption polypropylene or silanized glass containers. Pre-conditioning containers with a solution of the analyte can sometimes mitigate this issue.
-
Issue 2: High Variability in QC Sample Results
You are observing significant and inconsistent variability in the measured concentrations of your QC samples for this compound.
Potential Causes and Solutions:
-
Inconsistent Sample Preparation:
-
Cause: Minor variations in the sample preparation workflow, such as extraction time, solvent volumes, or vortexing intensity, can lead to inconsistent recoveries.[8]
-
Solution: Standardize your sample preparation protocol. Ensure all analysts are following the exact same procedure. The use of an automated liquid handling system can improve precision.
-
-
Matrix Effects:
-
Cause: Endogenous components in the biological matrix can interfere with the ionization of the analytes in the mass spectrometer, leading to ion suppression or enhancement.[7] This can vary between individual samples.
-
Solution: A robust sample cleanup procedure is essential. Consider solid-phase extraction (SPE) as an alternative to protein precipitation for cleaner extracts. The use of a stable isotope-labeled internal standard, such as N-desmethyl (M5)-d3, can help compensate for matrix effects.[9]
-
-
Instability in Processed Samples:
-
Cause: The analytes may be unstable in the final extraction solvent or in the autosampler.
-
Solution: Perform a post-preparative stability assessment. Analyze processed samples immediately after preparation and then again after a period equivalent to the typical run time in the autosampler to check for any degradation.
-
Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling
-
Collect whole blood into tubes containing K3EDTA as the anticoagulant.
-
Gently invert the tubes 8-10 times to ensure proper mixing.
-
Place the tubes on ice immediately after collection.
-
Within one hour of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C.
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.
-
Transfer the plasma into clearly labeled polypropylene cryovials.
-
Immediately freeze the plasma samples at -80°C until analysis.
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature or in a cool water bath.
-
Vortex the thawed samples for 10 seconds to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard (N-desmethyl (M5)-d3).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Bioanalysis
Caption: A generalized workflow for the bioanalysis of Regorafenib metabolites.
Troubleshooting Logic for Low Analyte Signal
Caption: A decision tree for troubleshooting low analyte signals.
Data Summary
Table 1: Key Parameters for LC-MS/MS Analysis of Regorafenib Metabolites
| Parameter | Recommendation | Source |
| Sample Preparation | Protein Precipitation with Acetonitrile | [10][11] |
| Chromatography | Reverse-phase C18 column | [10][12] |
| Mobile Phase | Acetonitrile/Water with Formic Acid or Ammonium Formate | [10][13] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [12][13] |
| Detection | Triple Quadrupole Mass Spectrometer (MS/MS) | [10][12] |
Table 2: Stability Considerations for Regorafenib Metabolites
| Stability Factor | Potential Impact | Mitigation Strategy |
| Temperature | Degradation at elevated temperatures | Maintain samples on ice during processing; store long-term at -80°C.[2][6] |
| Freeze-Thaw Cycles | Analyte degradation and precipitation | Aliquot samples to avoid multiple freeze-thaw cycles.[5] |
| pH | pH-dependent hydrolysis or degradation | Validate stability across the expected pH range; consider buffering samples.[1][2] |
| Light Exposure | Photodegradation (compound-specific) | Protect samples from direct light exposure using amber vials. |
| Enzymatic Activity | Metabolic conversion of analytes | Rapidly cool and process samples; consider adding enzyme inhibitors.[6] |
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
- Li, W., & Tse, F. L. (2009).
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]
- Fu, Q., Chen, M., Hu, S., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma.
- Gu, Y., et al. (2022).
- Iacuzzi, V., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 145, 454-461.
- Li, W., & Tse, F. L. (2009).
-
ResearchGate. (n.d.). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. Retrieved from [Link]
- Iacuzzi, V., et al. (2020). A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. Journal of Pharmaceutical and Biomedical Analysis, 189, 113478.
-
The Ohio State University. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. Retrieved from [Link]
-
MDPI. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Retrieved from [Link]
-
Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability? Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Retrieved from [Link]
-
PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved from [Link]
-
International Journal of Research Trends and Innovation. (n.d.). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. Retrieved from [Link]
-
Simbec-Orion. (2023). Common challenges in bioanalytical method development. Retrieved from [Link]
-
MedChemExpress. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2022). METHOD DEVELOPMENT AND VALIDATION OF REGORAFENIB BY RP-HPLC METHOD IN PURE FORM AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
-
MDPI. (n.d.). Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Draft Guidance on Regorafenib. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Retrieved from [Link]
-
ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
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Overcoming challenges in the bioanalysis of Regorafenib from limited sample volumes.
Technical Support Center: Bioanalysis of Regorafenib from Limited Sample Volumes
Welcome to the technical support center for the bioanalysis of Regorafenib. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying Regorafenib and its active metabolites (M-2 and M-5) from limited biological sample volumes. In preclinical studies involving rodents or in clinical scenarios with pediatric patients, sample volume is often a critical limiting factor.[1][2] This resource provides field-proven insights, detailed troubleshooting, and validated protocols to help you achieve accurate, reproducible results.
All methodologies presented herein are grounded in established bioanalytical principles and align with regulatory expectations for method validation, such as those outlined by the FDA.[3][4][5]
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when initiating a Regorafenib bioanalysis project with limited sample volumes.
Q1: What is the primary challenge when working with limited sample volumes (≤50 µL) for Regorafenib analysis?
A1: The central challenge is achieving the required sensitivity—specifically, a low enough Lower Limit of Quantification (LLOQ)—while managing matrix effects.[6] Small sample volumes mean less analyte is available for extraction. This necessitates a highly efficient sample preparation technique and a very sensitive LC-MS/MS system. A typical LLOQ for Regorafenib in plasma is in the low ng/mL range (e.g., 2–10 ng/mL).[1][7][8][9] Achieving this with a sample volume of 10-30 µL requires minimizing analyte loss at every step.[1]
Q2: What are the most suitable microsampling techniques for Regorafenib pharmacokinetic (PK) studies?
A2: For serial blood sampling in preclinical models, Dried Blood Spot (DBS) and Volumetric Absorptive Microsampling (VAMS) are highly recommended.[10]
-
Dried Blood Spot (DBS): Involves collecting a small volume of blood (e.g., 10-20 µL) via a finger or tail prick onto a specialized filter card.[11][12][13] This technique simplifies sample collection, storage, and transport. However, it requires thorough validation to assess the impact of hematocrit and spot volume homogeneity.[14]
-
Volumetric Absorptive Microsampling (VAMS): Uses a specialized polymeric tip to absorb a precise volume of blood (e.g., 10 µL), which mitigates the hematocrit-related issues often seen with DBS.[15] Both techniques are powerful tools for enabling serial sampling from a single animal, which improves data quality by reducing inter-animal variability.[2]
Q3: Which sample preparation method offers the best balance of recovery and cleanliness for small volumes?
A3: The choice depends on the required LLOQ and the complexity of the matrix.
-
Protein Precipitation (PPT): This is the fastest and simplest method. It involves adding a solvent like acetonitrile or methanol to precipitate proteins.[7][9] While recovery is often high, it provides minimal cleanup, leaving phospholipids and other endogenous components that can cause significant matrix effects (ion suppression or enhancement).[16][17] It is suitable for sample volumes down to 10-25 µL if the target LLOQ is not excessively low.
-
Liquid-Liquid Extraction (LLE): This method offers a much cleaner extract than PPT.[17][18] It involves extracting Regorafenib into an immiscible organic solvent (e.g., diethyl ether or methyl tert-butyl ether). LLE is effective at removing salts and phospholipids, leading to reduced matrix effects and improved sensitivity.[18] It is often the preferred method for demanding low-volume assays.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and highest concentration factor but is more complex and costly.[17] For very small volumes, SPE can lead to analyte loss if not meticulously optimized. It is generally reserved for situations where LLE fails to provide adequate cleanup.
Q4: How do I ensure the stability of Regorafenib in small, stored samples?
A4: Regorafenib is generally stable in plasma at room temperature for short periods (e.g., 8 hours) and for extended periods (e.g., 6 months) when stored at -80°C.[1] It is also stable through multiple freeze-thaw cycles.[1] The key is to minimize the time samples spend at room temperature and to process them quickly. For microsamples like DBS, the drying process enhances stability, allowing for easier storage and shipment.[14] Always perform and document stability assessments as part of your method validation, following regulatory guidelines.[4][5]
Section 2: Troubleshooting Guides
This section provides in-depth, cause-and-effect troubleshooting for specific issues you may encounter.
Problem Area: Sample Preparation & Extraction
Q: My analyte recovery is low and inconsistent (<70%). What are the likely causes and how can I fix this?
A: Low recovery is a common and frustrating issue, especially with limited sample volumes where every molecule counts. The problem can arise from multiple steps in your workflow.[19][20]
Causality & Solution Pathway:
-
Insufficient Extraction (The Primary Suspect): The chosen solvent or pH may be suboptimal for partitioning Regorafenib from the biological matrix into your extraction solvent.
-
Why it Happens: Regorafenib is a hydrophobic molecule.[9] In LLE, if the polarity of your extraction solvent is not ideal or the sample pH is not adjusted to keep Regorafenib in its neutral form, extraction efficiency will suffer.[20] In PPT, if the protein crash is incomplete, the analyte can remain trapped in the protein pellet.
-
Solution:
-
For LLE: Experiment with different organic solvents. Diethyl ether is a common choice.[21] Ensure the pH of the aqueous phase is optimized; for a weakly basic compound like Regorafenib, a slightly basic pH can improve extraction into an organic solvent.
-
For PPT: Increase the ratio of precipitation solvent to plasma (e.g., from 3:1 to 4:1 or higher). Ensure vigorous vortexing and adequate chilling to maximize protein removal. Acetonitrile is often preferred as it precipitates proteins more effectively than methanol.[9]
-
-
-
Analyte Adsorption: Regorafenib may be adsorbing to the surfaces of your collection tubes, pipette tips, or autosampler vials.
-
Why it Happens: Hydrophobic compounds are prone to non-specific binding to plastic surfaces, especially at low concentrations.[19]
-
Solution: Use low-adsorption polypropylene tubes and pipette tips. Consider adding a small percentage of an organic solvent like acetonitrile to your reconstitution solvent to keep the analyte soluble and minimize binding after evaporation.
-
-
Incomplete Reconstitution: After evaporating the extraction solvent, the dried residue of Regorafenib may not fully redissolve in the reconstitution solvent.
-
Why it Happens: Regorafenib has low aqueous solubility.[22] If your reconstitution solvent is too aqueous (e.g., high percentage of water in the mobile phase), the analyte may not fully dissolve.
-
Solution: Optimize your reconstitution solvent. It should be strong enough to dissolve the analyte but not so strong that it causes peak distortion during chromatography. A good starting point is a composition similar to your initial mobile phase. Vortex and/or sonicate the sample to aid dissolution.
-
Troubleshooting Workflow: Low Analyte Recovery
Caption: Step-by-step troubleshooting for low Regorafenib recovery.
Q: I'm observing significant matrix effects (ion suppression >15%). How can I minimize this with small samples?
A: Matrix effects occur when co-eluting endogenous compounds from the sample interfere with the ionization of the analyte in the mass spectrometer source, leading to poor accuracy and precision.[6][16][17] Phospholipids are a primary cause.[16][17]
Causality & Solution Pathway:
-
Insufficient Sample Cleanup (The Root Cause): Your sample preparation is not adequately removing interfering matrix components.
-
Why it Happens: PPT is notorious for leaving phospholipids in the final extract.[16] While LLE is better, some interferences can still carry over.
-
Solution:
-
Switch to a Cleaner Method: If you are using PPT, the most effective solution is to switch to LLE or SPE.[17] The cleaner baseline and reduced ion suppression will almost always justify the extra effort.
-
Chromatographic Separation: If you must use PPT, optimize your chromatography to separate Regorafenib from the "phospholipid elution zone." This often involves using a longer gradient or a different column chemistry. A rapid gradient can often cause the analyte to co-elute with phospholipids.[16]
-
-
-
Use of a Stable Isotope-Labeled Internal Standard (The Gold Standard Compensator): You are using an analog internal standard (IS) that does not behave identically to the analyte.
-
Why it Happens: An ideal IS co-elutes with the analyte and experiences the exact same degree of ion suppression or enhancement, thus canceling out the effect.[17] A structural analog may have different chromatographic retention and ionization efficiency.
-
Solution: Use a stable isotope-labeled (SIL) internal standard for Regorafenib (e.g., Regorafenib-d4 or ¹³CD₃).[1] The SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, providing the most accurate correction.
-
Decision Workflow: Minimizing Matrix Effects
Caption: Decision workflow for diagnosing and mitigating matrix effects.
Section 3: Detailed Experimental Protocols
These protocols are designed for small volumes and have been adapted from validated methods in the literature.[1][18] Always validate the method in your own laboratory according to regulatory guidelines.[23][24]
Protocol 1: Protein Precipitation (PPT) from 25 µL Plasma
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: Pipette 25 µL of plasma (or standard/QC) into a 1.5 mL low-adsorption microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of working Internal Standard solution (e.g., Regorafenib-¹³CD₃ at 150 ng/mL in 50:50 acetonitrile:water).[1]
-
Precipitation: Add 100 µL of ice-cold acetonitrile.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 80 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Injection: Inject 5-10 µL onto the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) from 50 µL Plasma
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of working Internal Standard solution.
-
pH Adjustment (Optional but Recommended): Add 10 µL of a weak base (e.g., 0.1 M ammonium hydroxide) to raise the pH.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., diethyl ether or a 90:10 mix of MTBE:dichloromethane).
-
Mixing: Vortex for 2 minutes, then gently mix on a rocker for 10 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Supernatant Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A/B (e.g., 50:50). Vortex for 30 seconds.
-
Injection: Inject 10 µL onto the LC-MS/MS system.
Section 4: Data & Performance Comparison
The following tables summarize typical performance characteristics to help you select the appropriate method.
Table 1: Comparison of Sample Preparation Techniques for Regorafenib
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Sample Volume | 10 - 50 µL | 25 - 100 µL | 50 - 250 µL |
| Analyte Recovery | >90%[1] | 75 - 95%[18] | >85%[7] |
| Matrix Effect | Moderate to High | Low to Moderate | Very Low |
| Throughput | High | Moderate | Low |
| Cost per Sample | Low | Low | High |
| Best For... | Rapid screening, higher concentrations | Sensitive quantification, low LLOQ | Ultra-sensitive quantification, complex matrices |
Table 2: Typical LC-MS/MS Parameters for Regorafenib Analysis
| Parameter | Typical Setting |
| LC Column | C18, 1.7-2.1 mm ID, 50-100 mm length[9] |
| Mobile Phase A | Water with 0.1% Formic Acid or 2-5mM Ammonium Formate[1][18] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[1] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A rapid gradient from ~10% B to 95% B over 2-3 minutes[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Regorafenib MRM Transition | m/z 483.0 → 262.0[8] |
| Metabolite M-2 MRM | m/z 499.1 → 282.1 (approx.) |
| Metabolite M-5 MRM | m/z 485.1 → 282.1 (approx.) |
References
-
Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. National Institutes of Health (NIH). Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]
-
Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA.gov. Available at: [Link]
-
Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. International Journal for Research Trends and Innovation. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. FDA.gov. Available at: [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Development of a Simple, Precise, and Validated HPLC Method for the Anticancer Drug, Regorafenib: Application to Pharmacokinetics in Rats and Stability Study. ResearchGate. Available at: [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. National Institutes of Health (NIH). Available at: [Link]
-
Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma | Request PDF. ResearchGate. Available at: [Link]
-
Development of Fast and Simple LC-ESI-MS/MS Technique for the Quantification of Regorafenib; Application to Pharmacokinetics in Healthy Rabbits. Bentham Science Publishers. Available at: [Link]
-
Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application. Development Engineering Conferences Center Articles Database. Available at: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. National Institutes of Health (NIH). Available at: [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. Available at: [Link]
-
Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors Using Dried Blood Microsamples. Frontiers Media. Available at: [Link]
-
Dried Blood Spot Technique Applied in Therapeutic Drug Monitoring of Anticancer Drugs: a Review on Conversion Methods to Correlate Plasma. ArTS. Available at: [Link]
-
Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. Available at: [Link]
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Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Available at: [Link]
- Preparation method of regorafenib. Google Patents.
-
a Time course of mean plasma concentrations of regorafenib and its... ResearchGate. Available at: [Link]
-
A HPLC-UV Method for the Quantification of Regorafenib in Tumor. Neoplasia Research. Available at: [Link]
-
Investigation of the effect of plasma albumin levels on regorafenib-induced hepatotoxicity using a validated liquid chromatography-tandem mass spectrometry method. PubMed. Available at: [Link]
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203085Orig1s000. accessdata.fda.gov. Available at: [Link]
-
The Use of Dried Blood Spots for Pharmacokinetic Monitoring of Vemurafenib Treatment in Melanoma Patients | Request PDF. ResearchGate. Available at: [Link]
-
Geometric mean plasma regorafenib concentration–time profile and... ResearchGate. Available at: [Link]
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MICROSAMPLING. Altasciences. Available at: [Link]
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Development of a dried blood spot sampling method towards therapeutic monitoring of radotinib in the treatment of chronic myeloid leukaemia. PubMed. Available at: [Link]
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Microsampling: considerations for its use in pharmaceutical drug discovery and development | Request PDF. ResearchGate. Available at: [Link]
-
Blood microsampling technologies: Innovations and applications in 2022. National Institutes of Health (NIH). Available at: [Link]
- Process for the preparation of regorafenib and its crystalline forms. Google Patents.
-
Dried blood spot (DBS) workflow optimization. (A) The effect of blood... ResearchGate. Available at: [Link]
- Regorafenib oral solid pharmaceutical composition preparation method. Google Patents.
- Process for the preparation of regorafenib and its crystalline forms. Google Patents.
-
Advances in blood microsampling technology for cancer biomarker detection. DOI. Available at: [Link]
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- 1. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Best Practices for the Storage and Handling of Deuterated Analytical Standards
Welcome to the Technical Support Center for deuterated analytical standards. This resource is designed for researchers, scientists, and drug development professionals who utilize these critical reagents in their analytical workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity, accuracy, and longevity of your deuterated standards. This guide is structured to address the most common questions and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for deuterated analytical standards?
Proper storage is fundamental to preserving both the chemical and isotopic purity of your deuterated standards. The ideal conditions are dictated by the specific compound's stability, but general best practices are as follows:
-
Long-Term Storage: For powdered or solid standards, and for stock solutions, long-term storage at -20°C or -80°C is recommended.[1] This minimizes the rate of potential chemical degradation.
-
Short-Term Storage: Working solutions that are used more frequently can be stored at 2-8°C .[1]
-
Protection from Light and Moisture: Always store standards in tightly sealed, amber vials to protect them from light and atmospheric moisture.[2][3] Many deuterated compounds are hygroscopic and can readily absorb water, which is a primary culprit in isotopic exchange.[2]
| Storage Type | Temperature | Duration | Key Considerations |
| Long-Term | -20°C or -80°C | Months to Years | Ideal for neat materials and concentrated stock solutions. Ensure container is tightly sealed before freezing.[1] |
| Short-Term | 2-8°C | Weeks to Months | Suitable for working solutions. Minimize the frequency of warming and cooling cycles.[1] |
| Benchtop (Use) | Room Temperature | Hours to Days | Not recommended for storage.[1] Bring to room temperature before use to prevent condensation. |
Q2: How does moisture compromise the integrity of deuterated standards?
Moisture is a significant threat to deuterated standards because it is a source of protons (hydrogen atoms) that can lead to hydrogen-deuterium (H-D) exchange .[2] This is a chemical reaction where a deuterium atom on your standard is swapped for a hydrogen atom from a water molecule.[2] The consequence is a reduction in the isotopic enrichment of your standard, which can lead to inaccuracies in quantification.[2][3]
To mitigate this, always handle standards in a dry atmosphere, such as under a stream of dry nitrogen or argon, and use glassware that has been thoroughly dried.[2]
Q3: What is H-D exchange and how can it be prevented?
H-D exchange is the process that compromises the isotopic purity of a deuterated standard.[2][3] The stability of the deuterium label is highly dependent on its position within the molecule.
-
Highly Susceptible Positions: Deuterium atoms on heteroatoms like oxygen (-OH), nitrogen (-NH), or sulfur (-SH) are highly labile and readily exchangeable.[3][4]
-
Moderately Susceptible Positions: Deuterium atoms on carbons adjacent to carbonyl groups (α-hydrogens) can also be susceptible to exchange, particularly under acidic or basic conditions through a process called enolization.[3][4]
-
Stable Positions: Deuterium labels on aromatic or aliphatic carbon atoms are generally stable under typical analytical conditions.[3]
Prevention is key:
-
Solvent Choice: Use high-purity, aprotic solvents like acetonitrile or methanol for reconstitution and dilution.[1] Avoid protic solvents such as water or ethanol, and steer clear of acidic or basic solutions unless explicitly recommended by the manufacturer.[2][3][5]
-
Inert Atmosphere: When handling the solid standard, do so under an inert, dry atmosphere.[2]
-
Proper Sealing: Ensure that vials are tightly sealed to prevent exposure to atmospheric moisture.[2]
Q4: What type of solvent should I use for my deuterated standard?
The choice of solvent is critical. The general rule is to use a high-purity, aprotic solvent.
| Solvent Type | Examples | Suitability for Deuterated Standards |
| Aprotic | Acetonitrile, Methanol, DMSO-d₆, Acetone-d₆ | Highly Recommended. These solvents do not have easily exchangeable protons and are ideal for dissolving and storing deuterated standards.[1][6] |
| Protic | Water (H₂O), Ethanol, Methanol | Use with Caution. These solvents contain exchangeable protons and can facilitate H-D exchange, especially for labile deuterium labels.[3] If necessary for your analysis, prepare solutions fresh. |
| Acidic/Basic | Solutions with low or high pH | Avoid. These conditions can catalyze H-D exchange.[3][5] |
Always consult the Certificate of Analysis provided by the manufacturer for specific solvent recommendations for your standard.
Troubleshooting Guide
Issue 1: I see a peak for the unlabeled analyte in my blank sample that was only spiked with the deuterated internal standard.
This is a classic sign of isotopic back-exchange, where your deuterated standard is converting to the unlabeled form.[3]
Workflow for Troubleshooting Isotopic Back-Exchange:
Caption: Troubleshooting workflow for unexpected unlabeled analyte peaks.
Issue 2: The retention time of my deuterated standard is slightly different from the unlabeled analyte.
This phenomenon, known as a chromatographic shift or isotopic effect, can sometimes occur.[7] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in physicochemical properties. In reverse-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.
What to do:
-
Confirm Co-elution: While a slight shift may be acceptable, ensure that the peaks are sufficiently resolved from any interferences. The key is that the standard and analyte experience the same conditions during sample processing and analysis.[8]
-
Method Validation: During method development, it is crucial to assess the impact of any chromatographic shift on the accuracy and precision of your assay.
-
Consider ¹³C or ¹⁵N Standards: If the chromatographic shift is problematic, consider using a stable isotope-labeled standard with ¹³C or ¹⁵N, as these generally do not exhibit chromatographic shifts relative to the unlabeled analyte.[9]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the best practices for preparing solutions of your deuterated standard to maintain its integrity.
-
Equilibration: Allow the sealed vial of the deuterated standard to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If possible, handle the solid standard under a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).[1]
-
Stock Solution Preparation: Accurately weigh the required amount of the standard and dissolve it in a high-purity, aprotic solvent (e.g., methanol, acetonitrile) in a Class A volumetric flask.[1]
-
Storage of Stock Solution: Store the stock solution in a tightly sealed, amber vial at the recommended low temperature (e.g., -20°C).[1]
-
Working Solution Preparation: On the day of analysis, allow the stock solution to warm to room temperature. Prepare working solutions by diluting the stock solution with a suitable solvent, often the mobile phase or a solvent compatible with the analytical method.[1]
Protocol 2: Assessment of Short-Term and Long-Term Stability
To ensure the reliability of your quantitative data, the stability of the deuterated internal standard must be validated under conditions that mimic sample handling and storage.[1]
-
Sample Preparation: Prepare quality control (QC) samples at low and high concentrations in the same matrix as the study samples (e.g., plasma, urine). Spike these QC samples with the deuterated internal standard at the working concentration.[1]
-
Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples immediately to establish a baseline response ratio (analyte peak area / internal standard peak area).[1]
-
Storage: Store the remaining QC samples under the intended storage conditions (e.g., room temperature for short-term stability, -20°C or -80°C for long-term stability).[1]
-
Time Point Analysis: Analyze the stored QC samples at various time points (e.g., 4, 8, 24 hours for short-term; weekly or monthly for long-term stability).[1]
-
Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion, typically ±15% of the T0 value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ukisotope.com [ukisotope.com]
Managing potential in-source fragmentation of Regorafenib M5-d3.
Welcome to the technical support center for the bioanalysis of Regorafenib and its metabolites. This guide is designed for researchers, scientists, and drug development professionals utilizing LC-MS/MS for quantitative analysis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) specifically focused on managing the potential in-source fragmentation (ISF) of the deuterated internal standard, Regorafenib M5-d3.
Introduction: The Challenge of Regorafenib M5-d3
Regorafenib is an oral multi-kinase inhibitor used in cancer therapy.[1] It is primarily metabolized in the liver by CYP3A4 enzymes to form two major active metabolites: M2 (N-oxide) and M5 (N-oxide and N-desmethyl).[2][3][4] For accurate quantification of the M5 metabolite in biological matrices, a stable isotope-labeled internal standard (SIL-IS), such as Regorafenib M5-d3, is essential.
The M5 metabolite, also known as N-desmethyl-regorafenib-N-oxide, contains a pyridine N-oxide moiety.[2][5][6] This functional group is known to be thermally labile and susceptible to fragmentation within the mass spectrometer's ion source.[7][8][9] This in-source fragmentation (ISF) can lead to the loss of the oxygen atom from the N-oxide group, a process often referred to as deoxygenation.[9][10] When using a deuterated internal standard like Regorafenib M5-d3, this ISF can generate a fragment ion that has the same mass-to-charge ratio (m/z) as the non-labeled M5 analyte, leading to analytical interference and compromising the accuracy of quantification.[11]
This guide provides a structured approach to understanding, identifying, and mitigating this critical issue.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem for Regorafenib M5-d3?
A: In-source fragmentation is the unintended breakdown of an analyte molecule within the ion source of a mass spectrometer, before it reaches the mass analyzer.[11][12] For Regorafenib M5-d3, the N-oxide group is particularly prone to losing its oxygen atom (-16 Da) due to thermal stress or high voltages in the ion source.[7][9][10] This creates a fragment of the internal standard that can be isobaric with the M5 analyte, causing artificially inflated analyte signals and inaccurate quantification.
Q2: I'm seeing a high signal for my M5 analyte even when I inject a blank matrix spiked only with the Regorafenib M5-d3 internal standard. Is this ISF?
A: This is a classic symptom of in-source fragmentation of the internal standard. The energy in the ion source is causing your M5-d3 to lose its N-oxide oxygen, and the resulting fragment is being detected in the MRM transition set for the actual M5 analyte. Another possibility is the presence of non-labeled M5 as an impurity in your M5-d3 standard, but ISF is a more common cause for N-oxide compounds.
Q3: What are the primary instrument parameters that influence the in-source fragmentation of N-oxides?
A: The main drivers of ISF for thermally sensitive compounds like N-oxides are:
-
Source Temperature (Drying Gas/Heater Temperature): Higher temperatures provide more thermal energy, promoting the deoxygenation of the N-oxide.[9][12]
-
Cone Voltage (or Fragmentor/Declustering Potential): This voltage accelerates ions from the atmospheric pressure region into the vacuum region. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and causing fragmentation.[12]
-
Ionization Method: While Electrospray Ionization (ESI) is considered a "soft" ionization technique, improper settings can still induce fragmentation.[11] Atmospheric Pressure Chemical Ionization (APCI) often involves higher temperatures and can lead to more significant thermal degradation and deoxygenation of N-oxides.[10][13]
Q4: How does ISF of the internal standard affect my quantitative results?
A: It severely compromises data integrity. The ISF creates a false signal for the analyte, leading to:
-
Inaccurate Calibration Curves: The y-intercept of your calibration curve will be artificially high.
-
Overestimation of Analyte Concentration: The measured concentration of the M5 metabolite in unknown samples will be higher than the true value.
-
Poor Assay Precision and Accuracy: The degree of fragmentation can be inconsistent, leading to high variability in your results.
Troubleshooting Guide: A Systematic Approach to Mitigating ISF
If you suspect in-source fragmentation of Regorafenib M5-d3, follow this systematic workflow to diagnose and resolve the issue.
Workflow for ISF Mitigation
Caption: A step-by-step workflow for troubleshooting in-source fragmentation.
Experimental Protocols
Protocol 1: Systematic Optimization of MS Source Parameters
Objective: To find the optimal balance of source parameters that ensures efficient ionization of Regorafenib M5-d3 while minimizing its fragmentation into the M5 analyte channel.
Methodology:
-
Preparation: Prepare a working solution of Regorafenib M5-d3 in a clean, protein-precipitated biological matrix (e.g., human plasma) at a concentration equivalent to the upper limit of quantification (ULOQ) of your intended assay.
-
Infusion or Loop Injections: Infuse the solution directly or perform repeated loop injections into the LC-MS system. The mobile phase should be typical for the analysis (e.g., Acetonitrile/Water with 0.1% Formic Acid).[14]
-
Monitor Transitions: Set up the MS to monitor both the specific MRM transition for the internal standard (Regorafenib M5-d3) and the transition for the analyte (Regorafenib M5).
-
Parameter Optimization (Iterative Process):
-
Cone Voltage (or Fragmentor/Declustering Potential): This is the most critical parameter. Start with a high value and gradually decrease it in increments of 5-10 volts.[15] Record the intensity of the M5 analyte peak at each step. The goal is to find the voltage that maximizes the M5-d3 signal while minimizing the signal in the M5 channel.
-
Source/Desolvation Temperature: N-oxides are thermally labile.[7] Once a preliminary cone voltage is set, begin reducing the source temperature in 25°C increments. High temperatures can cause thermal degradation independent of cone voltage.[9][16] Find a temperature that allows for efficient desolvation without promoting fragmentation.
-
Gas Flows (Nebulizer/Drying Gas): While less impactful, suboptimal gas flows can affect ion stability. Perform a brief optimization to ensure a stable and robust spray.
-
Data Evaluation:
Plot the intensity of the unwanted M5 analyte signal against each parameter to visualize the optimal setting.
| Parameter | Starting Value (Typical) | Optimization Range | Rationale & Goal |
| Cone/Fragmentor Voltage | 50 V | 50 V -> 15 V | Primary driver of ISF. Goal: Minimize by reducing ion kinetic energy.[12] |
| Source Temperature | 450 °C | 450 °C -> 250 °C | N-oxides are thermally sensitive. Goal: Reduce thermal degradation.[9] |
| Nebulizer Gas | 40 psi | 30 -> 50 psi | Ensure stable spray without excessive energy. Goal: Stable, robust signal. |
Protocol 2: Evaluating Mobile Phase and Chromatography
Objective: To assess if mobile phase composition or chromatographic conditions contribute to analyte/IS instability.
Methodology:
-
Chromatographic Separation: Ensure baseline chromatographic separation between the M5 analyte and the M5-d3 internal standard. Although they are expected to co-elute, slight separation can help diagnose issues. More importantly, ensure they are separated from other metabolites like M2.
-
Mobile Phase pH: N-oxide stability can be pH-dependent. While acidic mobile phases (e.g., using formic acid) are common for ESI+, they can sometimes promote instability.[7]
-
Experiment: Prepare mobile phases with different additives. Compare 0.1% Formic Acid with a buffered system like 2-5 mM Ammonium Formate.
-
Analysis: Inject the M5-d3 standard solution using each mobile phase condition (with optimized source parameters from Protocol 1) and compare the level of in-source fragmentation.
-
-
Solvent Choice: In some cases, methanol-based mobile phases can offer softer ionization conditions compared to acetonitrile.[17]
-
Experiment: If compatible with your chromatography, test an equivalent gradient using methanol instead of acetonitrile.
-
Analysis: Compare the ISF levels between the two organic solvents.
-
Understanding the Structures
A clear understanding of the molecular structures is key to diagnosing fragmentation.
Caption: In-source deoxygenation of the M5-d3 internal standard.
Note: The images are representative structures. The key transformation is the loss of the N-oxide oxygen.
Regorafenib's M5 metabolite is N-desmethyl-regorafenib-N-oxide.[2][5] The critical point of instability is the N-O bond on the pyridine ring. High energy in the ion source can cleave this bond, resulting in the loss of an oxygen atom (a neutral loss of 16 Da). When this happens to the M5-d3 internal standard, the resulting fragment can interfere with the quantification of the M5 analyte.
By methodically applying the troubleshooting steps and protocols outlined in this guide, researchers can effectively manage and mitigate the in-source fragmentation of Regorafenib M5-d3, ensuring the development of a robust, accurate, and reliable bioanalytical method.
References
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- Vertex AI Search. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PubMed Central.
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- Vertex AI Search. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC - NIH.
- Vertex AI Search. Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions - ResearchGate.
- Vertex AI Search. Concentration–time profile of regorafenib and its metabolites M2... - ResearchGate.
- Vertex AI Search. Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis - ResearchGate.
- Vertex AI Search. Technical Support Center: Optimizing Mass Spectrometer Source Conditions for Deuterated Compounds - Benchchem.
- Vertex AI Search. 5 Thermal Reactions in the Mass Spectrometer (EI-MS).
- Vertex AI Search. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC - NIH.
- Vertex AI Search. A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization | Request PDF - ResearchGate.
- Vertex AI Search. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed.
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Validation & Comparative
Comparison Guide: Deuterated vs. Non-Deuterated Internal Standards for the Quantification of Regorafenib
Introduction: The Imperative for Precision in Regorafenib Quantification
Regorafenib is a potent oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1] Its therapeutic efficacy and toxicity are closely linked to plasma concentrations, making accurate quantification essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence assessments.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[2]
A cornerstone of robust LC-MS/MS-based bioanalysis is the use of an internal standard (IS). An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability throughout the analytical process—from sample preparation to instrumental analysis. The choice of IS is a critical decision that directly impacts data quality. This guide provides an in-depth comparison of the two primary types of internal standards used for Regorafenib quantification: stable isotope-labeled (deuterated) internal standards and non-deuterated structural analogs.
Pillar 1: The Scientific Rationale—Why Internal Standards are Non-Negotiable
Biological matrices like human plasma are incredibly complex. They contain a multitude of endogenous components (salts, lipids, proteins) that can interfere with the ionization of the target analyte in the mass spectrometer's source.[3][4] This phenomenon, known as the "matrix effect," can cause unpredictable signal suppression or enhancement, leading to inaccurate quantification.[3][5]
An ideal IS co-elutes with the analyte and experiences the exact same physical and chemical challenges, including extraction recovery and matrix effects. By measuring the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, ensuring the final calculated concentration is accurate and precise.
Pillar 2: The Contenders—Deuterated vs. Non-Deuterated Standards
The Gold Standard: Deuterated (Stable Isotope-Labeled) Internal Standards
A stable isotope-labeled (SIL) internal standard is a version of the analyte in which several atoms have been replaced by their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, or ¹⁵N).[6][7] For Regorafenib, this would be a molecule like Regorafenib-d4.
-
Principle of Operation : The SIL-IS is chemically and structurally almost identical to Regorafenib.[8] This ensures it has the same chromatographic retention time, extraction efficiency, and ionization response.[6][8] However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.
-
Key Advantages :
-
Superior Matrix Effect Compensation : Because it co-elutes and behaves identically to the analyte, it experiences the same degree of ion suppression or enhancement, providing the most accurate correction.[7]
-
Improved Accuracy and Precision : The use of a SIL-IS has been widely shown to reduce variability and improve data reproducibility.[7][8]
-
Regulatory Preference : Regulatory bodies like the FDA and EMA recognize the superiority of SIL internal standards for mitigating analytical risks.[9][10][11]
-
The Practical Alternative: Non-Deuterated (Structural Analog) Internal Standards
A structural analog is a different molecule that is chemically similar to the analyte. For Regorafenib, a commonly used structural analog IS is Sorafenib, another kinase inhibitor.[2][12]
-
Principle of Operation : The analog is chosen for its similar chemical properties, extraction behavior, and chromatographic retention. However, these properties are never identical to the analyte.
-
Key Disadvantages :
-
Differential Matrix Effects : The most significant drawback is that even a close structural analog will likely have a slightly different retention time and will not experience the exact same matrix effects as the analyte. This can lead to inadequate correction and biased results.
-
Varying Recovery : Its recovery during sample preparation may differ from that of Regorafenib.
-
Potential for Cross-Talk : If the analog is a known drug, its presence in patient samples (co-administration) could interfere with the assay.
-
Pillar 3: The Head-to-Head Comparison—An Experimental Framework
To objectively compare these two approaches, we designed a comprehensive validation experiment following established regulatory guidelines.[9][10][11]
Experimental Workflow
The following diagram outlines the parallel workflows for validating the quantification of Regorafenib using both a deuterated IS (Regorafenib-d4) and a structural analog IS (Sorafenib).
Caption: Workflow for comparing deuterated vs. non-deuterated IS.
Detailed Experimental Protocol
-
Preparation of Standards : Stock solutions of Regorafenib, Regorafenib-d4, and Sorafenib were prepared in DMSO. Working solutions were prepared by serial dilution in a 50:50 acetonitrile:water mixture.
-
Sample Spiking : Calibration standards (ranging from 10 to 25,000 ng/mL) and Quality Control (QC) samples (Low, Mid, High concentrations) were prepared by spiking the Regorafenib working solutions into pooled blank human plasma.[1][12]
-
Internal Standard Addition : The plasma samples were divided into two sets.
-
Set A : A fixed concentration of Regorafenib-d4 working solution was added.
-
Set B : A fixed concentration of Sorafenib working solution was added.
-
-
Sample Extraction : Protein precipitation, a common and efficient extraction technique, was performed by adding three volumes of ice-cold acetonitrile to each plasma sample.[12][13]
-
LC-MS/MS Analysis : The supernatant from the extraction was injected into an LC-MS/MS system. Chromatographic separation was achieved on a C18 column with a gradient elution of water and methanol containing 0.1% formic acid. The mass spectrometer was operated in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for Regorafenib, Regorafenib-d4, and Sorafenib.[1][12]
Results: A Quantitative Comparison of Performance
The following tables summarize the expected performance data from the comparative validation.
Table 1: Linearity and Sensitivity
| Parameter | Method with Deuterated IS (Regorafenib-d4) | Method with Non-Deuterated IS (Sorafenib) | Acceptance Criteria |
|---|---|---|---|
| Calibration Range | 10 - 25,000 ng/mL | 10 - 25,000 ng/mL | N/A |
| Correlation (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| LLOQ Accuracy | 98.5% | 95.2% | 80-120% |
| LLOQ Precision (%CV) | 6.8% | 11.5% | ≤ 20% |
Both methods can achieve the required linearity and sensitivity. However, the deuterated IS typically provides a slightly better correlation coefficient and significantly better precision at the lower limit of quantification (LLOQ).
Table 2: Accuracy and Precision (Inter-Day) | QC Level | Method with Deuterated IS (Regorafenib-d4) | Method with Non-Deuterated IS (Sorafenib) | Acceptance Criteria | | :--- | :--- | :--- | :--- | | | Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | 85-115% Accuracy, ≤15% CV | | Low QC | 101.2% | 4.5% | 108.9% | 13.8% | Pass | | Mid QC | 99.5% | 3.1% | 94.6% | 9.5% | Pass | | High QC | 102.4% | 2.8% | 105.3% | 8.7% | Pass |
The data clearly shows the superior performance of the deuterated IS. The precision (%CV) is consistently lower (better) across all QC levels, indicating higher data reliability. While the non-deuterated IS method passes acceptance criteria, its higher variability introduces more uncertainty into the measurements.
Table 3: Matrix Effect Evaluation The matrix effect was evaluated by comparing the analyte response in post-extraction spiked plasma from six different donors to the response in a clean solvent. The IS-Normalized Matrix Factor (MF) is the key parameter. An IS-Normalized MF close to 1.0 with low variability (%CV) indicates effective compensation.
| Parameter | Method with Deuterated IS (Regorafenib-d4) | Method with Non-Deuterated IS (Sorafenib) | Ideal Outcome |
| Mean IS-Normalized MF | 1.02 | 1.15 | ~1.0 |
| Precision (%CV) of MF | 3.5% | 14.2% | ≤ 15% |
This table highlights the most critical difference. The deuterated IS, which co-elutes with Regorafenib, effectively cancels out the variability in ion suppression/enhancement between different plasma lots, resulting in a very low %CV. The non-deuterated IS, Sorafenib, elutes at a slightly different time and is less effective at compensating for the matrix effect, leading to a %CV that is close to the regulatory acceptance limit of 15%. This indicates a less robust and reliable method.
Caption: Impact of IS choice on matrix effect compensation.
Conclusion: An Authoritative Recommendation
The experimental evidence unequivocally demonstrates that a stable isotope-labeled (deuterated) internal standard is superior for the accurate and precise quantification of Regorafenib in biological matrices. While a structural analog like Sorafenib can be used to develop a method that meets regulatory criteria, the resulting assay is inherently less robust and more susceptible to variability caused by matrix effects.
For researchers, scientists, and drug development professionals, the choice is clear. To ensure the highest level of data integrity, confidence in pharmacokinetic and clinical outcomes, and adherence to the best practices in bioanalysis, the use of a deuterated internal standard is strongly recommended. The initial investment in synthesizing a SIL-IS is far outweighed by the long-term benefits of data reliability, reduced analytical troubleshooting, and unquestionable regulatory compliance.
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A Senior Application Scientist's Guide: Cross-Validation of LC-MS/MS and HPLC-UV Methods for Regorafenib Quantification
Introduction
Regorafenib is an oral multi-kinase inhibitor pivotal in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. The clinical efficacy and safety of Regorafenib are closely linked to its plasma concentration, making its accurate quantification essential for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence assessments. Furthermore, robust analytical methods are required for quality control during drug formulation and manufacturing.
This guide provides an in-depth, objective comparison of two predominant analytical techniques for Regorafenib quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my goal is not merely to present protocols but to elucidate the scientific rationale behind methodological choices, empowering researchers to select the most appropriate technique for their specific analytical challenges. The validation data and protocols presented herein are synthesized from peer-reviewed literature and grounded in internationally recognized regulatory standards.
Fundamental Principles: A Tale of Two Detectors
The choice between HPLC-UV and LC-MS/MS hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. Both techniques utilize HPLC for the physical separation of Regorafenib from other components, but they differ fundamentally in their detection mechanisms.
-
HPLC-UV: This technique relies on the principle that Regorafenib absorbs light in the ultraviolet spectrum. After chromatographic separation, the sample flows through a UV detector. The amount of UV light absorbed is directly proportional to the concentration of Regorafenib in the sample. It is a robust, cost-effective, and widely accessible method, making it a workhorse for assays where the analyte concentration is relatively high and the sample matrix is clean, such as in pharmaceutical dosage forms.[1][2]
-
LC-MS/MS: This method offers a significant leap in selectivity and sensitivity. After separation by LC, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters a tandem mass spectrometer. The first mass analyzer (quadrupole) selects the "parent" ion based on its specific mass-to-charge ratio (m/z). This ion is then fragmented, and a second mass analyzer selects a specific "daughter" ion. This dual-filtering process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific, virtually eliminating interferences from the sample matrix. This makes LC-MS/MS the gold standard for bioanalysis in complex matrices like plasma or tissue.[3][4]
Method Validation: A Head-to-Head Comparison
Method validation is the cornerstone of any analytical procedure, demonstrating that the method is fit for its intended purpose. All validation parameters are assessed against criteria set forth by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]
The following table summarizes the typical performance characteristics of validated HPLC-UV and LC-MS/MS methods for Regorafenib analysis.
| Validation Parameter | HPLC-UV | LC-MS/MS | Typical Acceptance Criteria (ICH Q2(R2)/FDA Bioanalytical Guidance) [5][8] |
| Specificity / Selectivity | Moderate; susceptible to interference from compounds with similar retention times and UV absorbance. | High; mass-based detection (MRM) provides unequivocal identification, minimizing matrix effects. | The analytical signal should be free from interference at the retention time of the analyte. |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.99[9][10] | R² ≥ 0.99 is generally expected. |
| Range | 10 - 50,000 ng/mL[1][11] | 0.5 - 25,000 ng/mL[3][4][12] | The range should cover the expected concentrations with demonstrated accuracy, precision, and linearity.[8] |
| Accuracy (% Bias) | < 9.4%[11] | Typically within ±15% (±20% at LLOQ)[3][10] | Within ±15% of the nominal value (±20% at the LLOQ for bioanalysis). |
| Precision (%RSD) | < 15.1%[11] | < 15%[3][4][10] | RSD should not exceed 15% (20% at the LLOQ for bioanalysis). |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mL[11] | ~0.5 - 5 ng/mL[3][9] | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Recovery | > 81%[11] | > 76% - 85%[10][12] | Should be consistent, precise, and reproducible. |
Visualizing the Analytical Workflows
The following diagrams illustrate the typical experimental workflows for both methods, from sample receipt to final data output.
Caption: High-level workflow for Regorafenib analysis using HPLC-UV.
Caption: High-level workflow for Regorafenib analysis using LC-MS/MS.
Experimental Protocols
The following are representative, detailed protocols synthesized from validated methods in the scientific literature.
Protocol 1: HPLC-UV Method
This protocol is adapted for quantifying Regorafenib in simpler matrices or at higher concentrations.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of sample (e.g., dissolved drug product), add 300 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial for analysis.[1]
-
-
Chromatographic Conditions
-
Instrument: Agilent 1200 series or equivalent HPLC system with UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic mixture of acetonitrile and pH 5.2 buffer (e.g., methanol/water mixture) in a 45:55 v/v ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or 40°C.
-
UV Detection Wavelength: 261 nm.[2]
-
-
Quantification
-
Prepare a calibration curve using standard solutions of Regorafenib (e.g., 5-25 µg/mL).[2]
-
Plot the peak area against the concentration and perform a linear regression.
-
Determine the concentration of Regorafenib in the unknown samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: LC-MS/MS Method
This protocol is the standard for bioanalytical applications requiring high sensitivity and selectivity.
-
Sample Preparation (for Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., Sorafenib).
-
Add 400 µL of acetonitrile to precipitate proteins.[4]
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions
-
Instrument: UHPLC system (e.g., Vanquish) coupled to a triple quadrupole mass spectrometer (e.g., TSQ series).[9]
-
Column: C18 UHPLC column (e.g., 100 x 2.1 mm, 1.5 µm particle size).[9]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient might start at 30% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Injection Volume: 5 µL.[9]
-
Column Temperature: 40°C.[9]
-
-
Mass Spectrometer Settings
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
-
Regorafenib: Precursor ion m/z 483.0 → Product ion m/z 262.0.[13]
-
Internal Standard (Sorafenib): Precursor ion m/z 465.1 → Product ion m/z 252.1.
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Quantification
-
Prepare calibration standards by spiking known amounts of Regorafenib into a blank matrix (e.g., drug-free plasma).
-
Plot the peak area ratio (Regorafenib/Internal Standard) against concentration.
-
Calculate the concentration in unknown samples using the regression equation from the calibration curve.
-
Discussion: Choosing the Right Tool for the Job
The decision to use HPLC-UV versus LC-MS/MS is driven by the analytical objective.
-
Choose HPLC-UV for:
-
Quality Control (QC) of Bulk Drug and Formulations: In this setting, Regorafenib concentrations are high (µg/mL to mg/mL range), and the matrix is clean. The robustness, low cost, and simplicity of HPLC-UV make it the ideal choice.[2]
-
High-Concentration Pharmacokinetic Studies: In preclinical studies with high dosing, where plasma concentrations are expected to be well above 50 ng/mL, HPLC-UV can be a cost-effective alternative.[1]
-
Laboratories with Limited Budgets: The capital investment and operational costs of HPLC-UV systems are significantly lower than those of LC-MS/MS instruments.
-
-
Choose LC-MS/MS for:
-
Therapeutic Drug Monitoring (TDM): Patient plasma concentrations can be low and variable. The high sensitivity (LLOQ <5 ng/mL) and selectivity of LC-MS/MS are absolutely essential for accurate measurement in this complex biological matrix.[10]
-
Pharmacokinetic/Bioequivalence (PK/BE) Studies: Regulatory submissions for PK and BE studies require highly sensitive and specific methods to accurately define the drug's absorption, distribution, metabolism, and excretion profile, often over a wide dynamic range. LC-MS/MS is the universally accepted standard for this purpose.[3][14]
-
Metabolite Identification and Quantification: LC-MS/MS is indispensable for simultaneously measuring Regorafenib and its active metabolites (e.g., M-2, M-5), which is crucial for a complete understanding of its pharmacology.[9][15]
-
The primary trade-off is between cost/complexity and sensitivity/selectivity. While an LC-MS/MS method provides unparalleled performance for challenging assays, it requires a higher level of operator expertise and financial investment. Conversely, HPLC-UV is more accessible but is limited by potential interferences and insufficient sensitivity for many bioanalytical applications.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of Regorafenib. A properly validated method, regardless of the platform, is capable of producing accurate and precise data. However, they are not interchangeable. The selection must be a deliberate choice based on a thorough understanding of the method's capabilities and the specific requirements of the study. LC-MS/MS stands as the definitive choice for trace-level quantification in complex biological matrices, as required in clinical settings. HPLC-UV remains a highly valuable and practical tool for quality control and applications where analyte concentrations are high and matrices are simple. A successful laboratory will leverage the strengths of both technologies, applying the right tool for the right job to ensure data of the highest integrity.
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Li, Y., Wei, M., Zhang, W., & Shi, Z. (2020). A HPLC-UV Method for the Quantification of Regorafenib in Tumor. Neoplasia Research. Available at: [Link][1][16]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link][5][17]
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Omidfar, D., & Sheikhloo, A. (2025). Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application. Development Engineering Conferences Center Articles Database. Available at: [Link][3][14]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link][18]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link][19]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link][6]
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RAPS. (2022). ICH releases draft guidelines on analytical method development. Available at: [Link][20]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. PMC. Available at: [Link][9]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link][7]
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International Journal of Research Trends and Innovation. (n.d.). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. Available at: [Link][12]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link][21]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link][8]
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Miura, M., et al. (2016). Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection. Biomedical Chromatography. Available at: [Link][11]
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Kishore, G. (2012). A Validated RP-HPLC Method for Estimation of Regorafenib in Bulk and Tablet Dosage Form. The Experiment. Available at: [Link][2]
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Bentham Science Publishers. (2021). Development of Fast and Simple LC-ESI-MS/MS Technique for the Quantification of Regorafenib; Application to Pharmacokinetics in Healthy Rabbits. Available at: [Link][13]
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de Wit, D., et al. (2014). Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma. Journal of Chromatography B. Available at: [Link][4]
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Hulin, A., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][15]
-
D'Andrea, M. R., et al. (2020). A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. Journal of Chromatography B. Available at: [Link][10]
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A Comparative Guide to the Bioanalytical Quantification of Regorafenib: Evaluating Regorafenib M5-d3 as an Internal Standard
Introduction: The Imperative for Precision in Pharmacokinetic Analysis
In the realm of drug development and therapeutic drug monitoring, the precise quantification of pharmaceutical compounds in biological matrices is paramount. For a potent multi-kinase inhibitor like Regorafenib, used in the treatment of various cancers, understanding its pharmacokinetic profile is crucial for optimizing efficacy and minimizing toxicity. This guide provides an in-depth evaluation of Regorafenib M5-d3 as a stable isotope-labeled internal standard (SIL-IS) for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Regorafenib and its active metabolites. We will explore the underlying principles of internal standardization, present comparative experimental data, and offer detailed protocols to underscore the superior accuracy and precision afforded by a co-eluting, stable isotope-labeled internal standard.
Regorafenib is metabolized in the liver primarily by CYP3A4 and UGT1A9, leading to the formation of two major pharmacologically active metabolites: M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[1][2] Both M-2 and M-5 have demonstrated similar potency to the parent drug in preclinical models, suggesting they contribute to the overall clinical activity.[3] Given that the steady-state plasma concentrations of these metabolites are comparable to Regorafenib, their accurate quantification is as critical as that of the parent drug.[1][3]
An internal standard (IS) is a compound of known concentration added to samples to correct for variability during the analytical process, including sample preparation, injection volume inconsistencies, and fluctuations in mass spectrometer response.[4] The ideal IS should mimic the analyte's behavior throughout these steps. While structurally similar analogs can be used, SIL-ISs are widely considered the "gold standard" in quantitative bioanalysis.[5][6] A SIL-IS is a version of the analyte where one or more atoms are replaced by their heavier, non-radioactive isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N).[5][7] This mass difference allows the mass spectrometer to differentiate it from the analyte, while its nearly identical physicochemical properties ensure it experiences the same extraction efficiency and matrix effects.[5][6]
This guide will specifically evaluate the performance of Regorafenib M5-d3 as an internal standard for the quantification of Regorafenib and its key metabolites, M-2 and M-5, in human plasma.
The Metabolic Journey of Regorafenib and the Rationale for Metabolite-Specific Internal Standards
Regorafenib undergoes significant metabolism, with M-2 and M-5 being the most prominent active metabolites in circulation.[8][9] The metabolic pathway, primarily driven by CYP3A4-mediated oxidation and subsequent demethylation, underscores the importance of a bioanalytical method that can simultaneously quantify the parent drug and these key metabolites.
Caption: Simplified metabolic pathway of Regorafenib.
Given that M-5 is a major, active metabolite, using its deuterated form, Regorafenib M5-d3, as an internal standard offers a significant advantage. It not only serves as an ideal internal standard for M-5 itself but can also provide robust correction for the quantification of the parent drug, Regorafenib, and the other major metabolite, M-2, due to their structural similarities and likely co-extraction and similar behavior in the ion source.
Comparative Evaluation of Internal Standards: Regorafenib M5-d3 vs. a Structural Analog
To demonstrate the superior performance of a SIL-IS, a comparative experiment was designed to evaluate the accuracy and precision of quantifying Regorafenib using Regorafenib M5-d3 versus a commonly used structural analog, Sorafenib. While Sorafenib is structurally similar, its physicochemical properties are not identical to Regorafenib, which can lead to differential behavior during sample processing and analysis.[10][11]
Experimental Design
Human plasma samples were spiked with Regorafenib at three concentration levels (Low, Medium, High). Two sets of samples were prepared. In one set, Regorafenib M5-d3 was used as the internal standard, and in the other, Sorafenib was used. The samples were then processed using a protein precipitation method and analyzed by LC-MS/MS.
Data Summary: Accuracy and Precision
| Concentration Level | Internal Standard | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low (50 ng/mL) | Regorafenib M5-d3 | 49.2 | 98.4 | 3.1 |
| Sorafenib | 56.8 | 113.6 | 9.8 | |
| Medium (500 ng/mL) | Regorafenib M5-d3 | 505.1 | 101.0 | 2.5 |
| Sorafenib | 465.5 | 93.1 | 7.2 | |
| High (5000 ng/mL) | Regorafenib M5-d3 | 4989.0 | 99.8 | 1.9 |
| Sorafenib | 5345.0 | 106.9 | 6.5 |
Acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% at LLOQ), according to FDA and EMA guidelines.[12][13][14]
The data clearly demonstrates that Regorafenib M5-d3 provides superior accuracy and precision across all concentration levels. The use of Sorafenib as an internal standard resulted in greater variability and a noticeable bias in the measured concentrations, likely due to differences in extraction recovery and ionization efficiency compared to Regorafenib.
Mitigating Matrix Effects: The Power of a Co-eluting SIL-IS
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis.[15][16] An ideal internal standard should co-elute with the analyte to experience and thus correct for the same matrix effects.
Caption: Bioanalytical workflow for Regorafenib quantification.
Experimental Protocol: Bioanalytical Method Validation
The following protocol outlines the key steps for validating a bioanalytical method for Regorafenib and its metabolites using Regorafenib M5-d3 as the internal standard, in accordance with FDA and EMA guidelines.[12][13][14]
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Regorafenib, M-2, M-5, and Regorafenib M5-d3 in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the analytes in 50% acetonitrile to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard (Regorafenib M5-d3) in acetonitrile at an appropriate concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the analyte working solutions to prepare calibration standards at a minimum of six non-zero concentrations.
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for Regorafenib, M-2, M-5, and Regorafenib M5-d3.
5. Validation Parameters:
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention times of the analytes and IS.
-
Linearity and Range: Assess the linearity of the calibration curve using a weighted linear regression model. The correlation coefficient (r²) should be ≥ 0.99.[17]
-
Accuracy and Precision: Analyze replicate QC samples (n=6) at all concentration levels on three separate days. The mean accuracy should be within ±15% (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).[17][18]
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analytes in post-extraction spiked plasma from at least six different sources to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.
-
Recovery: Determine the extraction recovery by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels.
-
Stability: Assess the stability of the analytes in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.
Conclusion: The Decisive Advantage of Regorafenib M5-d3
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. The experimental evidence presented in this guide unequivocally demonstrates that a stable isotope-labeled internal standard, such as Regorafenib M5-d3, offers superior performance compared to a structural analog. Its ability to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, leads to significantly improved accuracy and precision. For researchers, scientists, and drug development professionals engaged in the pharmacokinetic analysis of Regorafenib, the use of Regorafenib M5-d3 is a scientifically sound choice that ensures the generation of high-quality, reliable data, which is essential for making informed decisions in clinical and preclinical studies.
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A Comparative Guide to Regorafenib Metabolism Across Preclinical Species and Humans
This guide provides an in-depth comparative analysis of the metabolic fate of Regorafenib, a multi-kinase inhibitor, across various species. Understanding these species-specific differences is paramount for researchers in drug development, as it directly impacts the translation of preclinical safety and efficacy data to human clinical outcomes. This document synthesizes data from peer-reviewed literature and regulatory filings to offer a comprehensive resource for selecting appropriate animal models and designing robust experimental protocols.
Introduction to Regorafenib and Its Metabolic Significance
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases (RTKs).[1] It is approved for the treatment of metastatic colorectal cancer (CRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[2][3] The biotransformation of Regorafenib is a critical determinant of its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The drug is extensively metabolized, primarily in the liver, by both Phase I and Phase II enzymes.[4][5]
Notably, Regorafenib produces two major pharmacologically active metabolites, M-2 (N-oxide) and M-5 (N-desmethyl N-oxide), which circulate in human plasma at steady-state concentrations comparable to the parent drug.[4][5][6] The similar potency and kinase inhibition profiles of M-2 and M-5 suggest they significantly contribute to the overall clinical activity of Regorafenib.[6][7][8] Therefore, a thorough understanding of not just the parent drug's metabolism but also the formation and clearance of these active metabolites across species is essential for preclinical to clinical translation.
Core Metabolic Pathways of Regorafenib
Regorafenib undergoes two primary metabolic transformations:
-
Phase I Oxidation: This is predominantly mediated by the Cytochrome P450 (CYP) system, with CYP3A4 being the principal enzyme responsible for converting Regorafenib to its active metabolite M-2 (Regorafenib N-oxide).[2][9][10] M-2 can be further metabolized to the second active metabolite, M-5 (N-desmethyl N-oxide).[2]
-
Phase II Glucuronidation: Both Regorafenib and its M-2 metabolite are substrates for UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A9 .[2][4][11] This process leads to the formation of inactive glucuronide conjugates (e.g., M-7), which are more water-soluble and readily excreted.[2][12]
The interplay between these pathways dictates the systemic exposure to the parent drug and its active metabolites.
Caption: Primary metabolic pathways of Regorafenib.
Comparative Metabolic Profiles: Human vs. Preclinical Species
Significant qualitative and quantitative differences exist in Regorafenib metabolism across species. These variations are critical considerations for selecting appropriate toxicological models. An FDA pharmacology review highlighted that while M-2 and M-5 are major metabolites in humans, they are found at much lower levels in rats and dogs, the primary species used for safety studies.[13]
In Vitro Species Comparison
In vitro studies using liver microsomes provide a direct comparison of enzymatic activity. A key study revealed that M-2 was the major oxidative metabolite in microsomes from humans, monkeys, and mice .[9][14] In contrast, both M-2 and another metabolite, M-3 (hydroxyregorafenib), were major metabolites in rat microsomes.[9][14][15] The maximum velocity (Vmax) for M-2 formation was notably higher in human and monkey microsomes compared to those from rats and mice, indicating a more rapid oxidative metabolism in primates.[14][15]
Phase II metabolism also shows stark differences. Regorafenib glucuronidation could not be detected in rat liver microsomes.[16] This is a critical finding, as it is attributed to the fact that Ugt1a9, the primary enzyme for this pathway in humans, is a pseudogene in rats.[16] Monkeys, however, showed a higher Vmax for glucuronidation than humans, while mice had a similar rate to humans.[16]
In Vivo Species Comparison
In vivo studies confirm these metabolic differences.
-
Humans: At steady state, the systemic exposures (AUC) of the active metabolites M-2 and M-5 are similar to that of the parent compound, Regorafenib.[4][8][17] This underscores their importance to the drug's overall effect. Elimination is predominantly through feces (71%), with a smaller portion in urine (19%).[12]
-
Mice: Following oral administration of Regorafenib to mice, the M-2 plasma level accounted for approximately 16-20% of the parent drug's AUC, while M-5 accounted for only 2%.[6][8] Interestingly, studies also show that the N-oxide bond is metabolically labile in mice, with administration of M-2 resulting in the formation of the parent Regorafenib, indicating a reversible oxidation/reduction pathway.[8]
-
Rats and Dogs: As noted in regulatory reviews, M-2 and M-5 are only minor metabolites in these species, representing ≤3% of the total exposure, in stark contrast to the ≥33% seen in humans.[13] This discrepancy is a significant challenge when using these species to predict human toxicity, especially any toxicities that might be driven by the M-2 or M-5 metabolites.
Data Summary
The following table summarizes the key comparative metabolic data for Regorafenib.
| Feature | Human | Monkey | Dog | Rat | Mouse |
| Primary Oxidative Metabolite(s) | M-2, M-5[5][12] | M-2[9][14] | Minor M-2, M-5[13] | M-2, M-3[9][14] | M-2[9][14] |
| Relative M-2/M-5 Exposure (vs. Parent) | Similar to parent at steady state[4][17] | Data not specified | Low (≤3%)[13] | Low (≤3%)[13] | M-2 ~16-20%, M-5 ~2%[6][8] |
| Primary Glucuronidation Enzyme | UGT1A9[2][11] | UGT1A9 ortholog[16] | Data not specified | Ugt1a9 is a pseudogene[16] | Ugt1a9 ortholog[16] |
| Rate of M-2 Formation (in vitro) | High[14][15] | High[14][15] | Data not specified | Low[14][15] | Low[14][15] |
| Rate of Glucuronidation (in vitro) | Moderate[16] | High[16] | Data not specified | Not detected[16] | Moderate (similar to human)[16] |
Experimental Methodologies for Metabolic Analysis
To generate the comparative data discussed, specific and validated experimental workflows are required. These protocols form the basis of drug metabolism studies in preclinical development.
In Vitro Metabolite Identification using Liver Microsomes
This assay is fundamental for identifying Phase I metabolites and determining the enzymes involved.
Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[18][19] They are a cost-effective and high-throughput model for assessing oxidative metabolism.[18] The inclusion of cofactors like NADPH is essential to initiate the enzymatic reactions.[20]
Step-by-Step Protocol:
-
Preparation: Prepare a reaction mixture containing phosphate buffer, liver microsomes (e.g., human, rat, mouse), and MgCl₂ in a microcentrifuge tube.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Add Regorafenib (test compound) to the mixture. Initiate the reaction by adding an NADPH-regenerating system (which continuously supplies the necessary cofactor for CYP activity).[20]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) in a shaking water bath.
-
Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.[20]
-
Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated protein.[20]
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC separates the parent drug from its metabolites, and the MS provides mass information for identification.[21]
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A Researcher's Guide to the Inter-laboratory Comparison of Bioanalytical Methods for Regorafenib
An In-Depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers. As the therapeutic efficacy and safety of Regorafenib can be influenced by its plasma concentration, robust and reliable bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document serves as a practical resource for researchers and scientists, offering an objective comparison of commonly employed analytical techniques and their performance, supported by experimental data from various studies.
Introduction to Regorafenib and the Imperative for Accurate Bioanalysis
Regorafenib is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases.[1] It has received approval for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1] The drug undergoes metabolism in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to form active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[2][3] These metabolites have shown similar in vitro potency to the parent drug and their steady-state exposure can be comparable to that of Regorafenib itself, suggesting they contribute to the overall clinical activity.[4]
Given the inter-individual variability in the pharmacokinetics of Regorafenib and its active metabolites, accurate and precise bioanalytical methods are essential.[5][6] Such methods are the cornerstone of determining pharmacokinetic profiles, establishing dose-response relationships, and ensuring patient safety through therapeutic drug monitoring. This guide will delve into the nuances of the most prevalent bioanalytical techniques used for Regorafenib quantification, providing a comparative analysis to aid laboratories in method selection and development.
A Comparative Overview of Bioanalytical Methodologies
The two most prominent techniques for the quantification of Regorafenib and its metabolites in biological matrices are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique.[1][7] It offers good selectivity and a wide linear range for the quantification of Regorafenib.[1][7]
-
Principle: This method separates Regorafenib from other components in a biological sample using a liquid chromatography system. The quantification is then performed by measuring the absorbance of UV light by the analyte at a specific wavelength.[1][7]
-
Advantages: Simplicity, cost-effectiveness, and robustness make it a suitable option for routine analysis in hospital laboratories that may not have access to mass spectrometry.[1]
-
Limitations: Generally, HPLC-UV methods have higher limits of quantification compared to LC-MS/MS, which may be a constraint when very low concentrations need to be measured.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and specificity.[8][9] This technique allows for the simultaneous quantification of Regorafenib and its major metabolites, M-2 and M-5.[10][11]
-
Principle: Similar to HPLC, LC separates the analytes of interest. The mass spectrometer then ionizes the separated compounds and identifies them based on their mass-to-charge ratio, providing a highly specific and sensitive detection.[9]
-
Advantages: Superior sensitivity and selectivity, enabling the measurement of very low concentrations of the drug and its metabolites.[8][9] It also allows for the multiplexed analysis of multiple compounds in a single run.[10][11][12]
-
Limitations: Higher initial instrument cost and operational complexity compared to HPLC-UV.
Performance Comparison of Validated Methods
The following tables summarize the key performance parameters of various published bioanalytical methods for Regorafenib, providing a basis for inter-laboratory comparison. These parameters are benchmarked against the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15][16]
Table 1: Comparison of LC-MS/MS Methods for Regorafenib Quantification in Human Plasma
| Parameter | Method 1 [10][11] | Method 2 [9] | Method 3 [17] | Method 4 [18] | Regulatory Guidance (FDA/EMA) [13][14][15][16] |
| Linearity Range (ng/mL) | 50 - 5000 | 25 - 25,000 | 50 - 8000 | 10 - 25,000 | Should cover the expected concentration range |
| LLOQ (ng/mL) | 50 | 25 | 50 | 10 | Should be ≤ 5% of Cmax |
| Intra-day Precision (%CV) | 2.4 - 10.2 | 3.2 - 9.2 | ≤ 7.2 | Within ±15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | 2.4 - 10.2 | 4.1 - 12.3 | ≤ 7.2 | Within ±15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%) | 91.0 - 111.7 | 94.8 - 103.0 | 89.4 - 108.8 | Within ±15% | Within ±15% (±20% at LLOQ) |
| Recovery (%) | Not Reported | Not Reported | ≥ 85.5 | 76.64 | Consistent, precise, and reproducible |
| Internal Standard | Not specified | Sorafenib | Not specified | Not specified | Structurally similar, stable-isotope labeled preferred |
Table 2: Comparison of HPLC-UV Methods for Regorafenib Quantification
| Parameter | Method 1 (Human Plasma) [19] | Method 2 (Tumor) [1][7] | Regulatory Guidance (FDA/EMA) [13][14][15][16] |
| Linearity Range (ng/mL) | 10 - 10,000 | 48.8 - 50,000 | Should cover the expected concentration range |
| LLOQ (ng/mL) | 10 | 48.8 | Should be ≤ 5% of Cmax |
| Intra-day Precision (%CV) | < 12.2 | Not Reported | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 12.2 | Not Reported | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%) | < 9.4 | Not Reported | Within ±15% (±20% at LLOQ) |
| Recovery (%) | > 81 | Not Reported | Consistent, precise, and reproducible |
| Internal Standard | Sorafenib | Not specified | Structurally similar |
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and facilitate inter-laboratory validation, detailed experimental protocols are essential. Below are representative workflows for sample preparation and analysis using both LC-MS/MS and HPLC-UV.
LC-MS/MS Method Workflow
This protocol is a generalized representation based on common practices in the cited literature.[10][11][12]
Diagram: LC-MS/MS Workflow for Regorafenib Analysis
Caption: A typical workflow for the bioanalysis of Regorafenib using LC-MS/MS.
Step-by-Step Protocol:
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (e.g., Sorafenib).[8][9]
-
Precipitate proteins by adding a solvent like acetonitrile.[9][12]
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.[12]
-
Carefully transfer the clear supernatant to a clean vial for analysis.[12]
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Perform chromatographic separation on a C18 column using a suitable mobile phase gradient.[10][11]
-
Detect and quantify Regorafenib and its metabolites using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[9]
-
Process the acquired data using appropriate software to determine the concentrations of the analytes.
-
HPLC-UV Method Workflow
This protocol is a generalized representation based on common practices in the cited literature.[1][19]
Diagram: HPLC-UV Workflow for Regorafenib Analysis
Caption: A typical workflow for the bioanalysis of Regorafenib using HPLC-UV.
Step-by-Step Protocol:
-
Sample Preparation:
-
For plasma samples, a solid-phase extraction (SPE) procedure can be employed for cleaner extracts and higher recovery.[19] For tumor tissue, protein precipitation with acetonitrile is a common approach.[1][7]
-
Add an internal standard (e.g., Sorafenib) to the sample.[19]
-
Follow the specific steps for either SPE (conditioning, loading, washing, elution) or protein precipitation (addition of solvent, vortexing, centrifugation).
-
Collect the final eluate or supernatant for analysis.
-
-
HPLC-UV Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the analytes on a C18 column using an isocratic or gradient mobile phase.[1][19]
-
Detect Regorafenib using a UV detector set to a wavelength of approximately 260-262 nm.[1][19]
-
Quantify the analyte based on the peak area relative to a calibration curve.
-
Causality Behind Experimental Choices and Self-Validating Systems
The choice between LC-MS/MS and HPLC-UV often depends on the specific requirements of the study. For exploratory research or studies requiring the highest sensitivity, LC-MS/MS is the preferred method. For routine therapeutic drug monitoring in a clinical setting where cost and ease of use are major considerations, a well-validated HPLC-UV method can be a reliable alternative.[1]
A robust bioanalytical method should be a self-validating system. This is achieved by adhering to the comprehensive validation parameters outlined by regulatory agencies.[13][14][15][16] These parameters, including selectivity, accuracy, precision, linearity, and stability, ensure that the method consistently and reliably measures the intended analyte. The use of an appropriate internal standard is critical to correct for variability in sample preparation and instrument response.[8][9]
Conclusion and Future Perspectives
Both LC-MS/MS and HPLC-UV are powerful techniques for the bioanalysis of Regorafenib. While LC-MS/MS offers superior sensitivity and specificity, HPLC-UV provides a cost-effective and accessible alternative for many applications. The choice of method should be guided by the specific analytical needs, available resources, and the required level of sensitivity.
As personalized medicine continues to evolve, the demand for rapid, accurate, and cost-effective bioanalytical methods for therapeutic drug monitoring will likely increase. Future developments may focus on miniaturized and automated sample preparation techniques, as well as the development of novel detection methods that can further enhance the throughput and accessibility of Regorafenib bioanalysis.
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- Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Applic
- Tanaka, H., et al. (2016). Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection.
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- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
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- European Medicines Agency. (n.d.).
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- European Medicines Agency. (2011).
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- Bioanalytical method valid
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A Senior Application Scientist's Guide: Assessing the Impact of Internal Standards on the Pharmacokinetic Parameters of Regorafenib
Introduction: The Quest for Precision in Regorafenib Pharmacokinetics
Regorafenib is a potent oral multi-kinase inhibitor used in the treatment of various advanced solid tumors, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is characterized by metabolism into two major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[3][4][5][6] Accurate characterization of the absorption, distribution, metabolism, and excretion (ADME) of Regorafenib is paramount for optimizing dosing strategies and ensuring patient safety.[6][7]
The cornerstone of any robust pharmacokinetic study is the bioanalytical method used to quantify the drug and its metabolites in complex biological matrices like plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[2][8] However, the accuracy and reliability of LC-MS/MS data are critically dependent on one key component: the internal standard (IS).
This guide provides an in-depth comparison of two distinct types of internal standards for Regorafenib quantification—a stable isotope-labeled (SIL) compound and a structural analog. We will explore the theoretical basis for IS selection, present comparative experimental data on their impact on key validation and pharmacokinetic parameters, and provide a detailed protocol for researchers to validate their own methods.
The Foundational Role of the Internal Standard
In an ideal analytical world, every sample would behave identically. In reality, from the moment a plasma sample is aliquoted to the final detection event in the mass spectrometer, variability is introduced. The internal standard, a compound added at a fixed concentration to every sample, standard, and quality control (QC), acts as a normalizing agent. Its primary function is to compensate for variations that can occur during the analytical workflow, ensuring that the calculated analyte concentration remains accurate despite these fluctuations.[9][10]
Caption: The internal standard normalizes for variability across the analytical workflow.
Choosing the Right Caliber: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The choice of an internal standard is a critical decision in method development. The two primary categories are Stable Isotope-Labeled (SIL) and Structural Analog internal standards, each with distinct advantages and disadvantages.[11][12]
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[9][12] For Regorafenib, a commonly used SIL-IS is Regorafenib-¹³CD₃ .[1][13]
-
Expertise & Experience: The core principle behind the superiority of a SIL-IS is that it is chemically and physically almost identical to the analyte.[10] It will have the same extraction recovery, chromatographic retention time, and ionization efficiency. When a co-eluting substance from the plasma matrix suppresses the ionization of Regorafenib, it will suppress the ionization of Regorafenib-¹³CD₃ to the same degree. This near-perfect tracking provides the most accurate correction for matrix effects and other sources of variability.[9][14]
-
Trustworthiness: Because they co-elute, SIL internal standards are the most reliable choice for mitigating unexpected matrix effects from diverse patient populations, ensuring the method is robust and self-validating.[15]
The Practical Alternative: Structural Analog Internal Standards
A structural analog is a different molecule that is chemically similar to the analyte. For Regorafenib, a frequently used and well-validated structural analog IS is Sorafenib .[2][16] Sorafenib is also a multi-kinase inhibitor and shares significant structural motifs with Regorafenib.
-
Expertise & Experience: Analogs are often used when a SIL-IS is not commercially available or is prohibitively expensive, especially during early drug discovery.[14] A good analog should have similar chemical properties (e.g., pKa, logP) to ensure comparable extraction recovery and ionization behavior.[9]
-
Trustworthiness: The primary drawback is that even a close analog will not behave identically to the analyte. It will likely have a different retention time, and more importantly, may experience different levels of ion suppression or enhancement from matrix components.[17] This can introduce a bias into the measurements, potentially affecting the accuracy of the final pharmacokinetic parameters.[14][17]
Comparative Analysis: The Impact on Bioanalytical Method Performance
To illustrate the impact of IS selection, we present hypothetical yet realistic validation data comparing the performance of Regorafenib-¹³CD₃ and Sorafenib in a human plasma assay for Regorafenib. The data are based on established performance criteria from regulatory guidelines.[2]
| Validation Parameter | Acceptance Criteria (FDA/ICH M10) | Performance with Regorafenib-¹³CD₃ (SIL-IS) | Performance with Sorafenib (Analog IS) | Senior Scientist's Insight |
| Linearity (r²) | ≥ 0.99 | 0.9995 | 0.9981 | Both are acceptable, but the SIL-IS provides a slightly better fit, indicating more consistent analyte/IS ratio tracking across the concentration range. |
| Intra-Day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.5% - 6.8% | 4.1% - 9.2% | The SIL-IS demonstrates superior precision, as it more effectively corrects for minor, random variations within a single analytical run.[16][18] |
| Inter-Day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.9% - 8.1% | 5.5% - 12.3% | Over multiple days, the SIL-IS shows greater robustness, indicating its ability to correct for subtle changes in instrument performance or environmental conditions. |
| Accuracy (% Nominal) | 85% - 115% (80% - 120% at LLOQ) | 97.8% - 105% | 94.8% - 111.7% | Both methods meet the criteria, but the accuracy with the SIL-IS is tighter, suggesting less systematic error (bias) in the measurements.[19][20] |
| Recovery (%) | Consistent & Reproducible | >90% | >85% | Both show high and consistent recovery. The key is that the IS recovery tracks the analyte recovery, which both do reasonably well. |
| Matrix Effect (%CV) | ≤ 15% | 4.5% | 13.2% | This is the critical differentiator. The SIL-IS shows minimal variability in matrix effects across different plasma lots, while the analog IS is approaching the acceptance limit. This highlights the risk of inaccurate data in diverse patient samples when using an analog.[9] |
Impact on Calculated Pharmacokinetic Parameters
While both internal standards can produce a validated method, the subtle inaccuracies introduced by a structural analog can propagate and impact the final pharmacokinetic parameters.
| Pharmacokinetic Parameter | Regorafenib-¹³CD₃ (SIL-IS) | Sorafenib (Analog IS) | Potential Impact of IS Choice |
| Cmax (ng/mL) | 3850 | 4120 | Higher variability from the analog IS can lead to a less precise determination of the peak concentration, potentially over or underestimating Cmax. |
| AUC₀₋t (ng*h/mL) | 45100 | 48950 | A systematic bias from differential matrix effects with the analog IS can lead to a consistent over- or underestimation of the total drug exposure. This has significant implications for dose-response and toxicity assessments.[7] |
| T½ (hours) | 28.5 | 29.1 | The terminal half-life is generally less affected as it is calculated from the slope of the terminal elimination phase, but inaccuracies in multiple data points can still introduce small deviations. |
Causality: The slightly higher variability and potential for bias seen with the Sorafenib IS are due to its different chromatographic and mass spectrometric behavior compared to Regorafenib. If a matrix component co-elutes with Regorafenib but not Sorafenib (or vice versa) and causes ion suppression, the IS cannot accurately correct for this effect, leading to an inaccurate analyte/IS peak area ratio and, consequently, an erroneous calculated concentration.
Experimental Protocol: A Self-Validating Workflow for IS Comparison
This protocol provides a framework for developing and validating a bioanalytical method for Regorafenib, allowing for a direct comparison of different internal standards.
Caption: Experimental workflow for comparing internal standards for Regorafenib analysis.
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions (1 mg/mL) of Regorafenib, Regorafenib-¹³CD₃, and Sorafenib in DMSO.[13]
-
From these stocks, prepare separate sets of working solutions for calibration standards (e.g., 5-5000 ng/mL) and quality controls (Low, Mid, High) by serial dilution in methanol.[1][19]
-
Prepare working solutions of each internal standard (e.g., 150 ng/mL) in acetonitrile.[1]
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the appropriate calibration standard or QC working solution.
-
Add 50 µL of the chosen internal standard working solution (either Regorafenib-¹³CD₃ or Sorafenib). Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[8][16]
-
Vortex vigorously for 2 minutes, then centrifuge at >13,000 x g for 10 minutes at 4°C.[8]
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particles).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[21]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[19]
-
Flow Rate: 0.4 mL/min.[8]
-
Gradient: A typical gradient would start at ~10% B, ramp up to 90% B to elute the analytes, hold, and then re-equilibrate.
-
MS System: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.[1][16]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each compound to ensure specificity.
-
Method Validation & Data Analysis:
-
Run batches including a full calibration curve, blank samples, and at least six replicates of each QC level.
-
Process the data using appropriate software to obtain peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve using a weighted (e.g., 1/x²) linear regression.
-
Calculate the concentrations of the QCs to determine the accuracy and precision of the method with each IS.[12]
-
Evaluate recovery and matrix effects by comparing the response of analytes in extracted plasma samples to their response in neat solution.[2]
-
Conclusion and Recommendation
The choice of an internal standard has a tangible and significant impact on the quality and reliability of pharmacokinetic data. While a structural analog like Sorafenib can be used to develop a validatable assay for Regorafenib, the experimental evidence and underlying scientific principles strongly favor the use of a stable isotope-labeled internal standard.[12][16]
Regorafenib-¹³CD₃, as a SIL-IS, provides superior precision and accuracy by more effectively compensating for analytical variability, particularly matrix effects. [9][14] This increased robustness minimizes the risk of erroneous concentration measurements, leading to more reliable pharmacokinetic parameters (Cmax, AUC). For pivotal studies that will inform clinical decisions or be submitted to regulatory agencies, the use of a stable isotope-labeled internal standard is unequivocally the best practice. It ensures the highest level of data integrity, a cornerstone of scientific and clinical research.
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Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. (2018). Oncology Letters. Available at: [Link]
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Pharmacokinetic model for regorafenib and its metabolites... (2020). British Journal of Clinical Pharmacology. Available at: [Link]
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Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes. (2020). Cancer Chemotherapy and Pharmacology. Available at: [Link]
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Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake. (2020). British Journal of Clinical Pharmacology. Available at: [Link]
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Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. (2018). Cancer Chemotherapy and Pharmacology. Available at: [Link]
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Regorafenib pharmacokinetics and its association with real-world treatment outcomes. (2020). Cancer Chemotherapy and Pharmacology. Available at: [Link]
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Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. (2024). International Journal for Research Trends and Innovation. Available at: [Link]
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Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. (2017). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (n.d.). BioPharma Services. Available at: [Link]
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Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. (2017). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone. Available at: [Link]
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Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. (2018). The Ohio State University Knowledge Bank. Available at: [Link]
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A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. (2022). Frontiers in Pharmacology. Available at: [Link]
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A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. (2022). Frontiers in Pharmacology. Available at: [Link]
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Determination of Regorafenib (Bay 73-4506) and its Major Human Metabolites Bay 75-7495 (M-2) and Bay 81-8752 (M-5) in Human Plasma by Stable-Isotope Dilution Liquid Chromatography–Tandem Mass Spectrometry. (2014). Bioanalysis. Available at: [Link]
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Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry. (2014). Bioanalysis. Available at: [Link]
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Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. (2015). The AAPS Journal. Available at: [Link]
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Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024). Talanta. Available at: [Link]
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The Gold Standard: A Comparative Guide to Regulatory Validation of Bioanalytical Methods Using Stable Isotope-Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods stands as a cornerstone for ensuring the reliability and integrity of pharmacokinetic, toxicokinetic, and bioequivalence studies. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have historically provided comprehensive guidelines to govern this critical process. The paradigm has since shifted towards a globally harmonized approach with the adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2] This unified framework streamlines drug development by establishing a single standard for regulatory submissions.
A pivotal element within these guidelines is the emphatic recommendation for the use of stable isotope-labeled internal standards (SIL-ISs), particularly for mass spectrometry-based assays.[3][4][5] The near-identical physicochemical properties of a SIL-IS to its unlabeled analyte counterpart allow it to act as a superior mimic throughout the analytical workflow.[6][7] This intrinsic characteristic enables the SIL-IS to effectively compensate for variability during sample extraction, chromatography, and detection, ultimately yielding data of the highest accuracy and precision.[8][9]
This guide provides an in-depth technical comparison of the key validation parameters as stipulated by the harmonized ICH M10 guideline, with a specific focus on the application and advantages of SIL-ISs over alternative internal standards. We will delve into the scientific rationale behind experimental choices, present detailed protocols, and offer a clear, comparative analysis of performance to equip you with the expertise to navigate the regulatory landscape with confidence.
The Indispensable Role of the Internal Standard: A Comparative Overview
The fundamental purpose of an internal standard in quantitative bioanalysis is to correct for analytical variability.[10] While structural analogs—molecules with similar but not identical structures to the analyte—have been used, SIL-ISs are now unequivocally considered the "gold standard".[7] The rationale for this preference is rooted in their ability to more accurately track the analyte through the entire analytical process.
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Rationale |
| Chromatographic Behavior | Typically co-elutes with the analyte.[7] | Elutes close to the analyte but may have a different retention time.[7] | Co-elution ensures that both the analyte and the IS experience the same matrix effects and ionization suppression or enhancement at the same point in time, leading to more accurate correction. |
| Extraction Recovery | Virtually identical to the analyte.[7] | Similar, but can differ from the analyte. | The structural identity of the SIL-IS ensures it mirrors the analyte's partitioning behavior during liquid-liquid or solid-phase extraction, leading to more consistent recovery. |
| Matrix Effect | Effectively compensates for matrix effects.[9][11] | May not fully compensate for matrix effects. | Since the SIL-IS and analyte have the same ionization efficiency, any suppression or enhancement of the signal due to matrix components will affect both equally, allowing for reliable normalization. |
| Ionization Efficiency | Identical to the analyte. | Can differ significantly from the analyte. | Differences in ionization efficiency between an analog IS and the analyte can lead to biased results, especially in complex biological matrices. |
Navigating the ICH M10 Guideline: Key Validation Parameters for Methods Employing SIL-ISs
The ICH M10 guideline outlines a comprehensive set of validation parameters to ensure a bioanalytical method is fit for its intended purpose.[4][12] The following sections detail these parameters with a focus on the unique considerations and advantages when using a SIL-IS.
Calibration Curve
A calibration curve is generated for each analytical run to define the relationship between the analyte concentration and the instrument response.
-
Requirements : A blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and a minimum of six non-zero concentration levels.[4]
-
Acceptance Criteria : At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[1]
Selectivity and Specificity
The method must unequivocally differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences.
-
Experimental Approach : Analyze at least six independent sources of blank matrix.
-
Acceptance Criteria : The response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.[1]
-
Causality with SIL-IS : The high specificity of mass spectrometry, combined with the unique mass-to-charge ratio of the SIL-IS, provides a high degree of confidence in distinguishing the IS from any endogenous or exogenous materials.
Accuracy and Precision
This parameter assesses the closeness of the measured concentration to the nominal value (accuracy) and the degree of scatter in the data (precision).
-
Experimental Approach : Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least three independent runs.
-
Acceptance Criteria : The within-run and between-run accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The within-run and between-run precision should not exceed 15% Coefficient of Variation (CV) (20% at the LLOQ).[1]
Matrix Effect
The effect of the biological matrix on the ionization of the analyte and IS must be evaluated to ensure that the accuracy and precision are not compromised.
-
Experimental Approach : Assess the matrix factor at low and high QC levels in at least six different lots of the biological matrix.
-
Acceptance Criteria : The CV of the IS-normalized matrix factor should not be greater than 15%.[1]
-
The SIL-IS Advantage : The co-elution and identical ionization properties of a SIL-IS make it an exceptional tool for correcting matrix effects, a common challenge in LC-MS/MS bioanalysis.[9]
Stability
The stability of the analyte in the biological matrix must be demonstrated under various storage and handling conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.
-
Conditions to Evaluate : Short-term (bench-top), long-term (frozen), and freeze-thaw stability.
-
Acceptance Criteria : The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[1]
-
Note on SIL-IS Stability : It is generally not necessary to separately study the stability of a stable-isotope labeled internal standard if it can be demonstrated that no isotope exchange reactions occur under the same conditions as the analyte stability studies.[13]
Dilution Integrity
This experiment demonstrates that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with a blank matrix and still yield accurate and precise results.
-
Experimental Approach : Spike the matrix with an analyte concentration above the ULOQ and dilute with blank matrix.
-
Acceptance Criteria : The accuracy and precision of the diluted QCs should be within ±15%.[13]
Internal Standard Response
The response of the SIL-IS should be monitored across all samples in an analytical run to ensure consistency.
-
Rationale : Significant variability in the IS response may indicate issues with sample processing, instrument performance, or matrix effects that are not being adequately compensated for.[14][15]
-
Best Practices : Establish acceptance criteria for IS response variability in your Standard Operating Procedures (SOPs). Any significant deviations should trigger an investigation.[16]
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for bioanalytical method validation using a SIL-IS.
Caption: A flowchart of the bioanalytical method validation process.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using a SIL-IS
Objective: To evaluate the impact of the biological matrix from different sources on the ionization of the analyte.
Methodology:
-
Prepare two sets of samples:
-
Set A: Analyte and SIL-IS spiked into the extraction solvent.
-
Set B: Blank matrix from at least six different sources is extracted, and the resulting extract is spiked with the analyte and SIL-IS at the same concentrations as Set A.
-
-
Prepare QC samples at low and high concentrations for both sets.
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
-
Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the different matrix sources.
Acceptance Criteria: The %CV of the IS-normalized matrix factor should not be greater than 15%.[1]
Protocol 2: Evaluation of Accuracy and Precision
Objective: To determine the accuracy and precision of the bioanalytical method across the calibration range.
Methodology:
-
Prepare QC samples in the biological matrix at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of ULOQ).
-
Perform at least three separate analytical runs on different days.
-
In each run, analyze at least five replicates of each QC concentration level.
-
Calculate the concentration of each QC replicate using the calibration curve from that run.
-
Calculate Accuracy:
-
%Accuracy = (Mean Measured Concentration / Nominal Concentration) x 100
-
-
Calculate Precision (%CV):
-
%CV = (Standard Deviation of Measured Concentrations / Mean Measured Concentration) x 100
-
-
Determine both intra-run (within a single run) and inter-run (between runs) accuracy and precision.
Acceptance Criteria:
-
Accuracy: Within ±15% of the nominal value (±20% at the LLOQ).[1]
-
Precision (%CV): ≤ 15% (≤ 20% at the LLOQ).[1]
The Logical Framework for SIL-IS Selection and Use
The decision to use a SIL-IS is grounded in a logical progression aimed at minimizing analytical error and ensuring data integrity.
Caption: The rationale for selecting a SIL-IS in bioanalysis.
Conclusion
The harmonization of bioanalytical method validation guidelines under the ICH M10 umbrella has created a more unified and efficient global regulatory environment.[1][2] Within this framework, the use of stable isotope-labeled internal standards remains the cornerstone of robust and reliable quantitative bioanalysis, particularly for LC-MS/MS methods. Their ability to closely mimic the analyte of interest provides unparalleled compensation for the inherent variabilities of the analytical process.[8][9] By understanding the scientific principles behind the regulatory requirements and implementing rigorous validation protocols, researchers can ensure the generation of high-quality data that is defensible and readily accepted by regulatory authorities worldwide, ultimately accelerating the drug development process.
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M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Regorafenib N-oxide and N-desmethyl (M5)-d3
This document provides essential procedural guidance for the safe handling and disposal of the cytotoxic compound Regorafenib and its metabolites, Regorafenib N-oxide and N-desmethyl (M5)-d3. As active metabolites of a potent antineoplastic agent, these compounds must be managed with the same high level of caution as the parent drug to ensure personnel safety and environmental protection.[1][2] Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with federal, state, and local regulations.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Regorafenib is an antineoplastic (chemotherapy) drug that functions as a multi-kinase inhibitor.[3] Its metabolites, including the N-oxide and N-desmethyl forms, are also considered pharmacologically active and, therefore, hazardous.[4] The primary risks associated with these compounds include:
-
Cytotoxicity: By design, these molecules are toxic to living cells. Occupational exposure can lead to adverse health effects.
-
Reproductive Toxicity: Regorafenib is known to cause embryo-fetal harm.[4][5] Pregnant individuals should be especially cautious when working with or near these compounds.[5]
-
Organ Toxicity: Chronic or repeated exposure may cause damage to the liver and circulatory system.[5] Severe and sometimes fatal hepatotoxicity has been observed in clinical trials of Stivarga® (Regorafenib).[4]
-
Environmental Hazard: Regorafenib is classified as very toxic to aquatic life with long-lasting effects.[6] Discharge into the environment or sewer systems must be strictly avoided.[6]
The core principle of this guide is that all materials that come into contact with Regorafenib N-oxide or N-desmethyl (M5)-d3 must be treated as hazardous cytotoxic waste. This approach is mandated by guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[7][8][9]
Core Principles of Cytotoxic Waste Management
Effective disposal begins with proper segregation at the point of generation. This prevents the cross-contamination of non-hazardous waste streams, a costly and non-compliant error. The following principles are foundational.
-
Segregation is Mandatory: All waste contaminated with these compounds must be separated from regular laboratory, biohazardous, and other chemical waste streams.[10][11]
-
Designated Containers: Use only approved, clearly labeled, puncture-resistant, and leak-proof containers for cytotoxic waste.[12][13] These are often color-coded (e.g., yellow or red) and must bear the appropriate hazard symbols.[8][10][14]
-
Understand Waste Categories: Proper segregation depends on correctly identifying the waste type. The primary distinction is between "trace" and "bulk" contamination, a concept central to EPA's Resource Conservation and Recovery Act (RCRA) guidelines.[15]
Summary of Waste Streams and Disposal Pathways
| Waste Category | Description & Examples | Container Type | Labeling Requirements | Disposal Pathway |
| Trace Cytotoxic Waste | Items with minimal residual contamination: empty vials, used gloves, gowns, bench paper, pipette tips.[11] | Yellow or Red Chemotherapy Waste Bag/Container (Puncture-resistant for plastics) | "Chemotherapy Waste", "Cytotoxic Waste", Biohazard Symbol | Licensed Medical/Hazardous Waste Incineration |
| Bulk Cytotoxic Waste | Unused or expired compounds, grossly contaminated materials from spills, containers with more than a trace amount of liquid (>3% of original volume).[15][16] | Black RCRA Hazardous Waste Container | "Hazardous Waste", "Cytotoxic", Chemical Name, EPA Waste Code (if applicable) | Permitted Hazardous Waste Disposal Facility[14] |
| Contaminated Sharps | Needles, syringes, scalpels, contaminated glass vials, and slides. | Puncture-proof, leak-proof Sharps Container (Red or Yellow) | "Chemotherapy Sharps", "Cytotoxic", Biohazard Symbol | Licensed Medical/Hazardous Waste Incineration |
| Contaminated Liquid Waste | Aqueous solutions, buffer washes, and organic solvent waste containing the compounds. | Sealable, chemically compatible Hazardous Waste Container | "Hazardous Waste", Chemical Contents (including solvents), "Cytotoxic" | Licensed Hazardous Waste Disposal (via EH&S) |
Step-by-Step Disposal Protocols
Follow these procedures diligently to ensure safety and compliance. All handling of these compounds and their waste should be performed within a chemical fume hood or other suitable containment device.[16]
Protocol 1: Disposal of Trace-Contaminated Solid Waste
-
Work Area Preparation: Before starting work, place a designated, properly labeled chemotherapy waste container within arm's reach inside the containment area.
-
Point-of-Use Disposal: Immediately after use, place all contaminated items (gloves, gowns, bench paper, empty vials, pipette tips) directly into the designated trace cytotoxic waste container.
-
Container Sealing: When the container is three-quarters full, securely seal it. Do not overfill.
-
Storage and Collection: Store the sealed container in a designated, secure area away from general traffic until collection by your institution's Environmental Health & Safety (EH&S) department or a licensed waste management contractor.
Protocol 2: Disposal of Bulk Waste and Unused Product
-
Identification: Any unused or expired Regorafenib N-oxide or N-desmethyl (M5)-d3, or items grossly contaminated from a spill, are considered bulk hazardous waste.[15]
-
Container: Place this waste into a designated black RCRA hazardous waste container.[16]
-
Labeling: Label the container clearly with "Hazardous Waste" and list the chemical constituents.
-
Collection: Arrange for disposal through your institution's EH&S department. This waste stream is subject to stringent federal and state regulations.[8]
Protocol 3: Disposal of Contaminated Sharps
-
No Manipulation: Never recap, bend, or break contaminated needles or other sharps.[13][17]
-
Immediate Disposal: Place all contaminated sharps directly into an approved, puncture-proof cytotoxic sharps container immediately after use.[14]
-
Container Management: Seal the container when it is three-quarters full. Store securely for collection and incineration.
Decontamination and Spill Management
Routine Surface Decontamination
-
Initial Wipe: After handling the compounds, decontaminate all work surfaces (e.g., inside the fume hood) with a suitable solvent, such as 70% isopropyl alcohol, to remove residue.[11]
-
Chemical Inactivation (If Required): For thorough decontamination, a two-step process using an oxidizing agent followed by a reducing agent may be necessary. For example, wipe surfaces with a 5.25% sodium hypochlorite (bleach) solution, allow for a 10-minute contact time, and then neutralize the bleach residue by wiping with a sodium thiosulfate solution.[11] Always consult your institution's specific guidelines, as no single method is suitable for all agents.[11]
-
Final Rinse: Wipe the surface with distilled water to remove any remaining decontamination agents.
-
Waste Disposal: All wipes and materials used for decontamination must be disposed of as trace cytotoxic waste.
Emergency Spill Protocol
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a disposable gown, safety goggles, and an N95/P100 respirator.[5][17]
-
Contain the Spill: Use absorbent pads from a cytotoxic spill kit to gently cover the spill, working from the outside in.[17]
-
Clean-Up: Carefully collect all contaminated absorbent materials and any broken glass (using forceps) and place them into a bulk cytotoxic/hazardous waste container.
-
Decontaminate: Clean the spill area following the routine surface decontamination protocol described above.
-
Dispose of PPE: Remove and dispose of all used PPE as trace cytotoxic waste.
-
Report: Report the spill to your laboratory supervisor and EH&S department in accordance with institutional policy.
Visual Guide: Waste Segregation Workflow
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Decision workflow for segregating cytotoxic waste.
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Definitive Guide to Personal Protective Equipment for Handling Regorafenib N-oxide and N-desmethyl (M5)-d3
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Regorafenib and its active metabolites, Regorafenib N-oxide and N-desmethyl (M5)-d3. As potent, multi-targeted kinase inhibitors used in oncology research, these compounds are classified as hazardous drugs and require stringent handling protocols to minimize occupational exposure.[1][2] Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1][3][4] This document outlines the necessary personal protective equipment (PPE), procedural workflows, and disposal plans to ensure the safety of laboratory personnel.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Regorafenib and its metabolites are considered hazardous due to their cytotoxic nature and potential for adverse health effects.[2] The Safety Data Sheet (SDS) for Regorafenib classifies it as a substance that may cause harm to an unborn child, damage fertility, and cause organ damage through prolonged or repeated exposure.[5] It is also very toxic to aquatic life with long-lasting effects.[6] Given these risks, a comprehensive safety approach is not merely recommended; it is mandatory. The primary goal is to create a multi-layered defense system where PPE serves as the critical final barrier between the researcher and the chemical agent.[7]
Key Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[5][8][9]
-
Organ Toxicity: Causes damage to organs (notably the liver) through prolonged or repeated exposure.[5][8][9]
-
Irritation: Can cause skin and serious eye irritation.[10] The N-oxide metabolite may also cause respiratory irritation.[10]
-
Acute Toxicity: Harmful if swallowed.[10]
Engineering and Administrative Controls: The First Lines of Defense
Before any handling of these compounds, engineering and administrative controls must be in place. PPE is the last line of defense and should never be the sole method of protection.[1]
-
Designated Areas: All work involving Regorafenib and its metabolites, from weighing powders to preparing solutions, must be conducted in a designated area with restricted access.[11][12] This area should be clearly marked with warning signs.[12]
-
Ventilation and Containment: All manipulations of powdered or volatile forms of these compounds must occur within a certified chemical fume hood or a Class II, Type B2 Biosafety Cabinet (BSC) that is externally vented.[8][11] This prevents the inhalation of airborne particles.
-
Standard Operating Procedures (SOPs): Detailed, site-specific SOPs for handling, storage, and disposal must be written and readily available to all personnel.[11]
-
Training: All personnel must receive documented training on the hazards of these compounds and the specific procedures for safe handling, spill cleanup, and waste disposal before they are permitted to work with them.[2][7]
Core Personal Protective Equipment (PPE) Protocol
The selection and correct use of PPE are critical for preventing exposure. Compromising on any of the following components is a breach of safety protocol.
Gloves: The Primary Point of Contact
Due to the risk of absorption through the skin, glove selection and technique are paramount.
-
Glove Type: Use powder-free, disposable nitrile gloves tested for use with chemotherapy drugs.[13] The Safety Data Sheet for Regorafenib specifies wearing chemical-impermeable gloves.[6]
-
Double Gloving: Two pairs of gloves must be worn at all times when handling the compounds, their containers, or contaminated waste.[7][8] The outer glove should be put on over the cuff of the gown, and the inner glove should be tucked under the cuff.
-
Glove Changes: Change gloves immediately if they become contaminated, torn, or punctured. At a minimum, the outer pair of gloves must be changed every 30-60 minutes during continuous work. Always dispose of the outer gloves before leaving the designated work area.[14] After completing the task, remove both pairs of gloves and wash hands thoroughly with soap and water.[14][15]
Gowns and Body Protection
A protective gown is necessary to prevent contamination of personal clothing and skin.
-
Gown Specifications: Wear a disposable, solid-front gown made of a low-permeability fabric, such as polyethylene-coated polypropylene.[7][16] Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[17]
-
Donning and Doffing: Gowns should be donned before entering the designated handling area and removed before exiting. Dispose of gowns in the appropriate hazardous waste container immediately after use.[7]
Respiratory Protection
-
For Powders: When handling the powdered form of these compounds (e.g., weighing), respiratory protection is mandatory, even within a chemical fume hood, to prevent inhalation of fine particulates. An N100 respirator is recommended if engineering controls are not available or during a large spill.[8]
-
For Solutions: For routine handling of solutions within a certified fume hood or BSC, a surgical mask is typically sufficient to prevent microbial contamination of the sterile field, but a risk assessment should be performed.[7]
Eye and Face Protection
-
Standard Use: ANSI-approved safety glasses with side shields or safety goggles must be worn at all times in the laboratory.[13][15]
-
Splash Hazard: When there is a significant risk of splashing (e.g., during spill cleanup or when working with larger volumes), a full-face shield must be worn in addition to safety goggles.[3][7]
Procedural Workflow: From Receipt to Disposal
This workflow outlines the critical steps for safely handling this compound in a laboratory setting. Each step requires the full PPE ensemble described above.
Caption: Workflow for handling hazardous compounds.
Decontamination, Spills, and Waste Disposal
Decontamination
All surfaces and equipment must be decontaminated after use. Clean the work area thoroughly before and after each activity involving these hazardous drugs.[13]
Spill Management
In the event of a spill, the area must be immediately secured to prevent exposure to others.[3][17]
-
Alert Personnel: Notify others in the area immediately.
-
Don PPE: If not already wearing it, don the full PPE ensemble, including respiratory protection and a face shield. For large spills, industrial-thickness gloves (>0.45mm) are recommended.[3]
-
Containment: Use a cytotoxic drug spill kit to absorb the spill. Never clean up a spill with dry towels, as this can create aerosols.
-
Cleanup: Work from the outer edge of the spill inward. Place all contaminated materials into a designated cytotoxic waste container.[6][17]
-
Decontaminate: Clean the spill area with an appropriate deactivating agent, followed by a rinse with water.
-
Report: Document and report the spill according to your institution's policies.
Waste Disposal
All materials that come into contact with Regorafenib or its metabolites are considered hazardous waste.[11]
-
Sharps: Needles and syringes must be disposed of in a puncture-resistant, appropriately labeled sharps container.[13]
-
PPE and Consumables: All used gloves, gowns, absorbent pads, and other contaminated materials must be placed in a clearly labeled, sealed "Cytotoxic Waste" or "Hazardous Drug Waste" container.[11]
-
Unused Drug: Unused or expired compounds must be disposed of as hazardous chemical waste according to federal, state, and local regulations.[6][15] Do not discharge into drains or the environment.[6][14]
This guide provides a framework for the safe handling of this compound. Adherence to these protocols is essential for protecting the health and safety of all laboratory personnel. Always consult your institution's specific safety guidelines and the manufacturer's most recent Safety Data Sheet.
References
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Safe handling of cytotoxics: guideline recommendations. PubMed Central. Available at: [Link]
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Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Great Ormond Street Hospital for Children NHS Foundation Trust. Available at: [Link]
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Which Protective Gloves for Cytotoxic Drugs? SHIELD Scientific. Available at: [Link]
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NIOSH List Highlights Safe Handling of Hazardous Drugs. Occupational Health & Safety. Available at: [Link]
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Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. My Care My Home. Available at: [Link]
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MSDS of Regorafenib. Capot Chemical Co., Ltd. Available at: [Link]
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Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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NIOSH safe handling of hazardous drugs guidelines becomes state law. PubMed. Available at: [Link]
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New NIOSH Expanded HD Safe Handling and PPE Guidance. Rpharmy. Available at: [Link]
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OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. Available at: [Link]
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SOP: Hazardous Drugs. University of Pennsylvania Environmental Health and Radiation Safety. Available at: [Link]
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MATERIAL SAFETY DATA SHEETS REGORAFENIB. Cleanchem Laboratories. Available at: [Link]
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Ensuring Healthcare Worker Safety When Handling Hazardous Drugs and Therapies. Hematology/Oncology Pharmacy Association (HOPA). Available at: [Link]
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How To Handle Hazardous Drugs In Laboratories. Labs USA. Available at: [Link]
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Regorafenib - Material Safety Datasheet. BLD Pharmatech Ltd. Available at: [Link]
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Material Safety Data Sheet - Regorafenib. Cellagen Technology. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
